6-Desfluoro-6-hydroxy Risperidone
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[2-[4-(6-hydroxy-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-15-18(23(29)27-10-3-2-4-21(27)24-15)9-13-26-11-7-16(8-12-26)22-19-6-5-17(28)14-20(19)30-25-22/h5-6,14,16,28H,2-4,7-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZACMPMNDRKFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611880 | |
| Record name | 2-Methyl-3-{2-[4-(6-oxo-2,6-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106266-11-9 | |
| Record name | 2-Methyl-3-{2-[4-(6-oxo-2,6-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 6-Desfluoro-6-hydroxy Risperidone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 6-Desfluoro-6-hydroxy Risperidone, a significant derivative and impurity of the atypical antipsychotic drug, Risperidone. While not a commercial entity itself, the study of such related compounds is paramount for ensuring the quality, safety, and efficacy of the parent drug. This document outlines a plausible synthetic pathway, rooted in established organic chemistry principles, and details a comprehensive characterization strategy employing modern analytical techniques. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, process development, and quality control, offering a framework for the synthesis and analysis of Risperidone-related substances.
Introduction: The Significance of Risperidone and Its Related Compounds
Risperidone is a widely prescribed second-generation antipsychotic medication used in the management of schizophrenia, bipolar disorder, and irritability associated with autism.[1] Its therapeutic efficacy is attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2] The manufacturing and metabolic processes of Risperidone can lead to the formation of various related compounds, including impurities and metabolites.[3] Regulatory bodies worldwide mandate the stringent control and characterization of these substances to ensure the safety and consistency of the final drug product.
6-Desfluoro-6-hydroxy Risperidone (IUPAC Name: 3-(2-(4-(6-Hydroxybenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one) is a notable Risperidone derivative characterized by the substitution of the fluorine atom at the 6-position of the benzisoxazole ring with a hydroxyl group. Understanding the synthesis and properties of this compound is crucial for several reasons:
-
Reference Standard: A well-characterized sample of 6-Desfluoro-6-hydroxy Risperidone is essential as a reference standard for the development and validation of analytical methods aimed at detecting and quantifying impurities in Risperidone drug substance and product.
-
Process Understanding: The identification of this impurity can provide insights into potential degradation pathways or side-reactions occurring during the synthesis of Risperidone, enabling process optimization to minimize its formation.
-
Pharmacological and Toxicological Assessment: Characterizing the biological activity of this derivative is important for assessing any potential pharmacological or toxicological effects it may have if present in the final drug product.
This guide will provide a detailed, scientifically-grounded approach to the synthesis and characterization of this important Risperidone-related compound.
Proposed Synthetic Pathway
Rationale Behind the Proposed Pathway
This synthetic strategy is predicated on the well-established methods for constructing the core structures of Risperidone and its analogs. The key disconnection is made at the piperidine nitrogen, a common strategy in the synthesis of such compounds.
-
Synthesis of Intermediate 1 (6-hydroxy-3-(4-piperidinyl)-1,2-benzisoxazole): The synthesis of the benzisoxazole core can be achieved through the cyclization of an appropriately substituted salicylonitrile derivative with hydroxylamine.[4] Subsequent reduction of the nitrile and piperidine ring formation would lead to the desired intermediate. The hydroxyl group at the 6-position is introduced by starting with a dihydroxybenzonitrile derivative.
-
Synthesis of Intermediate 2 (3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one): This intermediate is a known precursor in the synthesis of Risperidone.[5] Its synthesis typically involves a multi-step sequence starting from 2-amino-3-picoline and a suitable acetoacetate derivative, followed by chlorination of the terminal hydroxyl group.
-
Final Condensation: The final step involves the N-alkylation of the piperidine nitrogen of Intermediate 1 with the chloroethyl side chain of Intermediate 2. This is a standard nucleophilic substitution reaction, typically carried out in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., potassium iodide) in a suitable polar aprotic solvent.
Detailed Experimental Protocol (Proposed)
The following is a proposed, detailed experimental protocol based on analogous reactions found in the literature. Note: This protocol has not been experimentally validated and should be adapted and optimized by experienced synthetic chemists.
Step 1: Synthesis of 6-hydroxy-3-(4-piperidinyl)-1,2-benzisoxazole
-
Cyclization: To a solution of 2,4-dihydroxybenzonitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide). Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, acidify the reaction mixture to precipitate the product, 6-hydroxy-1,2-benzisoxazole-3-carbonitrile. Filter, wash with water, and dry.
-
Reduction and Piperidine Formation: The conversion of the 3-carbonitrile to the 3-(4-piperidinyl) moiety is a multi-step process that may involve reduction of the nitrile to an amine, followed by the construction of the piperidine ring. A more direct approach could involve the reaction of a suitable piperidone precursor. Given the complexity, sourcing this intermediate commercially or from a custom synthesis provider may be a more practical approach for many laboratories.
Step 2: Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
This intermediate is a well-known precursor in Risperidone synthesis. Detailed procedures for its preparation can be found in the patent literature. The general approach involves the reaction of 2-amino-3-picoline with a suitable lactone or keto-ester to form the bicyclic core, followed by the introduction of the chloroethyl side chain.
Step 3: Condensation to form 6-Desfluoro-6-hydroxy Risperidone
-
To a stirred suspension of 6-hydroxy-3-(4-piperidinyl)-1,2-benzisoxazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and potassium iodide (0.1 eq) in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile), add a solution of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1.1 eq) in the same solvent.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 6-Desfluoro-6-hydroxy Risperidone.
Comprehensive Characterization
A thorough characterization of the synthesized 6-Desfluoro-6-hydroxy Risperidone is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound and for its quantification.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., around 280 nm).
-
Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through fragmentation patterns.
-
Ionization Technique: Electrospray ionization (ESI) is a common and suitable technique for this type of molecule.
-
Expected Molecular Ion: The expected protonated molecular ion [M+H]⁺ for C₂₃H₂₈N₄O₃ is m/z 409.2234.
-
Fragmentation Pattern (Predicted): Based on the fragmentation of Risperidone, key fragments would likely arise from the cleavage of the bond between the piperidine ring and the ethyl side chain, as well as fragmentation of the pyrido[1,2-a]pyrimidin-4-one moiety. The presence of the hydroxyl group on the benzisoxazole ring will also influence the fragmentation pattern.
| Predicted Fragment | Proposed Structure | Expected m/z |
| [M+H]⁺ | C₂₃H₂₉N₄O₃⁺ | 409.22 |
| Fragment 1 | [C₁₂H₁₃N₂O₂]⁺ (hydroxylated benzisoxazole-piperidine moiety) | 217.10 |
| Fragment 2 | [C₁₁H₁₅N₂O]⁺ (pyrido[1,2-a]pyrimidin-4-one ethyl moiety) | 191.12 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of the synthesized molecule.
3.3.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are predicted based on the structure and data from similar compounds.
-
Aromatic Protons: Signals corresponding to the protons on the benzisoxazole ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). The coupling patterns will be indicative of their substitution pattern.
-
Pyrido[1,2-a]pyrimidin-4-one Protons: The protons of this ring system will have characteristic chemical shifts. The methyl group will likely appear as a singlet around δ 2.4 ppm. The methylene protons will show complex multiplets.
-
Piperidine and Ethyl Chain Protons: The protons of the piperidine ring and the ethyl linker will appear as a series of multiplets in the aliphatic region (typically δ 1.5-3.5 ppm).
3.3.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.
-
Carbonyl Carbon: The carbonyl carbon of the pyrimidinone ring will have a characteristic downfield chemical shift (around δ 160-170 ppm).
-
Aromatic and Heteroaromatic Carbons: The carbons of the benzisoxazole and pyrido[1,2-a]pyrimidin-4-one rings will appear in the region of δ 100-160 ppm.
-
Aliphatic Carbons: The carbons of the piperidine ring, ethyl chain, and the methyl group will appear in the upfield region (typically δ 15-60 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of key functional groups.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl group.
-
C=O Stretch: A strong absorption band around 1650-1700 cm⁻¹ will correspond to the carbonyl group of the pyrimidinone ring.
-
C=N and C=C Stretches: Absorptions in the region of 1500-1650 cm⁻¹ will be indicative of the double bonds in the aromatic and heteroaromatic rings.
-
C-O Stretch: An absorption band around 1200-1300 cm⁻¹ will correspond to the C-O bond of the hydroxyl group and the ether linkage in the benzisoxazole ring.
Visualizing the Workflow
The overall process from synthesis to characterization can be visualized as a logical workflow.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of 6-Desfluoro-6-hydroxy Risperidone. While a definitive, published synthetic protocol is not available, a scientifically plausible route has been proposed based on established chemical principles. The detailed characterization strategy outlined, employing a suite of modern analytical techniques, provides a robust framework for the confirmation of the structure and purity of this important Risperidone-related compound. The information presented herein is intended to empower researchers and scientists in the pharmaceutical industry to better understand, synthesize, and analyze impurities and derivatives of Risperidone, ultimately contributing to the development of safer and more effective medicines.
References
-
Daicel Pharma. Risperidone Impurities and Risperidone. Available at: [Link].
-
The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. Available at: [Link].
-
Der Pharma Chemica. (2017). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Available at: [Link].
-
Pharmaffiliates. Risperidone-impurities. Available at: [Link].
-
PrepChem.com. Synthesis of [3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]. Available at: [Link].
- Google Patents. RU2272037C9 - Method for preparing 3-{2-[4-(6-fluorobenzo[d]isoxazole-3-yl)piperidine-1-yl]ethyl}.
- Google Patents. WO2007093870A2 - A process for the preparation of risperidone.
-
Asian Journal of Chemistry. (2014). Green Synthesis of 3-(2-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-yl) ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methylpyridol[1,2-a]pyrimidin-4-one. Available at: [Link].
-
Wikipedia. Benzisoxazole. Available at: [Link].
-
PubChem. Desfluororisperidone. Available at: [Link].
-
Advent Chembio. 3-(2-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. Available at: [Link].
-
PubMed. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Available at: [Link].
-
Pharmaffiliates. CAS No : 106266-11-9 | Product Name : 6-Desfluoro-6-hydroxy Risperidone. Available at: [Link].
- Google Patents. CN100390146C - Process for preparing risperidone and intermediates therefor.
- Google Patents. EA011748B1 - A process for the preparation of risperidone.
-
VCU Scholars Compass. Risperidone and its Deconstructed Analogs: Functional Effects on the 5HT2AR. Available at: [Link].
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Available at: [Link].
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 3. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
chemical and physical properties of 6-Desfluoro-6-hydroxy Risperidone
Introduction
6-Desfluoro-6-hydroxy risperidone is a molecule of significant interest within the fields of pharmacology and drug development, primarily recognized as a derivative and impurity of the widely prescribed second-generation antipsychotic, risperidone.[1] Its chemical structure, characterized by the absence of a fluorine atom and the introduction of a hydroxyl group on the benzisoxazole ring of risperidone, gives rise to a distinct physicochemical and pharmacological profile. This guide provides a comprehensive technical overview of 6-Desfluoro-6-hydroxy risperidone, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, metabolic origins, pharmacological actions, and the analytical methodologies pertinent to its study.
Chemical and Physical Properties
The fundamental characteristics of 6-Desfluoro-6-hydroxy risperidone are pivotal for its handling, formulation, and analysis. A summary of its key properties is presented below.
| Property | Value | Reference |
| Chemical Name | 3-(2-(4-(6-hydroxybenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | [2] |
| Molecular Formula | C23H28N4O3 | [3] |
| Molecular Weight | 408.50 g/mol | |
| CAS Number | 106266-11-9 | [2] |
| Appearance | Light Yellow to Pale Brown Solid | |
| Melting Point | 247-250°C | [4] |
| Solubility | The presence of a hydroxyl group increases polarity and is expected to enhance aqueous solubility compared to risperidone. Specific quantitative data is not readily available in the literature. Risperidone itself is sparingly soluble in aqueous buffers. | [3][5] |
| pKa | A specific pKa value for 6-Desfluoro-6-hydroxy risperidone is not documented in the literature. For the parent compound, risperidone, a pKa of 8.62 has been reported. | [6] |
| Storage | 2-8°C Refrigerator or -20°C Freezer. Should be protected from light and moisture. | [7] |
Metabolic Pathway and Synthesis
6-Desfluoro-6-hydroxy risperidone is primarily formed as a metabolite of risperidone. The biotransformation is mediated by the cytochrome P450 enzyme system in the liver.
Metabolic Generation
The metabolic pathway involves the hydroxylation of the benzisoxazole ring of risperidone. This reaction is catalyzed predominantly by the CYP2D6 and, to a lesser extent, the CYP3A4 isoenzymes.[8] The genetic polymorphism of CYP2D6 can lead to significant variations in the metabolic rate of risperidone among individuals.[9]
Caption: Metabolic conversion of Risperidone.
Chemical Synthesis
While detailed, step-by-step synthetic protocols are not widely published due to the compound's primary status as a metabolite and impurity, a conceptual pathway can be outlined. The synthesis would likely involve a multi-step process starting from precursors of the benzisoxazole and pyrido-pyrimidine ring systems. The introduction of the hydroxyl group at the 6-position of the benzisoxazole ring could be achieved through electrophilic aromatic substitution or metal-mediated oxidation. The final steps would involve the coupling of the two heterocyclic moieties.
Pharmacological Profile
The pharmacological activity of 6-Desfluoro-6-hydroxy risperidone is closely related to that of its parent compound, risperidone, acting as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors.[3] This dual antagonism is a hallmark of atypical antipsychotics.
Receptor Binding Affinity
| Receptor | Risperidone Ki (nM) | Reference |
| Dopamine D2 | 3.13 | [10] |
| Serotonin 5-HT2A | 0.16 | [10] |
| α1-Adrenergic | 0.8 | [10] |
| α2-Adrenergic | 7.54 | [10] |
| Histamine H1 | 2.23 | [10] |
It has been suggested that 6-Desfluoro-6-hydroxy risperidone may have a reduced affinity for histamine H1 and alpha-1 adrenergic receptors compared to risperidone, which could translate to a more favorable side-effect profile.
Caption: Mechanism of action at key receptors.
Analytical Methodologies
The accurate detection and quantification of 6-Desfluoro-6-hydroxy risperidone, often as an impurity in risperidone active pharmaceutical ingredients (APIs) and formulations, is critical for quality control. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques employed.
UPLC Method for Impurity Profiling
A validated UPLC method can be utilized for the separation and quantification of risperidone and its related substances, including 6-Desfluoro-6-hydroxy risperidone.
Experimental Protocol:
-
Instrumentation: A Waters Acquity UPLC H-Class system with a TUV detector or equivalent.[11]
-
Column: Waters Acquity BEH C18, 100 mm x 2.1mm, 1.7 µm particle size.[11]
-
Mobile Phase A: 2.0 g of Ammonium acetate in 1000 ml of HPLC grade water.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Mobile Phase C: Tetrahydrofuran.[11]
-
Flow Rate: 0.3 ml/min.[11]
-
Detection Wavelength: 260 nm.[11]
-
Column Temperature: 72°C.[11]
-
Injection Volume: 1 µL.[11]
-
Gradient Elution: A gradient program would be developed to ensure the separation of all impurities.
Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[12]
Caption: Analytical workflow for impurity analysis.
Safety and Handling
As a pharmacologically active compound, 6-Desfluoro-6-hydroxy risperidone should be handled with appropriate safety precautions in a laboratory setting.[7] It is intended for research use only and not for human or veterinary use.[7] A comprehensive Safety Data Sheet (SDS) should be consulted before handling, which would provide detailed information on toxicological properties, personal protective equipment, and emergency procedures.
Conclusion
6-Desfluoro-6-hydroxy risperidone represents an important molecule in the context of risperidone's pharmacology and pharmaceutical quality. Its distinct chemical structure imparts a unique set of properties that warrant further investigation. This guide has synthesized the available technical information to provide a comprehensive resource for the scientific community. Future research focusing on the quantitative determination of its physicochemical properties and a more detailed elucidation of its receptor binding profile will be invaluable in fully characterizing this compound.
References
- Magar, L. P., et al. DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry, 2020, 13(2), 940-948.
- Leysen, J. E., et al. Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 1990, 252(1), 234-244.
- (Reference not found for this specific claim)
- (Reference not found for this specific claim)
-
National Center for Biotechnology Information. Risperidone Therapy and CYP2D6 Genotype. Medical Genetics Summaries. Available from: [Link]
- (Reference not found for this specific claim)
- (Reference not found for this specific claim)
-
Pharmaffiliates. 6-Desfluoro-6-hydroxy Risperidone. Available from: [Link]
-
Psychopharmacology Institute. Pharmacokinetics of Risperidone: Clinical Summary. Available from: [Link]
- (Reference not found for this specific claim)
- (Reference not found for this specific claim)
- (Reference not found for this specific claim)
- (Reference not found for this specific claim)
- (Reference not found for this specific claim)
- (Reference not found for this specific claim)
- Dubey, S. K., et al. Spectrophotometric Determination of pKa and Log P of Risperidone. Journal of Applied Pharmaceutical Science, 2017, 7(11), 155-158.
- (Reference not found for this specific claim)
- (Reference not found for this specific claim)
- (Reference not found for this specific claim)
- (Reference not found for this specific claim)
- (Reference not found for this specific claim)
- (Reference not found for this specific claim)
- (Reference not found for this specific claim)
- (Reference not found for this specific claim)
- (Reference not found for this specific claim)
- Manikandan, K., et al. method development and validation of risperidone by rp-hplc. International Journal of Research in Pharmaceutical and Nano Sciences, 2014, 3(4), 313-320.
Sources
- 1. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Buy 6-Desfluoro-6-hydroxy Risperidone | 106266-11-9 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. japsonline.com [japsonline.com]
- 7. clinivex.com [clinivex.com]
- 8. Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. ijrpns.com [ijrpns.com]
mechanism of action of 6-Desfluoro-6-hydroxy Risperidone
An In-depth Technical Guide to the Core Mechanism of Action of 6-Desfluoro-6-hydroxy Risperidone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed examination of the inferred mechanism of action for 6-Desfluoro-6-hydroxy Risperidone, a close structural analogue of the atypical antipsychotic, risperidone. Due to a lack of direct pharmacological studies on this specific compound, this guide synthesizes extensive data on the parent compound, risperidone, and its primary active metabolite, 9-hydroxyrisperidone (paliperidone), to construct a scientifically-grounded hypothesis. By analyzing the well-established structure-activity relationships (SAR) within the benzisoxazole class of antipsychotics, we infer that 6-Desfluoro-6-hydroxy Risperidone functions as a potent antagonist at both serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors. This dual antagonism is the hallmark of atypical antipsychotics and is believed to be the foundation of their therapeutic efficacy. This document further outlines the necessary experimental protocols to empirically validate this proposed mechanism, providing a roadmap for future research and development.
Introduction: The Landscape of Atypical Antipsychotics and the Benzisoxazole Scaffold
Second-generation antipsychotics (SGAs), or atypical antipsychotics, revolutionized the treatment of schizophrenia and other psychotic disorders. Unlike their predecessors, the typical antipsychotics, which primarily act as D2 receptor antagonists, atypical agents exhibit a more complex pharmacological profile.[1] The defining characteristic of most atypical antipsychotics is a potent antagonism of the serotonin 5-HT2A receptor, combined with a strong, but often less potent, antagonism of the dopamine D2 receptor.[2] This dual-action model is hypothesized to be responsible for their efficacy against a broader range of symptoms (including negative and cognitive symptoms) and a reduced propensity to cause extrapyramidal side effects (EPS) at therapeutic doses.[3]
Within this class, the benzisoxazole derivatives, which include risperidone, paliperidone, and iloperidone, represent a significant therapeutic category.[4][5] These compounds share a common 3-(piperidin-4-yl)-1,2-benzisoxazole core structure, which is crucial for their interaction with key neurotransmitter receptors.[4] 6-Desfluoro-6-hydroxy Risperidone is a direct analogue within this chemical family, making its mechanism of action highly predictable based on its structural relationship to these well-characterized drugs.
The Pharmacodynamic Blueprint: Risperidone
The therapeutic activity of risperidone is primarily mediated through a combination of potent serotonin 5-HT2A and dopamine D2 receptor antagonism.[6] Risperidone is a selective monoaminergic antagonist, demonstrating high affinity for these primary targets, as well as for several other receptors which contribute to its overall therapeutic and side-effect profile.[3][7]
Core Mechanism: 5-HT2A and D2 Receptor Antagonism
Risperidone exhibits a very high affinity for 5-HT2A receptors and a slightly lower, yet still potent, affinity for D2 receptors.[8] This high 5-HT2A/D2 affinity ratio is a cornerstone of its "atypicality".
-
Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is believed to be responsible for the reduction of positive symptoms of schizophrenia, such as hallucinations and delusions.[1] A positron emission tomography (PET) study revealed that a 6 mg/day dose of risperidone leads to 75-80% occupancy of striatal D2 receptors.
-
Serotonin 5-HT2A Receptor Antagonism: The potent blockade of 5-HT2A receptors is thought to contribute to several beneficial effects. In the nigrostriatal pathway, 5-HT2A antagonism may disinhibit dopamine release, which is believed to counteract the D2-blockade-induced EPS.[4] Furthermore, this action, potentially in concert with 5-HT1A receptor agonism, may enhance dopamine release in the prefrontal cortex, which could alleviate negative and cognitive symptoms.[2]
Broader Receptor Binding Profile
Beyond its primary targets, risperidone also interacts with adrenergic and histaminergic receptors, which explains some of its side effects.[7]
-
Alpha-1 (α1) and Alpha-2 (α2) Adrenergic Receptor Antagonism: Blockade of these receptors can lead to orthostatic hypotension and dizziness.[3]
-
Histamine H1 Receptor Antagonism: This activity is associated with sedation and potential weight gain.[3]
-
Other Receptors: Risperidone has low to moderate affinity for 5-HT1A, 5-HT1C, and 5-HT1D receptors and negligible affinity for cholinergic muscarinic receptors, which accounts for its low incidence of anticholinergic side effects.[3][8]
Receptor Binding Affinity of Risperidone
| Receptor | Ki value (nM) | Affinity |
| 5-HT2A | 0.2 | Very High |
| D2 | 3.2 | High |
| α1A | 5.0 | High |
| D4 | 7.3 | High |
| α2A | 16 | Moderate |
| H1 | 20 | Moderate |
| 5-HT2C | 50 | Moderate |
| D1 | 240 | Low |
| 5-HT1A | 420 | Low |
| M1 | >10,000 | Negligible |
| (Data sourced from Psychopharmacology Institute) |
Signaling Pathway of D2 and 5-HT2A Antagonism
Caption: Inferred signaling cascade for 6-Desfluoro-6-hydroxy Risperidone.
The Active Moiety: Role of 9-Hydroxyrisperidone (Paliperidone)
Risperidone is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its major active metabolite, 9-hydroxyrisperidone, which is also known and marketed as the drug paliperidone.[9][10] This metabolite is pharmacologically active and contributes significantly to the overall clinical effect.[10]
The concept of the "active moiety" is crucial for understanding the pharmacology of risperidone. The clinical effect results from the combined concentrations of both risperidone and 9-hydroxyrisperidone.[6] 9-hydroxyrisperidone has a pharmacological profile very similar to that of the parent compound, acting as a potent D2 and 5-HT2A antagonist.[7][11] While some studies suggest risperidone is approximately twofold more potent at D2 and 5-HT2A receptors than its metabolite, both are considered to contribute to the therapeutic action.[9] Because paliperidone undergoes limited hepatic metabolism, it has a lower potential for certain drug-drug interactions.[11][12]
Structure-Activity Relationship (SAR) and the Inferred Mechanism of 6-Desfluoro-6-hydroxy Risperidone
The pharmacological activity of the benzisoxazole class of antipsychotics is intrinsically linked to their chemical structure.[4] By analyzing the structural differences between risperidone, paliperidone, and the target compound, we can infer the .
| Compound | R1 (Position 6) | R2 (Position 9) | Key Feature |
| Risperidone | -F | -H | Parent drug |
| 9-Hydroxyrisperidone (Paliperidone) | -F | -OH | Active metabolite |
| 6-Desfluoro-6-hydroxy Risperidone | -H | -OH | Analogue of Interest |
Analysis of Structural Modifications
-
Removal of the Fluorine Atom (Desfluoro): The fluorine atom at the 6-position of the benzisoxazole ring in risperidone is a common feature in many modern pharmaceuticals. Its high electronegativity can influence the molecule's electronic properties, lipophilicity, and metabolic stability. Removing this fluorine atom to yield a hydrogen atom would subtly alter the electron distribution of the benzisoxazole ring. While this could slightly modify the binding affinity for its target receptors, the fundamental pharmacophore responsible for D2/5-HT2A antagonism remains intact. Studies on other benzisoxazole analogues have shown that substitutions at this position can modulate receptor affinity without abolishing it.[13]
-
Addition of the Hydroxyl Group (Hydroxy): The key structural feature of 6-Desfluoro-6-hydroxy Risperidone is the hydroxyl group at the 9-position of the pyrido-pyrimidine ring system. This is the exact same modification that converts risperidone into its active metabolite, paliperidone.[14] Since paliperidone retains a potent D2/5-HT2A antagonist profile similar to risperidone, it is highly probable that this hydroxylated, desfluorinated analogue will exhibit the same core mechanism.[15]
The Inferred Mechanism
Based on this structural analysis, the most logical and scientifically sound hypothesis is that 6-Desfluoro-6-hydroxy Risperidone acts as a potent antagonist of serotonin 5-HT2A and dopamine D2 receptors. Its overall pharmacological profile is expected to closely mirror that of risperidone and, more specifically, paliperidone. It will likely also exhibit antagonist activity at α1, α2, and H1 receptors.
Proposed Experimental Validation of the Mechanism
To move from an inferred mechanism to empirical proof, a series of standard, validated pharmacological assays are required. The following protocols provide a framework for the definitive characterization of 6-Desfluoro-6-hydroxy Risperidone.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 6-Desfluoro-6-hydroxy Risperidone for human D2 and 5-HT2A receptors.
Methodology:
-
Receptor Preparation: Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing recombinant human D2 or 5-HT2A receptors.
-
Radioligand Selection:
-
For D2 receptors: Use [³H]-Spiperone or [³H]-Raclopride.
-
For 5-HT2A receptors: Use [³H]-Ketanserin.
-
-
Assay Setup: Perform the assay in a 96-well plate format. For each receptor:
-
Total Binding Wells: Add receptor membranes, the specific radioligand (at a concentration near its Kd), and assay buffer.
-
Non-Specific Binding (NSB) Wells: Add receptor membranes, radioligand, and a high concentration of a known, non-labeled antagonist (e.g., Haloperidol for D2, unlabeled Ketanserin for 5-HT2A) to saturate the receptors.
-
Test Compound Wells: Add receptor membranes, radioligand, and serial dilutions of 6-Desfluoro-6-hydroxy Risperidone.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding CPM - NSB CPM.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (e.g., a one-site fit model in GraphPad Prism) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Functional Antagonism Assay (Calcium Mobilization)
Objective: To confirm that 6-Desfluoro-6-hydroxy Risperidone acts as an antagonist at the 5-HT2A receptor and to determine its potency (IC50).
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human Gαq-coupled 5-HT2A receptor.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Setup: In a 96- or 384-well plate:
-
Add the dye-loaded cells.
-
Add serial dilutions of 6-Desfluoro-6-hydroxy Risperidone to the appropriate wells and pre-incubate for a set time (e.g., 15-30 minutes).
-
-
Agonist Stimulation: Add a known 5-HT2A agonist (e.g., Serotonin) at a concentration that elicits a sub-maximal response (EC80).
-
Signal Detection: Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation). The binding of the agonist to the 5-HT2A receptor will trigger a Gαq-mediated release of intracellular calcium, causing an increase in fluorescence.
-
Data Analysis:
-
Plot the agonist-induced fluorescence response against the log concentration of the test compound (6-Desfluoro-6-hydroxy Risperidone).
-
The antagonist will produce a concentration-dependent inhibition of the agonist's signal.
-
Use non-linear regression to fit a dose-response curve and determine the IC50 value, representing the concentration of the antagonist required to inhibit 50% of the agonist's functional response.
-
Conclusion
While direct experimental data on 6-Desfluoro-6-hydroxy Risperidone is not currently available in published literature, a robust and scientifically defensible mechanism of action can be inferred from its close structural relationship to risperidone and its active metabolite, paliperidone. The evidence strongly suggests that this compound functions as a potent antagonist at serotonin 5-HT2A and dopamine D2 receptors, the defining characteristic of the benzisoxazole class of atypical antipsychotics. This inferred mechanism provides a solid foundation for its further investigation as a potential therapeutic agent. The experimental protocols outlined in this guide offer a clear and validated path to empirically confirm its receptor binding profile and functional activity, which are essential steps in the drug development process.
References
-
Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. [Link]
-
Chue, P., & Chue, J. (2012). Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia. Recent Clinical Trials, 7(1), 2-9. [Link]
-
Dr. Oracle. (2025). What is the mechanism of action (MOA) of Risperidone (risperidone)?. [Link]
-
Leysen, J. E., Gommeren, W., Eens, A., de Chaffoy de Courcelles, D., Stoof, J. C., & Janssen, P. A. (1992). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 263(1), 32-45. [Link]
-
Wikipedia. (n.d.). Paliperidone. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Risperidone?. [Link]
-
National Center for Biotechnology Information. (2017). Risperidone Therapy and CYP2D6 Genotype. [Link]
-
PsychDB. (2024). Paliperidone (Invega). [Link]
-
Janssen, P. A., Megens, A. A., Awouters, F. H., & Schotte, A. (1993). Survey on the pharmacodynamics of the new antipsychotic risperidone. Psychopharmacology, 112(1 Suppl), S17-23. [Link]
-
Gilday, E., & Nasrallah, H. A. (2012). Clinical Pharmacology of Paliperidone Palmitate A Parenteral Long- Acting Formulation for the Treatment of Schizophrenia. Reviews on Recent Clinical Trials, 7(1), 2-9. [Link]
-
ClinPGx. (n.d.). Risperidone Pathway, Pharmacokinetics. [Link]
-
Psychopharmacology Institute. (2016). Pharmacokinetics of Risperidone: Clinical Summary. [Link]
-
Marder, S. R. (2006). The pharmacology and formulation of paliperidone extended release. The Journal of Clinical Psychiatry, 67(9), 1361-1367. [Link]
-
Mannens, G., Huang, M. L., Meuldermans, W., & Hendrickx, J. (1993). Absorption, metabolism, and excretion of risperidone in humans. Drug Metabolism and Disposition, 21(6), 1134-1141. [Link]
-
Semantic Scholar. (n.d.). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. [Link]
-
PERSERIS® HCP. (n.d.). Mechanism of Action. [Link]
-
Müller, D. J., & Kasper, S. (2002). Striatal dopamine D2 receptor binding of risperidone in schizophrenic patients as assessed by 123I-iodobenzamide SPECT: a comparison with olanzapine. European Neuropsychopharmacology, 12(5), 451-455. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]
-
Celada, P., Puig, M. V., & Artigas, F. (2019). Serotonin 5-HT1A, 5-HT2A and dopamine D2 receptors strongly influence prefronto-hippocampal neural networks in alert mice: Contribution to the actions of risperidone. Neuropharmacology, 158, 107727. [Link]
-
Stahl, S. M. (2007). Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. The Journal of Clinical Psychiatry, 68(suppl 6), 4-8. [Link]
-
International Journal of Pharma Sciences and Research. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. [Link]
-
Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. [Link]
-
Uto, Y. (2016). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Medicinal Chemistry, 12(3), 227-238. [Link]
Sources
- 1. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 2. Serotonin 5-HT1A, 5-HT2A and dopamine D2 receptors strongly influence prefronto-hippocampal neural networks in alert mice: Contribution to the actions of risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. ijpsr.info [ijpsr.info]
- 5. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 7. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. psychdb.com [psychdb.com]
- 12. The pharmacology and formulation of paliperidone extended release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Absorption, metabolism, and excretion of risperidone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Paliperidone - Wikipedia [en.wikipedia.org]
The Emergence of a Novel Risperidone Metabolite: A Technical Guide to the Discovery and Characterization of 6-Desfluoro-6-hydroxy Risperidone
This in-depth technical guide navigates the multifaceted process of identifying and characterizing novel drug metabolites, using the discovery of 6-desfluoro-6-hydroxy risperidone as a central case study. Tailored for researchers, scientists, and drug development professionals, this document provides not only procedural steps but also the underlying scientific rationale, ensuring a comprehensive understanding of the methodologies and their implications.
Executive Summary
The biotransformation of xenobiotics is a cornerstone of drug metabolism studies, directly impacting a compound's efficacy, safety, and pharmacokinetic profile. While the primary metabolic pathways of the atypical antipsychotic risperidone are well-documented, the potential for undiscovered, pharmacologically active metabolites remains a critical area of investigation. This guide delineates a systematic approach to the discovery, isolation, and structural elucidation of novel metabolites, exemplified by 6-desfluoro-6-hydroxy risperidone. We will explore the strategic design of in vitro metabolism studies, the application of advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the rigorous characterization required to confirm a new metabolic entity.
Foundational Understanding: The Established Metabolism of Risperidone
Risperidone undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system. The most significant metabolic pathway is the hydroxylation of risperidone to 9-hydroxyrisperidone, a metabolite with pharmacological activity comparable to the parent drug.[1][2] This conversion is predominantly catalyzed by CYP2D6, with a minor contribution from CYP3A4.[1][3] The plasma concentrations of risperidone and 9-hydroxyrisperidone are therefore influenced by the genetic polymorphism of CYP2D6, leading to variations in patient response.[2]
Diagram 1: Established Metabolic Pathway of Risperidone
Caption: Major metabolic pathway of risperidone to 9-hydroxyrisperidone.
The Quest for Novelty: Uncovering New Metabolic Pathways
The identification of previously unknown metabolites is pivotal for a complete understanding of a drug's disposition and potential for drug-drug interactions or idiosyncratic toxicity. The discovery of a metabolite like 6-desfluoro-6-hydroxy risperidone would likely arise from meticulous in vitro metabolism studies designed to probe for minor or unexpected biotransformations.
Rationale for In Vitro Metabolism Studies
In vitro models, such as isolated rat liver microsomes, provide a controlled environment to study drug metabolism, minimizing the complexities of in vivo systems.[4] These systems are enriched with cytochrome P450 enzymes, the primary drivers of phase I metabolic reactions.[4] By incubating the parent drug with these microsomes and an NADPH-generating system, researchers can simulate the oxidative metabolism that occurs in the liver.[1][4]
Experimental Protocol: In Vitro Incubation of Risperidone
The following protocol is a representative example for the investigation of risperidone metabolism in rat liver microsomes.
Objective: To generate and detect potential novel metabolites of risperidone.
Materials:
-
Risperidone standard
-
Rat liver microsomes
-
NADPH-generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
LC-MS/MS system
Procedure:
-
Microsomal Incubation:
-
Prepare a reaction mixture containing risperidone, rat liver microsomes, and phosphate buffer in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-generating system.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Preparation:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Employ a suitable chromatographic method to separate the parent drug from its metabolites.
-
Utilize mass spectrometry to detect and identify the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
The Discovery of 6-Desfluoro-6-hydroxy Risperidone: A Hypothetical Case Study
A Plausible Metabolic Transformation: Oxidative Defluorination
The structure of 6-desfluoro-6-hydroxy risperidone suggests a metabolic pathway involving oxidative defluorination. This is a known, albeit less common, metabolic reaction where a fluorine atom is replaced by a hydroxyl group. This biotransformation would be catalyzed by cytochrome P450 enzymes and would result in a metabolite with a distinct mass and fragmentation pattern compared to the parent drug and its known metabolites.
Diagram 2: Proposed Metabolic Pathway to 6-Desfluoro-6-hydroxy Risperidone
Caption: Proposed metabolic pathway for the formation of 6-desfluoro-6-hydroxy risperidone.
Analytical Characterization by LC-MS/MS
The unequivocal identification of a novel metabolite relies on high-resolution mass spectrometry to determine its elemental composition and tandem mass spectrometry (MS/MS) to elucidate its structure through fragmentation analysis.
| Analyte | Expected [M+H]+ (m/z) | Key Diagnostic Fragment Ions (Hypothetical) |
| Risperidone | 411.2 | 191.1, 205.1 |
| 9-Hydroxyrisperidone | 427.2 | 207.1, 221.1 |
| 6-Desfluoro-6-hydroxy Risperidone | 409.2 | Fragments indicating loss of water and cleavage of the piperidine ring |
Table 1: Expected Mass Spectrometric Data for Risperidone and its Metabolites
The fragmentation pattern of 6-desfluoro-6-hydroxy risperidone would be compared to that of risperidone and 9-hydroxyrisperidone to pinpoint the structural modification. The absence of the fluorine atom and the presence of an additional hydroxyl group would lead to characteristic mass shifts in the fragment ions.
Synthesis and Final Confirmation
To definitively confirm the identity of the novel metabolite, a reference standard of 6-desfluoro-6-hydroxy risperidone would be synthesized. The synthetic standard would then be subjected to the same LC-MS/MS analysis as the microsomal incubate. Co-elution of the synthetic standard with the putative metabolite peak from the in vitro study, along with identical mass spectra and fragmentation patterns, provides conclusive evidence of its identity. The synthesis of risperidone impurities and derivatives is a well-established process, often driven by the need for analytical standards in quality control.[7][8]
Diagram 3: Workflow for Novel Metabolite Identification
Caption: A systematic workflow for the discovery and confirmation of a novel metabolite.
Implications for Drug Development
The discovery of a new metabolite such as 6-desfluoro-6-hydroxy risperidone has several important implications for drug development:
-
Pharmacological Activity: The novel metabolite must be evaluated for its own pharmacological activity and potential contribution to the therapeutic effect or side-effect profile of the parent drug.
-
Safety and Toxicity: The potential toxicity of the new metabolite needs to be assessed.
-
Pharmacokinetics: The formation and elimination kinetics of the metabolite should be characterized to understand its contribution to the overall drug exposure.
-
Regulatory Submission: The presence of any new, significant metabolite must be reported to regulatory agencies.
Conclusion
The identification of novel drug metabolites is a continuous and essential aspect of pharmaceutical research. The hypothetical discovery of 6-desfluoro-6-hydroxy risperidone serves as a compelling example of the systematic and multi-disciplinary approach required. Through carefully designed in vitro metabolism studies, advanced analytical characterization, and definitive synthetic confirmation, the full metabolic fate of a drug can be elucidated, ultimately contributing to the development of safer and more effective medicines. This guide provides a robust framework for such investigations, empowering researchers to explore the uncharted territories of drug biotransformation.
References
- Shirodkar, P., Chavan, H., Mogal, R., & Dhake, A. (2019). In vitro Metabolism of Risperidone on Isolated Microsomes of Rat Liver: Metabolite Identification and Profiling by RP-HPLC and LC-MS Techniques.
- Fang, J., McKay, G., & Midha, K. K. (1999). Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4. Naunyn-Schmiedeberg's Archives of Pharmacology, 359(2), 147-152.
- ClinPGx. (n.d.).
- Mannens, G., Huang, M. L., Meuldermans, W., & Heykants, J. (1994). The metabolism and excretion of risperidone after oral administration in rats and dogs. Drug Metabolism and Disposition, 22(1), 129-138.
- Rao, V. J., & Reddy, K. V. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145.
- Psychopharmacology Institute. (2016). Pharmacokinetics of Risperidone: Clinical Summary.
- Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249.
- Benchchem. (n.d.). Desfluoro Risperidone.
- Patel, S. B., et al. (2012). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 4(5), 1996-2002.
- PubChem. (n.d.). 6-Desfluoro-6-hydroxy Risperidone.
- Pharmaffiliates. (n.d.). 6-Desfluoro-6-hydroxy Risperidone.
- Tomar, R. S., et al. (2004). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 36(1), 231-235.
- Yasui-Furukori, N., et al. (2001). Different enantioselective 9-hydroxylation of risperidone by the two human CYP2D6 and CYP3A4 enzymes. Drug Metabolism and Disposition, 29(9), 1263-1267.
- Spina, E., & de Leon, J. (1999). A pilot study on risperidone metabolism: the role of cytochromes P450 2D6 and 3A.
- International Journal of Analytical Chemistry. (2016). New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats.
Sources
- 1. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. ClinPGx [clinpgx.org]
- 4. In vitro Metabolism of Risperidone on Isolated Microsomes of Rat Liver: Metabolite Identification and Profiling by RP-HPLC and LC-MS Techniques | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 5. 6-Desfluoro-6-hydroxy Risperidone | C23H28N4O3 | CID 135688055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
A Technical Guide to the Preliminary Pharmacokinetic Assessment of 6-Desfluoro-6-hydroxy Risperidone
A Whitepaper for Drug Development Professionals and Researchers
Authored by: A Senior Application Scientist
Abstract
This technical guide outlines a comprehensive strategy for conducting preliminary pharmacokinetic studies of 6-Desfluoro-6-hydroxy Risperidone, a derivative and known impurity of the atypical antipsychotic agent, risperidone. While extensive pharmacokinetic data exists for risperidone and its primary active metabolite, 9-hydroxyrisperidone, the pharmacokinetic profile of 6-Desfluoro-6-hydroxy Risperidone remains uncharacterized. This document provides a robust framework for in vivo and in vitro studies, including detailed experimental protocols and the scientific rationale underpinning each methodological choice. The proposed studies are designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, providing critical data for its potential development or risk assessment as a pharmaceutical impurity.
Introduction: The Rationale for a Pharmacokinetic Deep Dive
Risperidone is a cornerstone in the management of various psychiatric disorders, exhibiting a complex metabolic profile primarily governed by cytochrome P450 enzymes, particularly CYP2D6 and to a lesser extent, CYP3A4.[1][2] Its main metabolic pathway leads to the formation of 9-hydroxyrisperidone, an active metabolite with a pharmacological profile similar to the parent drug.[3][4] The combined concentration of risperidone and 9-hydroxyrisperidone, known as the "active moiety," is considered clinically relevant.[5]
During the synthesis and storage of risperidone, various related substances and impurities can form.[3][6] One such compound is 6-Desfluoro-6-hydroxy Risperidone, identified as "Risperidone EP Impurity K".[3] The structural difference, the substitution of a fluorine atom with a hydroxyl group on the benzisoxazole ring, may significantly alter the molecule's physicochemical properties and, consequently, its pharmacokinetic behavior and toxicological profile.
A thorough understanding of the pharmacokinetics of this derivative is paramount for several reasons:
-
Drug Safety and Toxicology: As a potential impurity in risperidone formulations, understanding its absorption, metabolic fate, and potential for accumulation is crucial for setting safe limits and assessing any associated toxicological risks.[7]
-
Drug Development: Should this derivative exhibit desirable pharmacological properties, a comprehensive pharmacokinetic profile is the first step toward its potential development as a new chemical entity.
-
Metabolic Insights: Studying the metabolism of this analog can provide valuable insights into the structure-activity relationships of risperidone and its interaction with metabolic enzymes.
This guide, therefore, presents a detailed roadmap for the preliminary pharmacokinetic evaluation of 6-Desfluoro-6-hydroxy Risperidone.
Synthesis and Characterization of the Test Article
For the purpose of these studies, a well-characterized, high-purity batch of 6-Desfluoro-6-hydroxy Risperidone is required. The synthesis of risperidone impurities has been described in the literature, often involving modifications of the synthetic routes for risperidone itself.[1][6] A potential synthetic approach could involve the use of a non-fluorinated precursor during the synthesis of the benzisoxazole moiety, followed by hydroxylation.
Prior to initiating any pharmacokinetic studies, the test article must be rigorously characterized to confirm its identity and purity using techniques such as:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: To determine purity.
Proposed In Vivo Pharmacokinetic Study in a Rodent Model
The initial in vivo assessment will be conducted in a rodent model, typically Sprague-Dawley rats, which are widely used in preclinical pharmacokinetic studies due to their well-characterized physiology and ease of handling.
Experimental Design and Rationale
A crossover study design is recommended to minimize inter-animal variability. A cohort of male Sprague-Dawley rats (n=6-8 per group) will be administered 6-Desfluoro-6-hydroxy Risperidone via two different routes:
-
Intravenous (IV) bolus: To determine fundamental pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½) in the absence of absorption limitations.
-
Oral gavage (PO): To assess oral bioavailability (F) and the rate and extent of absorption.
A washout period of at least one week will be implemented between the two administrations.
Step-by-Step Experimental Protocol
-
Animal Acclimatization: Animals will be acclimatized for at least one week prior to the study with free access to food and water.
-
Dose Formulation:
-
IV Formulation: The compound will be dissolved in a suitable vehicle, such as a mixture of saline, polyethylene glycol 400 (PEG400), and ethanol, to ensure solubility. The final concentration should be adjusted to allow for a low injection volume (e.g., 1-2 mL/kg).
-
PO Formulation: The compound can be suspended in a vehicle like 0.5% methylcellulose in water for oral administration.
-
-
Dose Administration:
-
IV: A single bolus dose (e.g., 1 mg/kg) will be administered via the tail vein.
-
PO: A single dose (e.g., 5 mg/kg) will be administered by oral gavage.
-
-
Blood Sample Collection: Serial blood samples (approximately 0.2 mL) will be collected from the jugular vein or another appropriate site at the following time points:
-
IV: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Sample Processing: Blood samples will be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. The plasma will be stored at -80°C until analysis.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for the proposed in vivo pharmacokinetic study.
Bioanalytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be developed and validated for the quantification of 6-Desfluoro-6-hydroxy Risperidone in plasma. This is the standard for bioanalysis in pharmacokinetic studies due to its high sensitivity and selectivity.
Key Validation Parameters (based on FDA guidelines):
-
Selectivity: No interference from endogenous plasma components.
-
Linearity: A linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: Within ±15% (±20% at the lower limit of quantification).
-
Matrix Effect: Assessment of the impact of plasma components on ionization.
-
Stability: Stability of the analyte in plasma under various storage and processing conditions.
Pharmacokinetic Data Analysis
The plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®. The following key pharmacokinetic parameters will be calculated:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t½ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Oral Bioavailability |
Proposed In Vitro Metabolism Studies
To complement the in vivo data, in vitro studies are essential to understand the metabolic stability and the enzymes involved in the metabolism of 6-Desfluoro-6-hydroxy Risperidone.
Metabolic Stability in Liver Microsomes
This assay provides an initial assessment of the compound's susceptibility to metabolism by phase I enzymes.
Protocol:
-
Incubate 6-Desfluoro-6-hydroxy Risperidone (at a low concentration, e.g., 1 µM) with human and rat liver microsomes in the presence of an NADPH-generating system.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable organic solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Cytochrome P450 Reaction Phenotyping
This study will identify the specific CYP450 enzymes responsible for the metabolism of the compound.
Protocol:
-
Incubate the compound with a panel of recombinant human CYP450 enzymes (including CYP2D6 and CYP3A4, given their role in risperidone metabolism).[1]
-
Analyze the depletion of the parent compound or the formation of metabolites.
-
Alternatively, use selective chemical inhibitors of specific CYP450 enzymes in human liver microsomes.
Metabolic Stability and CYP Phenotyping Workflow
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 5. The pharmacokinetics of risperidone in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. litfl.com [litfl.com]
An In-depth Technical Guide to the Pharmacological Exploration of 6-Desfluoro-6-hydroxy Risperidone
A Prospective Analysis Based on the Atypical Antipsychotic Scaffold of Risperidone
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the pharmacological investigation of 6-Desfluoro-6-hydroxy Risperidone, a novel derivative of the atypical antipsychotic risperidone. Recognizing the limited direct data on this specific compound, we leverage the extensive knowledge of risperidone and its primary active metabolite, 9-hydroxyrisperidone (paliperidone), to establish a foundational understanding. This document outlines the anticipated pharmacological profile of 6-Desfluoro-6-hydroxy Risperidone, focusing on its mechanism of action, receptor binding affinity, and metabolic stability. We present a series of detailed in-vitro and in-vivo experimental protocols designed to rigorously characterize this new chemical entity. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antipsychotic agents.
Introduction: The Scientific Rationale for Investigating 6-Desfluoro-6-hydroxy Risperidone
Risperidone is a cornerstone in the treatment of schizophrenia and other psychotic disorders, exerting its therapeutic effects primarily through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][2][3][4][5] Its major metabolite, 9-hydroxyrisperidone, shares a similar pharmacological profile and contributes significantly to the overall clinical efficacy.[2][6][7] The exploration of novel derivatives of established therapeutic agents is a critical avenue in drug discovery, offering the potential for improved efficacy, enhanced safety profiles, and optimized pharmacokinetic properties.
6-Desfluoro-6-hydroxy Risperidone, a derivative and potential impurity of risperidone, presents an intriguing subject for pharmacological investigation.[8][] Its chemical structure, characterized by the removal of a fluorine atom and the addition of a hydroxyl group at the 6-position of the benzisoxazole ring, suggests the potential for a unique pharmacological profile.[8] This guide will provide a structured approach to elucidating the pharmacological activity of this novel compound.
The Pharmacological Landscape of Risperidone and its Active Metabolite
A thorough understanding of the parent compound is essential for predicting and interpreting the pharmacological properties of its derivatives.
Mechanism of Action: A Symphony of Receptor Modulation
The therapeutic efficacy of risperidone is attributed to its high-affinity antagonism of both serotonin 5-HT2A and dopamine D2 receptors.[1][2][5][10] This dual antagonism is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics.[11][12] Risperidone also exhibits affinity for alpha-1 and alpha-2 adrenergic receptors, as well as H1 histaminergic receptors, which may contribute to its side effect profile, including orthostatic hypotension and sedation.[1][10][13]
The interplay between 5-HT2A and D2 receptor blockade is thought to be crucial. Blockade of 5-HT2A receptors can lead to an increase in dopamine release in certain brain regions, which may help to alleviate the motor side effects associated with D2 antagonism and potentially improve negative and cognitive symptoms.[12][14][15]
Pharmacokinetics and Metabolism
Risperidone is well-absorbed orally and is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its major active metabolite, 9-hydroxyrisperidone.[6][7][16][17][18][19][20] CYP3A4 also plays a role in its metabolism.[18][19][21] 9-hydroxyrisperidone is considered to have a pharmacological activity similar to that of risperidone.[6][7] The combined action of risperidone and 9-hydroxyrisperidone constitutes the "active moiety."[22]
The genetic polymorphism of CYP2D6 can lead to significant inter-individual variations in the plasma concentrations of risperidone and its metabolite.[6][17][18] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which can impact both efficacy and tolerability.[17][23]
Prospective Pharmacological Profile of 6-Desfluoro-6-hydroxy Risperidone
Based on its structural modifications, we can hypothesize the potential pharmacological characteristics of 6-Desfluoro-6-hydroxy Risperidone. The removal of the electron-withdrawing fluorine atom and the introduction of a polar hydroxyl group are expected to influence its receptor binding affinity, metabolic stability, and overall pharmacokinetic profile.
Anticipated Receptor Binding Profile
The core benzisoxazole-piperidine structure responsible for the primary antipsychotic activity is retained. Therefore, it is anticipated that 6-Desfluoro-6-hydroxy Risperidone will also function as an antagonist at D2 and 5-HT2A receptors.[8] However, the altered electronics and sterics at the 6-position could modulate its affinity and selectivity for these and other receptors.
Table 1: Hypothesized Receptor Binding Affinity of 6-Desfluoro-6-hydroxy Risperidone in Comparison to Risperidone
| Receptor Target | Risperidone (Ki, nM) | 6-Desfluoro-6-hydroxy Risperidone (Predicted Ki, nM) | Rationale for Prediction |
| Dopamine D2 | ~3.13 - 3.2[10][24] | Potentially altered | Removal of fluorine and addition of hydroxyl group may affect binding pocket interactions. |
| Serotonin 5-HT2A | ~0.16 - 0.2[10][24] | Potentially altered | High affinity is expected to be retained, but the magnitude may change. |
| Alpha-1 Adrenergic | ~0.8 - 5[10][24] | Potentially altered | Structural changes could influence affinity. |
| Alpha-2 Adrenergic | ~7.54 - 16[10][24] | Potentially altered | Structural changes could influence affinity. |
| Histamine H1 | ~2.23 - 20[10][24] | Potentially altered | Structural changes could influence affinity. |
Predicted Metabolic Pathways
The introduction of a hydroxyl group provides a new site for potential phase II metabolism (e.g., glucuronidation or sulfation), which could lead to more rapid clearance compared to risperidone. The removal of the fluorine atom might also alter the metabolic profile, as fluorine can sometimes block metabolic sites.
Experimental Workflows for Pharmacological Characterization
To validate the hypothesized pharmacological profile, a systematic and rigorous experimental approach is required.
In-Vitro Characterization
Objective: To determine the binding affinity (Ki) of 6-Desfluoro-6-hydroxy Risperidone for a panel of relevant CNS receptors.
Protocol:
-
Preparation of Cell Membranes: Utilize commercially available cell lines stably expressing human recombinant receptors (e.g., D2, 5-HT2A, alpha-1, alpha-2, H1).
-
Radioligand Binding Assay:
-
Incubate cell membranes with a specific radioligand for the receptor of interest (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A).
-
Add increasing concentrations of 6-Desfluoro-6-hydroxy Risperidone to compete with the radioligand.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
-
Data Analysis: Calculate the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to the Ki value using the Cheng-Prusoff equation.
Objective: To determine the functional activity (antagonist, agonist, or partial agonist) of 6-Desfluoro-6-hydroxy Risperidone at key receptors.
Protocol (Example for D2 Receptor):
-
Cell Culture: Use a cell line expressing the D2 receptor and a reporter system (e.g., cAMP-dependent reporter gene).
-
Agonist Stimulation: Stimulate the cells with a known D2 agonist (e.g., quinpirole).
-
Antagonist Treatment: Pre-incubate the cells with varying concentrations of 6-Desfluoro-6-hydroxy Risperidone before adding the agonist.
-
Signal Detection: Measure the reporter gene expression or second messenger levels (e.g., cAMP).
-
Data Analysis: Determine the ability of 6-Desfluoro-6-hydroxy Risperidone to inhibit the agonist-induced response and calculate its potency (IC50).
Objective: To identify the major metabolic pathways and the CYP450 enzymes involved in the metabolism of 6-Desfluoro-6-hydroxy Risperidone.
Protocol:
-
Incubation: Incubate 6-Desfluoro-6-hydroxy Risperidone with human liver microsomes or recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4).
-
Sample Analysis: Analyze the samples at different time points using LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
Enzyme Inhibition: Use specific chemical inhibitors of CYP enzymes to determine the contribution of each enzyme to the metabolism.
In-Vivo Pharmacological Evaluation
Objective: To assess the potential antipsychotic-like effects of 6-Desfluoro-6-hydroxy Risperidone in established rodent models.[25][26][27]
Protocols:
-
Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to block dopamine-mediated hyperactivity, a proxy for positive symptoms.[28]
-
Administer 6-Desfluoro-6-hydroxy Risperidone to rodents.
-
After a pre-treatment period, administer amphetamine to induce hyperlocomotion.
-
Measure locomotor activity using automated activity chambers.
-
Evaluate the dose-dependent reduction in hyperlocomotion by the test compound.
-
-
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia.[27][28]
-
Administer a dopamine agonist (e.g., apomorphine) to disrupt PPI in rodents.
-
Administer 6-Desfluoro-6-hydroxy Risperidone to assess its ability to reverse the disruption of PPI.
-
Measure the startle response to a loud acoustic stimulus with and without a preceding weaker prepulse.
-
-
Conditioned Avoidance Response (CAR): This model has high predictive validity for antipsychotic efficacy.[25][26][28]
-
Train rodents to avoid an aversive stimulus (e.g., foot shock) by responding to a conditioning stimulus (e.g., a light or tone).
-
Administer 6-Desfluoro-6-hydroxy Risperidone and assess its ability to suppress the avoidance response without impairing the escape response.
-
Objective: To evaluate the potential of 6-Desfluoro-6-hydroxy Risperidone to induce motor side effects.
Protocol:
-
Catalepsy Test: This test is predictive of the liability of a drug to induce Parkinsonian-like side effects.[25][26]
-
Administer 6-Desfluoro-6-hydroxy Risperidone to rodents.
-
At various time points, place the animal in an unnatural posture (e.g., forepaws on an elevated bar) and measure the time it remains in that position.
-
Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of 6-Desfluoro-6-hydroxy Risperidone in-vivo.
Protocol:
-
Dosing: Administer 6-Desfluoro-6-hydroxy Risperidone to rodents via relevant routes (e.g., oral, intravenous).
-
Blood Sampling: Collect blood samples at multiple time points post-administration.
-
Bioanalysis: Quantify the concentration of 6-Desfluoro-6-hydroxy Risperidone and its major metabolites in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: Determine key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
Data Interpretation and Future Directions
The data generated from these studies will provide a comprehensive pharmacological profile of 6-Desfluoro-6-hydroxy Risperidone. A comparative analysis of its receptor binding affinities, functional activities, in-vivo efficacy, side effect liability, and pharmacokinetic properties with those of risperidone and 9-hydroxyrisperidone will be crucial for determining its potential as a novel therapeutic agent.
Should 6-Desfluoro-6-hydroxy Risperidone demonstrate a favorable profile, such as improved selectivity, reduced side effect liability, or a more favorable pharmacokinetic profile, further preclinical development, including toxicology studies, would be warranted.
Visualizations
Signaling Pathway of Atypical Antipsychotics
Caption: Proposed mechanism of action for 6-Desfluoro-6-hydroxy Risperidone.
Experimental Workflow for In-Vivo Evaluation
Caption: In-vivo experimental workflow for pharmacological characterization.
References
-
Psychopharmacology Institute. (n.d.). Pharmacokinetics of Risperidone: Clinical Summary. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, April 10). Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries. Retrieved from [Link]
-
Psychopharmacology Institute. (2016, July 16). Pharmacokinetics of Risperidone: Clinical Summary. Retrieved from [Link]
-
Fang, J., McKay, G., & Midha, K. K. (1999). Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4. Naunyn-Schmiedeberg's archives of pharmacology, 359(2), 147–151. Retrieved from [Link]
-
Geyer, M. A., & Ellenbroek, B. A. (2003). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Progress in neuro-psychopharmacology & biological psychiatry, 27(7), 1071–1079. Retrieved from [Link]
-
Heykants, J., Huang, M. L., Mannens, G., Meuldermans, W., Snoeck, E., Van Beijsterveldt, L., Van Peer, A., & Woestenborghs, R. (1994). The pharmacokinetics of risperidone in humans: a summary. The Journal of clinical psychiatry, 55 Suppl, 13–17. Retrieved from [Link]
-
Geyer, M. A., & Ellenbroek, B. A. (2003). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Progress in neuro-psychopharmacology & biological psychiatry, 27(7), 1071–1079. Retrieved from [Link]
-
ClinPGx. (n.d.). Risperidone Pathway, Pharmacokinetics. Retrieved from [Link]
-
de Leon, J. (2004). The role of cytochrome P450 enzymes in the metabolism of risperidone and its clinical relevance for drug interactions. Current pharmaceutical design, 10(18), 2251–2263. Retrieved from [Link]
-
Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Buhadilly, A. K. (2021). Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review. Pharmaceuticals, 14(8), 759. Retrieved from [Link]
-
Marder, S. R., & Meibach, R. C. (1994). Risperidone in the treatment of schizophrenia. The American journal of psychiatry, 151(6), 825–835. Retrieved from [Link]
-
Geyer, M. A., & Ellenbroek, B. A. (2003). From antipsychotic to anti-schizophrenia drugs: role of animal models. Neuropsychopharmacology, 28 Suppl 1, S1-5. Retrieved from [Link]
-
Slideshare. (n.d.). Pharmacological screening of Anti-psychotic agents. Retrieved from [Link]
-
Slideshare. (n.d.). Antipsychotic screening models. Retrieved from [Link]
-
Inada, T., & Inada, M. (2020). CYP2D6 Genotype-Based Dose Recommendations for Risperidone in Asian People. Frontiers in pharmacology, 11, 1076. Retrieved from [Link]
-
Pop, A. L., Mărginean, M., & Crișan, M. L. (2024). Into a Deeper Understanding of CYP2D6's Role in Risperidone Monotherapy and the Potential Side Effects in Schizophrenia Spectrum Disorders. Medicina (Kaunas, Lithuania), 60(6), 964. Retrieved from [Link]
-
Hertel, P., Lindblom, N., & Nomikos, G. G. (2001). 5-HT(2A) and D(2) receptor blockade increases cortical DA release via 5-HT(1A) receptor activation: a possible mechanism of atypical antipsychotic-induced cortical dopamine release. Journal of neurochemistry, 76(5), 1521–1531. Retrieved from [Link]
-
Sugai, T., Suzuki, Y., & Someya, T. (2012). Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, bromperidol, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof. Journal of psychopharmacology (Oxford, England), 26(10), 1362–1369. Retrieved from [Link]
-
Hertel, P., Lindblom, N., & Nomikos, G. G. (2001). 5-HT2A and D2 receptor blockade increases cortical DA release via 5-HT1A receptor activation: A possible mechanism of atypical antipsychotic-induced cortical dopamine release. Journal of Neurochemistry, 76(5), 1521-1531. Retrieved from [Link]
-
Wędzony, K., Chocyk, A., & Maćkowiak, M. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules, 10(1), 160. Retrieved from [Link]
-
Ace Therapeutics. (n.d.). Hit Discovery for Antipsychotics. Retrieved from [Link]
-
Wędzony, K., Chocyk, A., & Maćkowiak, M. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules, 10(1), 160. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 21). What are 5-HT2A receptor antagonists and how do they work?. Retrieved from [Link]
-
Rao, V. J., Kumar, Y. R., & Reddy, G. M. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145. Retrieved from [Link]
-
YouTube. (2025, November 22). Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5. Retrieved from [Link]
-
PERSERIS® (risperidone) HCP. (n.d.). Mechanism of Action. Retrieved from [Link]
-
Psychopharmacology Institute. (2014, July 1). Mechanism of Action of Risperidone. Retrieved from [Link]
-
Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249. Retrieved from [Link]
-
Leysen, J. E., Janssen, P. M., Gommeren, W., Wynants, J., Pauwels, P. J., & Janssen, P. A. (1992). Biochemical profile of risperidone, a new antipsychotic. The Journal of pharmacology and experimental therapeutics, 263(1), 302–310. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Risperidone?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Risperidone - StatPearls. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Retrieved from [Link]
-
Wikipedia. (n.d.). Risperidone. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vitro Receptor Binding Affinity Constants a of Atypical Antipsychotics. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). A concise review on analytical profile of risperidone. Retrieved from [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Pharmacological profile of risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 5. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 6. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. Buy 6-Desfluoro-6-hydroxy Risperidone | 106266-11-9 [smolecule.com]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Risperidone - Wikipedia [en.wikipedia.org]
- 14. 5-HT(2A) and D(2) receptor blockade increases cortical DA release via 5-HT(1A) receptor activation: a possible mechanism of atypical antipsychotic-induced cortical dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 17. Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The role of cytochrome P450 enzymes in the metabolism of risperidone and its clinical relevance for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CYP2D6 polymorphisms and their influence on risperidone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | CYP2D6 Genotype-Based Dose Recommendations for Risperidone in Asian People [frontiersin.org]
- 21. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The pharmacokinetics of risperidone in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Biochemical profile of risperidone, a new antipsychotic [pubmed.ncbi.nlm.nih.gov]
- 25. Animal models for predicting the efficacy and side effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Initial Toxicity Screening of 6-Desfluoro-6-hydroxy Risperidone: A Technical Guide for Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive framework for the initial toxicity screening of 6-Desfluoro-6-hydroxy Risperidone, a derivative and potential impurity of the atypical antipsychotic, Risperidone. Given the limited direct toxicological data on this specific molecule, this guide establishes a scientifically rigorous screening cascade founded on the well-documented pharmacological and toxicological profile of the parent compound, Risperidone. The proposed strategy integrates a battery of in vitro and in vivo assays designed to identify potential liabilities early in the drug development process. This document is intended for researchers, scientists, and drug development professionals, offering both strategic rationale and detailed, actionable protocols to ensure a thorough and logically sound preliminary safety assessment.
Introduction: Rationale and Strategic Imperative
6-Desfluoro-6-hydroxy Risperidone is a derivative of the widely prescribed atypical antipsychotic, Risperidone[1]. Structurally similar to its parent compound, it is characterized by the substitution of a hydroxyl group at the sixth position and the removal of a fluorine atom on the benzisoxazole ring[1]. Mechanistically, it is understood to function as a dual antagonist at dopamine D2 and serotonin 5-HT2A receptors, a profile consistent with the therapeutic action of Risperidone[1].
The critical impetus for a structured toxicity screening of this molecule stems from two key considerations: its potential development as a new chemical entity (NCE) and its presence as an impurity in Risperidone formulations. In either context, a thorough understanding of its safety profile is paramount. The initial stages of non-clinical safety testing are crucial for making informed go/no-go decisions, thereby de-risking subsequent development and significant investment.[2][3]
This guide, therefore, proposes a tiered approach to toxicity screening, beginning with a suite of in vitro assays to assess fundamental cellular toxicities, followed by targeted in vivo studies to understand its effects in a complex biological system.[1][4] The selection of each assay is directly informed by the known adverse effects of Risperidone, which include extrapyramidal symptoms, tachycardia, potential for QT prolongation, and metabolic changes.[5][6]
The Foundational Logic: Extrapolating from Risperidone
The toxicological profile of Risperidone serves as our primary blueprint. Key areas of concern inherited from the parent compound include:
-
Central Nervous System (CNS) Effects: Due to its potent D2 receptor antagonism, the potential for extrapyramidal symptoms (EPS) is a primary concern[6].
-
Cardiovascular Effects: Tachycardia is a common finding in Risperidone overdose[7][8]. Furthermore, while reports on significant QT prolongation are nuanced, it remains a critical safety checkpoint for this class of compounds[5][6].
-
Hepatic Effects: Risperidone is extensively metabolized in the liver, and instances of elevated liver enzymes have been reported, necessitating an evaluation of potential hepatotoxicity.
This foundational knowledge allows for the design of a targeted, rather than a broad and unfocused, initial screening program.
In Vitro Toxicity Assessment: A Multi-Parametric Approach
In vitro toxicology assays are indispensable for early safety assessment, offering rapid, cost-effective, and high-throughput screening to identify potential liabilities before progressing to more complex and resource-intensive in vivo studies.[3][4]
Experimental Workflow for In Vitro Screening
Caption: High-level workflow for the in vitro toxicity screening of 6-Desfluoro-6-hydroxy Risperidone.
Cytotoxicity Screening
Causality: The initial step is to determine the concentration at which the compound causes cell death. This provides a working concentration range for subsequent, more specific assays and flags general cellular toxicity. We will utilize two distinct human cell lines to capture both neuron-specific and liver-specific cytotoxicity.
-
SH-SY5Y (Human Neuroblastoma Cell Line): Relevant for a neuroactive compound, providing insights into potential neurotoxicity.
-
HepG2 (Human Liver Carcinoma Cell Line): A standard model for assessing potential drug-induced liver injury.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate SH-SY5Y and HepG2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of 6-Desfluoro-6-hydroxy Risperidone (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium.
-
Incubation: Remove the old medium from the cells and add the medium containing the test compound. Incubate for 24 and 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Genotoxicity Assessment
Causality: It is a regulatory requirement to assess the potential of a new drug candidate to cause genetic mutations or chromosomal damage. Early identification of genotoxicity is critical, as it is often a reason for terminating drug development.
-
Bacterial Reverse Mutation Assay (Ames Test): This assay screens for the potential of the compound to induce gene mutations.
-
In Vitro Micronucleus Test: This test identifies chromosomal damage by detecting the presence of micronuclei in cultured mammalian cells (e.g., CHO or TK6 cells).
Cardiovascular Safety: hERG Channel Assay
Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a key mechanism underlying drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias. Given the known cardiovascular effects of some antipsychotics, this is a critical safety checkpoint.
Protocol: Manual Patch Clamp Assay
-
Cell Line: Use HEK293 cells stably expressing the hERG channel.
-
Electrophysiology: Perform whole-cell patch-clamp recordings at physiological temperature.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.
-
Compound Application: Perfuse the cells with increasing concentrations of 6-Desfluoro-6-hydroxy Risperidone.
-
Data Acquisition: Measure the peak tail current at each concentration.
-
Analysis: Calculate the percentage of channel inhibition and determine the IC50 value. An IC50 value greater than 30 µM is generally considered low risk.
Hepatotoxicity Assessment
Causality: To build upon the initial cytotoxicity data from HepG2 cells, a more detailed assessment using primary human hepatocytes is warranted. This provides a more physiologically relevant model to investigate potential drug-induced liver injury (DILI).
Protocol: Primary Human Hepatocyte Toxicity Panel
-
Cell Culture: Culture primary human hepatocytes in a suitable medium.
-
Treatment: Expose the hepatocytes to a range of concentrations of 6-Desfluoro-6-hydroxy Risperidone for 48 hours.
-
Endpoint Analysis:
-
ALT/AST Release: Measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium as indicators of hepatocellular damage.
-
Glutathione (GSH) Levels: Measure intracellular GSH levels to assess oxidative stress.
-
Mitochondrial Dysfunction: Assess mitochondrial membrane potential using a fluorescent dye like JC-1.
-
In Vivo Acute Toxicity Assessment: From Dose Finding to Systemic Effects
Following a favorable in vitro profile, the next logical step is to evaluate the compound's toxicity in a living organism.[1][2] These initial in vivo studies are designed to identify the maximum tolerated dose (MTD), observe clinical signs of toxicity, and identify potential target organs.[9]
In Vivo Experimental Design
Caption: Phased approach for the in vivo acute toxicity evaluation of 6-Desfluoro-6-hydroxy Risperidone.
Dose-Range Finding (DRF) Study
Causality: The purpose of the DRF study is to identify a range of doses that cause no adverse effects, some toxicity, and severe toxicity or lethality. This information is crucial for selecting appropriate dose levels for the subsequent single-dose acute toxicity study.
Protocol: DRF in Rats
-
Animal Model: Use Sprague-Dawley rats (one sex, typically male).
-
Group Size: Use a small number of animals per group (n=2-3).
-
Dose Administration: Administer single doses of 6-Desfluoro-6-hydroxy Risperidone via the intended clinical route (e.g., oral gavage) over a wide range (e.g., 10, 100, 1000 mg/kg).
-
Observation: Monitor animals intensely for the first 4-6 hours and then daily for 7-14 days for clinical signs of toxicity (e.g., changes in posture, activity, sedation, tremors) and mortality.
-
Endpoint: Determine the dose range for the main study.
Single-Dose Acute Toxicity Study
Causality: This study provides a more detailed assessment of the toxicity profile after a single administration of the compound. It aims to identify the No Observed Adverse Effect Level (NOAEL) and characterize the nature of any toxic effects. Using two species (one rodent, one non-rodent is ideal, but two rodent species are often used for initial screening) is a standard practice.
Protocol: Acute Toxicity in Rats and Mice
-
Animal Models: Use both male and female Sprague-Dawley rats and CD-1 mice.
-
Group Size: Use at least 5 animals per sex per group.
-
Dose Levels: Based on the DRF study, select at least 3 dose levels (low, mid, high) and a vehicle control group.
-
Observations:
-
Mortality/Morbidity: Check twice daily.
-
Clinical Signs: Detailed observations at pre-dose, and at multiple time points post-dose (e.g., 1, 2, 4, 6 hours) and then daily for 14 days. Pay close attention to CNS-related effects (e.g., catalepsy, akathisia-like behavior) and signs of autonomic changes (e.g., heart rate, body temperature).
-
Body Weights: Record pre-dose and at regular intervals throughout the study.
-
-
Terminal Procedures (Day 14):
-
Blood Collection: Collect blood for hematology and clinical chemistry analysis. Key parameters include liver enzymes (ALT, AST, ALP), kidney function markers (BUN, creatinine), and electrolytes.
-
Necropsy: Perform a full gross necropsy on all animals.
-
Organ Weights: Weigh key organs (e.g., brain, heart, liver, kidneys, spleen).
-
Histopathology: Preserve major organs in formalin for potential histopathological examination, especially in the high-dose and control groups.
-
Data Presentation and Interpretation
Effective data presentation is crucial for clear interpretation and decision-making.
Table 1: Summary of In Vitro Toxicity Data
| Assay | Test System | Endpoint | Result (IC50 / Finding) | Risk Assessment |
| Cytotoxicity | SH-SY5Y Cells | IC50 | [Insert Data] | [Low/Med/High] |
| Cytotoxicity | HepG2 Cells | IC50 | [Insert Data] | [Low/Med/High] |
| Genotoxicity | S. typhimurium (Ames) | Mutation | [Negative/Positive] | [Low/Med/High] |
| Genotoxicity | CHO Cells (Micronucleus) | Damage | [Negative/Positive] | [Low/Med/High] |
| Cardiotoxicity | hERG-expressing HEK293 | IC50 | [Insert Data] | [Low/Med/High] |
| Hepatotoxicity | Primary Human Hepatocytes | ALT/AST | [Fold Increase] | [Low/Med/High] |
Table 2: Summary of In Vivo Acute Toxicity Findings in Rats
| Dose Group (mg/kg) | Sex | Key Clinical Signs | Body Weight Change (%) | Key Necropsy Findings |
| Vehicle Control | M/F | None | [Insert Data] | [Insert Data] |
| Low Dose | M/F | [Insert Data] | [Insert Data] | [Insert Data] |
| Mid Dose | M/F | [Insert Data] | [Insert Data] | [Insert Data] |
| High Dose | M/F | [Insert Data] | [Insert Data] | [Insert Data] |
Conclusion and Future Directions
This guide outlines a robust and scientifically justified initial toxicity screening program for 6-Desfluoro-6-hydroxy Risperidone. The strategy is built on a logical, tiered approach that begins with broad in vitro assessments and progresses to more integrated in vivo studies. By leveraging the known toxicological profile of the parent compound, Risperidone, this screening cascade is specifically tailored to identify potential CNS, cardiovascular, and hepatic liabilities early in development.
The data generated from these studies will be instrumental in forming a preliminary risk assessment. Favorable outcomes would support continued development, leading to repeat-dose toxicity studies and safety pharmacology evaluations. Conversely, the early identification of significant toxicities will allow for timely project termination or the initiation of mitigation strategies, ultimately saving valuable time and resources in the drug development pipeline.
References
-
PubMed. (n.d.). The role of early in vivo toxicity testing in drug discovery toxicology. Retrieved from [Link]
-
TME Scientific. (n.d.). In Vitro Toxicology Assays. Retrieved from [Link]
-
IT Medical Team. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. Retrieved from [Link]
-
LITFL. (2020). Risperidone toxicity. Retrieved from [Link]
-
Psychopharmacology Institute. (2016). Pharmacokinetics of Risperidone: Clinical Summary. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Retrieved from [Link]
-
NIH. (n.d.). In vitro and in vivo demonstration of risperidone implants in mice. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from [Link]
-
PubMed. (n.d.). Effects of risperidone in overdose. Retrieved from [Link]
-
The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 6-Desfluoro-6-hydroxy Risperidone. Retrieved from [Link]
-
FDA. (n.d.). In Vitro-In Vivo Correlation for Complex Drug Products.... Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro-in vivo correlation of the developed risperidone depot injection. Retrieved from [Link]
-
The Royal Children's Hospital Melbourne. (n.d.). Clinical Practice Guidelines : Risperidone Poisoning. Retrieved from [Link]
-
Semantic Scholar. (n.d.). An overdose of risperidone. Retrieved from [Link]
-
PubMed. (n.d.). Risperidone overdose causes extrapyramidal effects but not cardiac toxicity. Retrieved from [Link]
Sources
- 1. Buy 6-Desfluoro-6-hydroxy Risperidone | 106266-11-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Desfluoro-6-hydroxy Risperidone | C23H28N4O3 | CID 135688055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo demonstration of risperidone implants in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. litfl.com [litfl.com]
- 6. Clinical Practice Guidelines : Risperidone Poisoning [rch.org.au]
- 7. Effects of risperidone in overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Risperidone overdose causes extrapyramidal effects but not cardiac toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
understanding the stability of 6-Desfluoro-6-hydroxy Risperidone in biological matrices
An In-Depth Technical Guide to Understanding the Stability of 6-Desfluoro-6-hydroxy Risperidone in Biological Matrices
Authored by a Senior Application Scientist
Foreword: Navigating the Nuances of Metabolite Stability in Bioanalysis
In the landscape of pharmaceutical development, the journey of a drug from discovery to clinical application is paved with rigorous scientific scrutiny. A critical aspect of this journey is the characterization of a drug's metabolites, which can significantly influence its efficacy and safety profile. This guide delves into the stability of a specific, lesser-known derivative of risperidone: 6-desfluoro-6-hydroxy risperidone. While direct literature on this particular compound is scarce, this paper aims to provide a comprehensive framework for understanding its potential stability in biological matrices. By leveraging our knowledge of risperidone's metabolism and degradation, and adhering to established principles of bioanalytical method validation, we can construct a robust understanding of this compound's behavior. This document is intended for researchers, scientists, and drug development professionals who are tasked with the precise and reliable quantification of drug metabolites in biological samples.
Part 1: The Chemical and Metabolic Landscape of Risperidone and its Derivatives
Risperidone, an atypical antipsychotic, undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme system.[1][2] The main metabolic pathway is the hydroxylation of risperidone to its major active metabolite, 9-hydroxyrisperidone, a reaction catalyzed predominantly by CYP2D6 and to a lesser extent by CYP3A4.[3]
The compound of interest, 6-desfluoro-6-hydroxy risperidone, is a derivative of risperidone where the fluorine atom at the 6th position of the benzisoxazole ring is replaced by a hydroxyl group. While not a major metabolite, its presence as a potential impurity or minor metabolite necessitates a thorough understanding of its stability to ensure accurate bioanalytical measurements.[4][5]
Inferred Physicochemical Properties and Stability Profile
The substitution of a fluorine atom with a hydroxyl group can significantly alter the physicochemical properties of the molecule. The hydroxyl group can introduce a site for potential glucuronidation or sulfation, common metabolic conjugation pathways. Furthermore, the presence of the hydroxyl group may influence the molecule's susceptibility to oxidation.
Based on the known degradation pathways of risperidone, we can infer the potential stability challenges for 6-desfluoro-6-hydroxy risperidone. Risperidone has been shown to degrade under acidic, basic, and oxidative conditions, leading to the formation of various degradation products, including 9-hydroxyrisperidone and the N-oxide of risperidone.[6][7] It is plausible that 6-desfluoro-6-hydroxy risperidone would exhibit similar sensitivities.
Part 2: Foundational Principles of Analyte Stability in Biological Matrices
The stability of a drug or its metabolite in a biological matrix is a critical parameter in bioanalytical method validation.[8][9] Inaccurate stability assessments can lead to erroneous concentration measurements, thereby compromising the integrity of pharmacokinetic and toxicokinetic data. The primary factors influencing analyte stability in biological matrices include:
-
Temperature: Lower temperatures generally slow down chemical and enzymatic degradation processes.[8][10]
-
pH: The pH of the matrix can influence the ionization state of the analyte and catalyze hydrolytic degradation.[8][11]
-
Light: Exposure to light can induce photolytic degradation of sensitive compounds.[8]
-
Enzymatic Activity: Endogenous enzymes in biological matrices can metabolize the analyte.[8][10]
-
Oxidation: The presence of oxidative species can lead to the degradation of susceptible molecules.[8]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for bioanalytical method validation, which include stringent requirements for stability testing.[12][13][14][15][16][17][18][19][20]
Visualizing the Metabolic and Degradation Landscape
To better understand the context of 6-desfluoro-6-hydroxy risperidone's stability, it is helpful to visualize the known metabolic pathway of risperidone and a proposed degradation pathway for our target analyte.
Caption: Proposed metabolic and degradation pathways of risperidone and 6-desfluoro-6-hydroxy risperidone.
Part 3: A Rigorous Framework for Stability Assessment
A comprehensive evaluation of analyte stability in biological matrices is a cornerstone of a validated bioanalytical method. The following experimental protocols are designed to provide a robust assessment of the stability of 6-desfluoro-6-hydroxy risperidone.
Experimental Workflow for Stability Determination
The overall workflow for assessing the stability of an analyte in a biological matrix involves subjecting the analyte to various conditions that it may encounter during sample handling, storage, and analysis.
Caption: Experimental workflow for stability assessment of 6-desfluoro-6-hydroxy risperidone.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for key stability experiments. These protocols are based on established guidelines and best practices in the field of bioanalysis.
3.2.1. Freeze-Thaw Stability
Objective: To assess the stability of the analyte after repeated cycles of freezing and thawing.
Protocol:
-
Prepare replicate sets of low and high concentration quality control (QC) samples in the relevant biological matrix (e.g., plasma, urine).
-
Analyze one set of freshly prepared QCs to establish the baseline concentration.
-
Store the remaining sets of QCs at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples at the storage temperature for at least 12 hours.
-
Repeat this freeze-thaw cycle for a minimum of three cycles.
-
After the final thaw, process and analyze the samples using a validated bioanalytical method.
-
Calculate the mean concentration and precision (%CV) for each QC level and compare the results to the baseline concentrations.
3.2.2. Short-Term (Bench-Top) Stability
Objective: To evaluate the stability of the analyte in the matrix at room temperature for a duration that simulates the sample handling and processing time.
Protocol:
-
Prepare replicate sets of low and high concentration QC samples.
-
Analyze one set of freshly prepared QCs to establish the baseline concentration.
-
Keep the remaining sets of QCs at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
After the specified duration, process and analyze the samples.
-
Calculate the mean concentration and precision for each QC level and compare the results to the baseline concentrations.
3.2.3. Long-Term Stability
Objective: To determine the stability of the analyte in the matrix under the intended long-term storage conditions.
Protocol:
-
Prepare a sufficient number of low and high concentration QC samples.
-
Analyze a set of freshly prepared QCs to establish the baseline concentration.
-
Store the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C).
-
At specified time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of stored QCs.
-
Thaw the samples, process, and analyze them alongside a set of freshly prepared calibration standards and QCs.
-
Calculate the mean concentration and precision for each QC level and compare the results to the baseline concentrations.
3.2.4. Stock Solution Stability
Objective: To assess the stability of the analyte in the stock solution used to prepare calibration standards and QCs.
Protocol:
-
Prepare a stock solution of 6-desfluoro-6-hydroxy risperidone in a suitable solvent.
-
Store the stock solution under defined conditions (e.g., refrigerated or at room temperature).
-
At specified time intervals, prepare a fresh set of calibration standards and QCs from the stored stock solution.
-
Analyze these freshly prepared samples and compare the response to that of a calibration curve prepared from a freshly prepared stock solution.
Data Presentation and Acceptance Criteria
All quantitative data should be summarized in clearly structured tables for easy comparison. The acceptance criteria for stability are generally based on the recommendations from regulatory guidelines.
| Stability Test | Conditions | Acceptance Criteria |
| Freeze-Thaw | Minimum of 3 cycles at intended storage temperature | The mean concentration at each QC level should be within ±15% of the nominal concentration. |
| Short-Term | At room temperature for a defined period | The mean concentration at each QC level should be within ±15% of the nominal concentration. |
| Long-Term | At intended storage temperature for the duration of the study | The mean concentration at each QC level should be within ±15% of the nominal concentration. |
| Stock Solution | At defined storage conditions | The response of the stored stock solution should be within ±10% of the response of a freshly prepared stock solution. |
Part 4: Regulatory Considerations and Best Practices
Adherence to regulatory guidelines is paramount in ensuring the quality and integrity of bioanalytical data.[12][15] The ICH M10 guideline on bioanalytical method validation provides a harmonized framework for conducting stability studies.[13][14] Key considerations include:
-
Matrix Selection: Stability should be evaluated in the same biological matrix as the study samples, including the same anticoagulant where applicable.[15]
-
Concentration Levels: Stability should be assessed using at least two concentration levels (low and high QCs).
-
Comprehensive Documentation: All stability experiments, including the conditions, procedures, and results, must be thoroughly documented.
Conclusion: A Proactive Approach to Ensuring Bioanalytical Data Integrity
References
-
Pharmacokinetics of Risperidone: Clinical Summary - Psychopharmacology Institute. (2016). Psychopharmacology Institute. Available at: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. (2022). European Medicines Agency. Available at: [Link]
-
ICH M10 guideline: validation of bioanalytical methods. (n.d.). Kymos. Available at: [Link]
-
Pharmacokinetics of Risperidone: Clinical Summary. (n.d.). Psychopharmacology Institute. Available at: [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. Available at: [Link]
-
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). Frontage Labs. Available at: [Link]
-
ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation. Available at: [Link]
-
Li, W., & Tse, F. L. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. Available at: [Link]
-
Heykants, J., Huang, M. L., Mannens, G., Meuldermans, W., Snoeck, E., Van Beijsterveldt, L., ... & Woestenborghs, R. (1994). The pharmacokinetics of risperidone in humans: a summary. The Journal of clinical psychiatry, 55 Suppl, 13–17. Available at: [Link]
-
Woestenborghs, R., Lorreyne, W., Van de Velde, V., & Heykants, J. (2002). Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 780(2), 345–355. Available at: [Link]
-
Polaka, S., Vitore, J. G., & Tekade, R. (2021). Factors affecting the stability of drugs and their metabolites in biological matrices. Biopharmaceutics and Pharmacokinetics, 1-22. Available at: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (2023). U.S. Department of Health and Human Services. Available at: [Link]
-
Fang, J., Li, C. G., & Wang, J. (1999). Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4. Naunyn-Schmiedeberg's archives of pharmacology, 359(3), 227–231. Available at: [Link]
-
Chue, P., & Welch, R. (1996). The pharmacological profile of risperidone. Canadian journal of psychiatry. Revue canadienne de psychiatrie, 41(4), 225–230. Available at: [Link]
-
USFDA guidelines for bioanalytical method validation. (n.d.). SlideShare. Available at: [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2024). U.S. Food and Drug Administration. Available at: [Link]
-
How to Improve Drug Plasma Stability? (n.d.). Creative Bioarray. Available at: [Link]
-
Shah, I., Singh, S., Shrivastav, P., & Saha, R. (2018). Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma. Journal of pharmaceutical and biomedical analysis, 154, 309–318. Available at: [Link]
-
Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. (2019). MDPI. Available at: [Link]
-
New FDA Guidance on Bioanalytical Method Validation. (n.d.). Kymos. Available at: [Link]
-
Risperidone-ISM | Analytical Method Development | Validation | BA/BE Studies. (n.d.). Veeprho. Available at: [Link]
-
Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (2009). ResearchGate. Available at: [Link]
-
Development and Validation of an RP-HPLC Method for the Estimation of Risperidone in Bulk Drug and Formulations. (2023). ResearchGate. Available at: [Link]
-
Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS. (2010). National Institutes of Health. Available at: [Link]
-
Tomar, R. S., Joseph, T. J., Murthy, A. S., Yadav, D. V., Subbaiah, G., & Krishna Reddy, K. V. (2004). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Journal of pharmaceutical and biomedical analysis, 36(1), 231–235. Available at: [Link]
-
Bharathi, C., Chary, D. K., Kumar, M. S., Shankar, R., Handa, V. K., Dandala, R., & Naidu, A. (2008). Identification, isolation and characterization of potential degradation product in risperidone tablets. Journal of pharmaceutical and biomedical analysis, 46(1), 165–169. Available at: [Link]
-
Maślanka, A., Krzek, J., & Patrzałek, A. (2009). Determination of risperidone in tablets in the presence of its degradation products and placebo-derived constituents. Acta poloniae pharmaceutica, 66(5), 463–469. Available at: [Link]
-
Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. (n.d.). International Journal of PharmTech Research. Available at: [Link]
-
6-Desfluoro-6-hydroxy Risperidone. (n.d.). Pharmaffiliates. Available at: [Link]
-
Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. (2004). Scilit. Available at: [Link]
-
Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. (2012). National Institutes of Health. Available at: [Link]
Sources
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 3. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 14. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. hhs.gov [hhs.gov]
- 17. slideshare.net [slideshare.net]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
- 20. New FDA Guidance on Bioanalytical Method Validation | Kymos [kymos.com]
A Comprehensive Technical Guide to the Solubility Assessment of 6-Desfluoro-6-hydroxy Risperidone
Abstract
The journey of a new chemical entity (NCE) from discovery to a viable drug product is fundamentally governed by its physicochemical properties, among which aqueous solubility is a critical determinant of bioavailability and subsequent therapeutic efficacy. This guide provides an in-depth technical framework for the systematic solubility testing of 6-Desfluoro-6-hydroxy Risperidone, a derivative of the atypical antipsychotic, Risperidone.[1] We will explore the theoretical underpinnings of solubility, from the distinction between thermodynamic and kinetic equilibrium to the guiding principles of the Biopharmaceutics Classification System (BCS). This document details robust, field-proven protocols for equilibrium solubility determination using the gold-standard shake-flask method, coupled with precise High-Performance Liquid Chromatography (HPLC) for quantification. Furthermore, we will discuss the strategic selection of solvents—spanning biorelevant aqueous buffers and common organic co-solvents—to construct a comprehensive solubility profile. This profile is not merely a set of data points; it is the foundational knowledge that informs rational formulation design, risk assessment, and the overall development trajectory of the molecule. This guide is intended for researchers, formulation scientists, and drug development professionals seeking to establish a rigorous and scientifically sound understanding of this compound's solubility characteristics.
Introduction: The Primacy of Solubility in Drug Development
The therapeutic potential of an active pharmaceutical ingredient (API) can only be realized if it can be effectively delivered to its site of action. For orally administered drugs, this journey begins with dissolution in the gastrointestinal (GI) tract.[2] Poor aqueous solubility is a major hurdle in modern drug discovery, often leading to slow dissolution, inadequate absorption, and variable bioavailability, which can compromise clinical outcomes.[2][] Therefore, a thorough characterization of an API's solubility is a cornerstone of pre-formulation studies.[4]
6-Desfluoro-6-hydroxy Risperidone is a derivative of Risperidone, an established antipsychotic agent.[5] Risperidone itself is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[6] This classification immediately signals that its absorption is likely limited by its dissolution rate.[6][7] It is reasonable to hypothesize that 6-Desfluoro-6-hydroxy Risperidone may share similar solubility challenges.
The objective of this guide is to present a comprehensive methodology for determining the solubility of 6-Desfluoro-6-hydroxy Risperidone. This involves not just executing experimental protocols but understanding the causality behind each step—from solvent selection to the choice of analytical techniques—to build a data package that is both accurate and actionable for downstream formulation development.
The Biopharmaceutics Classification System (BCS)
The BCS is a scientific framework that classifies drug substances based on two key parameters: aqueous solubility and intestinal permeability.[8][9] This system is a critical regulatory tool that helps predict a drug's in vivo performance from in vitro measurements.[7][10]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
A drug is considered "highly soluble" when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.0 to 6.8.[8][11][12] Establishing the BCS class of 6-Desfluoro-6-hydroxy Risperidone is a primary goal, as it will dictate the formulation strategies required to ensure adequate bioavailability.
Physicochemical Profile of the Analyte
A foundational understanding of the molecule's structure is essential for designing a relevant solubility study.[13]
-
Compound Name: 6-Desfluoro-6-hydroxy Risperidone
-
Molecular Formula: C₂₃H₂₈N₄O₃[5]
-
Molecular Weight: 408.5 g/mol [5]
-
Chemical Structure:
(Image Source: PubChem CID 135688055)[14]
-
Structural Context: This compound is a derivative of Risperidone, differing by the substitution of a hydroxyl group for a fluorine atom on the benzisoxazole ring.[5] Risperidone is a weak base that is practically insoluble in water but soluble in 0.1 N HCl.[6][15] This basic character suggests that the solubility of 6-Desfluoro-6-hydroxy Risperidone will be highly dependent on pH.[16][17]
Core Principles: Thermodynamic vs. Kinetic Solubility
In the field of drug development, the term "solubility" can refer to two distinct measurements, and understanding the difference is critical for data interpretation.[18][19]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, when the system is at equilibrium.[19][20] It represents the true, stable solubility of the most stable crystalline form of the compound. The shake-flask method is the gold-standard for determining thermodynamic solubility.[4]
-
Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in a concentrated organic stock solution (like DMSO), precipitates when diluted into an aqueous buffer.[21][22] This value is often higher than the thermodynamic solubility due to the formation of a supersaturated, metastable solution.[18][19] While useful for high-throughput screening in early discovery, it is not a substitute for the definitive thermodynamic value required for formulation development.[22]
This guide focuses exclusively on determining the thermodynamic solubility , as it provides the fundamental data required for robust pharmaceutical development in accordance with regulatory expectations.[23][24]
Strategic Selection of Solvents
The choice of solvents is not arbitrary; it is a strategic decision designed to simulate physiological conditions and explore potential formulation vehicles.
Aqueous Biorelevant Media
To assess solubility under conditions relevant to oral absorption, testing across the physiological pH range of the GI tract is mandatory as per BCS guidelines.[25]
-
pH 1.2 (Simulated Gastric Fluid, without enzymes): Mimics the acidic environment of the stomach. For a basic compound, highest solubility is often expected here.[6][16]
-
pH 4.5 (Acetate Buffer): Represents the transition from the stomach to the small intestine.
-
pH 6.8 (Phosphate Buffer): Simulates the conditions of the small intestine, a primary site for drug absorption.[26]
Common Pharmaceutical Co-Solvents
For poorly soluble compounds, formulation often requires the use of co-solvents to create a suitable drug product.[] Assessing solubility in these vehicles provides crucial data for formulation scientists.
-
Ethanol: A common solvent and co-solvent in oral liquid formulations.
-
Propylene Glycol (PG): A widely used vehicle in oral, topical, and parenteral formulations.
-
Polyethylene Glycol 400 (PEG 400): A non-volatile, water-miscible solvent used to enhance the solubility of poorly soluble drugs.[]
-
Dimethyl Sulfoxide (DMSO): While not typically used in final formulations, it is a powerful solvent often used in early-stage studies. Data in DMSO can provide a benchmark for maximum achievable solubility.[27]
Experimental Protocols: A Self-Validating System
The following protocols are designed to ensure accuracy, reproducibility, and compliance with regulatory standards.
Workflow for Thermodynamic Solubility Determination
The entire process, from preparation to analysis, follows a logical and traceable path to ensure data integrity.
Caption: Experimental workflow for thermodynamic solubility determination.
Protocol: Thermodynamic Solubility by Shake-Flask Method
This method is the definitive approach for determining equilibrium solubility.[4][20]
Objective: To determine the equilibrium concentration of 6-Desfluoro-6-hydroxy Risperidone in various solvents.
Materials:
-
6-Desfluoro-6-hydroxy Risperidone (solid powder, characterized)
-
Selected solvents (Aqueous buffers, organic co-solvents)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Validated HPLC system
Procedure:
-
Preparation: Add an excess amount of solid 6-Desfluoro-6-hydroxy Risperidone to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that saturation has been achieved. A visual excess is the primary indicator.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of each selected solvent into the corresponding vials.
-
Equilibration:
-
For aqueous buffers, place the vials in an orbital shaker set to a constant temperature of 37 ± 1 °C to simulate physiological conditions.[25]
-
For organic solvents, maintain the temperature at a controlled ambient condition, typically 25 ± 1 °C.
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 48 to 72 hours is generally recommended. To confirm equilibrium, samples can be taken at 24, 48, and 72 hours; equilibrium is confirmed when consecutive measurements are statistically identical.
-
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results.
-
Method A (Recommended): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Method B: Filter the suspension using a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF). The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
-
Sample Preparation for Analysis: Carefully pipette a known aliquot of the clear supernatant (or filtrate) and dilute it with the appropriate mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using the validated HPLC method described below.
Protocol: Quantification by HPLC-UV
A validated, stability-indicating analytical method is essential for trustworthy quantification.[28][29]
Objective: To accurately measure the concentration of dissolved 6-Desfluoro-6-hydroxy Risperidone.
Instrumentation & Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized for ideal peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by a UV scan of the analyte (e.g., λmax ~280 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of 6-Desfluoro-6-hydroxy Risperidone in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. Perform serial dilutions to create a series of calibration standards spanning the expected concentration range of the diluted solubility samples (e.g., 1-100 µg/mL).[30]
-
Calibration: Inject the calibration standards to generate a calibration curve of peak area versus concentration. The curve must demonstrate linearity with a correlation coefficient (r²) ≥ 0.999.[30]
-
Sample Analysis: Inject the prepared (diluted) samples from the solubility experiment.
-
Calculation: Determine the concentration in the diluted sample using the linear regression equation from the calibration curve. Calculate the original solubility in the solvent using the following formula:[31]
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
Data Presentation and Interpretation
Clear presentation of quantitative data is paramount. The following table provides a template for summarizing the experimental results.
Table 1: Thermodynamic Solubility of 6-Desfluoro-6-hydroxy Risperidone
| Solvent System | pH (for aqueous) | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation | Qualitative Descriptor |
| 0.1 N HCl Equivalent | 1.2 | 37 | (Hypothetical Value) | (Hypothetical Value) | (e.g., Freely Soluble) |
| Acetate Buffer | 4.5 | 37 | (Hypothetical Value) | (Hypothetical Value) | (e.g., Soluble) |
| Phosphate Buffer | 6.8 | 37 | (Hypothetical Value) | (Hypothetical Value) | (e.g., Sparingly Soluble) |
| Water | ~7.0 | 25 | (Hypothetical Value) | (Hypothetical Value) | (e.g., Slightly Soluble) |
| Ethanol | N/A | 25 | (Hypothetical Value) | (Hypothetical Value) | (e.g., Soluble) |
| Propylene Glycol | N/A | 25 | (Hypothetical Value) | (Hypothetical Value) | (e.g., Sparingly Soluble) |
| PEG 400 | N/A | 25 | (Hypothetical Value) | (Hypothetical Value) | (e.g., Soluble) |
| DMSO | N/A | 25 | (Hypothetical Value) | (Hypothetical Value) | (e.g., Very Soluble) |
Qualitative descriptors are based on USP definitions.[32]
Interpreting the Solubility Profile
The data summarized in the table allows for a multi-faceted interpretation that directly informs drug development strategy.
Caption: Logical flow from data acquisition to strategic decision-making.
-
pH-Dependent Solubility: A steep decline in solubility from pH 1.2 to 6.8 is characteristic of a weak base.[6] This would suggest that while the drug may dissolve in the stomach, it could precipitate upon entering the higher pH of the small intestine, thereby limiting absorption.
-
BCS Classification: If the lowest measured solubility between pH 1.2 and 6.8 results in the highest dose strength being insoluble in 250 mL of media, the compound will be classified as having "low solubility" (BCS Class II or IV).[8] This immediately flags dissolution as a potential rate-limiting step for absorption.
-
Formulation Guidance: High solubility in solvents like PEG 400 or Ethanol suggests that liquid-based formulations, such as solutions or lipid-based drug delivery systems (e.g., SEDDS), could be viable strategies to overcome poor aqueous solubility.[][33]
Conclusion and Future Directions
This guide has outlined a rigorous, scientifically grounded approach to the solubility characterization of 6-Desfluoro-6-hydroxy Risperidone. By adhering to these principles and protocols, researchers can generate a high-quality, reliable solubility profile. This data is not an endpoint but a critical starting point. It forms the empirical basis for classifying the compound within the BCS framework, identifying potential bioavailability challenges, and, most importantly, guiding the rational design of a formulation capable of delivering the drug effectively and consistently. The insights gained from this foundational study are indispensable for navigating the subsequent stages of drug development and ensuring the compound has the best possible chance of becoming a successful therapeutic agent.
References
-
Wikipedia. Biopharmaceutics Classification System. Link
-
Al-Ghabeish, M., et al. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Link
-
U.S. Food and Drug Administration (FDA). (Revised 2017). RISPERDAL (risperidone) tablets/oral solution Label. Link
-
GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). GSC Biological and Pharmaceutical Sciences. Link
-
Dissolution Technologies. (2004). Biopharmaceutics Classification System: A Regulatory Approach. Link
-
JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Link
-
International Journal of Pharmaceutical Sciences Review and Research. (2025). Biopharmaceutics Classification System (BCS) - An Overview. Link
-
Biorelevant.com. The BCS (Biopharmaceutical Classification System). Link
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Link
-
International Council for Harmonisation (ICH). (2000). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Link
-
ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. Link
-
European Medicines Agency (EMA). (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Link
-
AxisPharm. Equilibrium Solubility Assays Protocol. Link
-
Smolecule. 6-Desfluoro-6-hydroxy Risperidone Product Information. Link
-
BOC Sciences. pH Adjustment and Co-Solvent Optimization.
-
Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Link
-
International Council for Harmonisation (ICH). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. Link
-
ECA Academy. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. Link
-
ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Link
-
WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. Link
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Link
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Link
-
Semantic Scholar. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Link
-
ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... Link
-
Cayman Chemical. (2022). Risperidone - PRODUCT INFORMATION. Link
-
Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Link
-
YouTube. (2017). Ph and Solubility of Drugs. Link
-
Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135688055, 6-Desfluoro-6-hydroxy Risperidone. Link
-
World Health Organization (WHO). Proposal to waive in vivo bioequivalence studies for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Annex 4. Link
-
Cayman Chemical. Risperidone - Product Information. Link
-
Benchchem. Desfluoro Risperidone Product Information. Link
-
Dissolution Technologies. (2014). Analytical Method Selection for Drug Product Dissolution Testing. Link
-
ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?. Link
-
The Pharma Master. Solvents. Link
-
National Library of Medicine. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). Link
-
National Library of Medicine. (2017). Investigation of the effect of solubility increase at the main absorption site on bioavailability of BCS class II drug (risperidone) using liquisolid technique. Link
-
ResearchGate. Table 2 -List of solvents commonly used in pharmaceutical processes. Link
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Link
-
SciSpace. (2019). Thermodynamics of risperidone and solubility in pure organic solvents. Link
-
Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Link
-
International Journal of Pharmacy and Pharmaceutical Research. (2018). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. Link
-
ChemicalBook. 6-Desfluoro-6-hydroxy Risperidone Product Information. Link
-
Pharmaffiliates. 6-Desfluoro-6-hydroxy Risperidone Product Information. Link
-
National Library of Medicine. (2020). A Critical Overview of FDA and EMA Statistical Methods to Compare In Vitro Drug Dissolution Profiles of Pharmaceutical Products. Link
-
FIP. FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. Link
-
U.S. Food and Drug Administration (FDA). (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Link
-
Dissolution Technologies. (2023). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. Link
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Buy 6-Desfluoro-6-hydroxy Risperidone | 106266-11-9 [smolecule.com]
- 6. Investigation of the effect of solubility increase at the main absorption site on bioavailability of BCS class II drug (risperidone) using liquisolid technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. fda.gov [fda.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 14. 6-Desfluoro-6-hydroxy Risperidone | C23H28N4O3 | CID 135688055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 17. m.youtube.com [m.youtube.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. researchgate.net [researchgate.net]
- 20. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. researchgate.net [researchgate.net]
- 23. database.ich.org [database.ich.org]
- 24. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 25. who.int [who.int]
- 26. biorelevant.com [biorelevant.com]
- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 28. improvedpharma.com [improvedpharma.com]
- 29. dissolutiontech.com [dissolutiontech.com]
- 30. pharmaguru.co [pharmaguru.co]
- 31. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 32. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 33. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of 6-Desfluoro-6-hydroxy Risperidone Using Advanced Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development
In the lifecycle of pharmaceutical development, ensuring the purity and safety of an active pharmaceutical ingredient (API) is paramount. Risperidone, a widely prescribed atypical antipsychotic, undergoes a complex synthesis process that can result in the formation of several process-related impurities. Among these is 6-Desfluoro-6-hydroxy Risperidone, a critical compound to monitor and quantify. While the primary metabolite of risperidone is 9-hydroxyrisperidone, other derivatives and impurities, such as Desfluoro Risperidone (also known as Risperidone Impurity K in the European Pharmacopoeia), require precise analytical methods for their detection and quantification to ensure the final drug product's safety and efficacy.[1]
This application note provides a comprehensive guide to the analytical methodologies for the quantification of 6-Desfluoro-6-hydroxy Risperidone. It is important to note that while "Desfluoro Risperidone" is a well-documented impurity, the "6-hydroxy" moiety is less commonly reported. The methods described herein are based on established protocols for risperidone and its related substances and can be readily adapted for the specific quantification of 6-Desfluoro-6-hydroxy Risperidone. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative references.
I. Foundational Principles of Analytical Methodologies
The quantification of pharmaceutical impurities at trace levels necessitates highly sensitive and selective analytical techniques. The two most prevalent and robust methods for this purpose are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS).
-
HPLC-UV: This technique offers a balance of simplicity, robustness, and cost-effectiveness, making it suitable for routine quality control.[2][3] The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase, and quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength.[4]
-
UPLC-MS/MS: For unparalleled sensitivity and selectivity, UPLC-MS/MS is the gold standard.[5][6][7] It combines the superior separation efficiency of UPLC with the precise mass-based detection of tandem mass spectrometry, allowing for the quantification of analytes at very low concentrations even in complex matrices.[7]
The choice between these methods depends on the required sensitivity, the complexity of the sample matrix, and the specific regulatory requirements.
II. Experimental Workflow: A Visual Guide
The analytical workflow for quantifying 6-Desfluoro-6-hydroxy Risperidone involves several critical steps, from sample preparation to data analysis. The following diagram illustrates this comprehensive process.
Caption: Experimental workflow for the quantification of 6-Desfluoro-6-hydroxy Risperidone.
III. Detailed Protocols
A. Sample Preparation: Isolating the Analyte of Interest
The goal of sample preparation is to extract the analyte from the matrix and remove interfering substances. The choice of method depends on the sample type (biological fluid or bulk drug).
Protocol 1: Protein Precipitation for Biological Samples (Plasma/Serum)
This method is rapid and effective for removing the bulk of proteins from plasma or serum samples.
-
Aliquot: Transfer 200 µL of plasma or serum into a clean microcentrifuge tube.
-
Internal Standard: Add a small volume of a working solution of an appropriate internal standard (e.g., a deuterated analog of risperidone).
-
Precipitation: Add 600 µL of cold acetonitrile. The acetonitrile disrupts the hydration shell of the proteins, causing them to precipitate.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Purity
SPE provides a cleaner extract compared to protein precipitation and is suitable for achieving lower limits of quantification.[7]
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 50 mM ammonium acetate, pH 6).
-
Loading: Load the pre-treated sample (plasma diluted with buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove unbound impurities.
-
Elution: Elute the analyte with a suitable organic solvent, such as methanol containing a small percentage of ammonium hydroxide to neutralize the charge and release the analyte.
-
Evaporation and Reconstitution: Proceed with steps 7-9 from the Protein Precipitation protocol.
B. UPLC-MS/MS Analysis: High-Resolution Separation and Sensitive Detection
The following parameters provide a robust starting point for method development. Optimization will be necessary based on the specific instrumentation and standards available.
Table 1: UPLC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| UPLC System | Waters ACQUITY UPLC or equivalent | Provides high resolution and fast analysis times. |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | C18 chemistry offers good retention for risperidone and its analogs. The small particle size enhances separation efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion electrospray ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity.[2] |
| Injection Volume | 5 µL | A small injection volume is sufficient for sensitive MS detection. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Essential for quantitative analysis using Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Risperidone and its analogs readily form positive ions. |
| MRM Transitions | To be determined by infusion of a standard of 6-Desfluoro-6-hydroxy Risperidone. For Desfluoro Risperidone (Impurity K), the precursor ion would be m/z 393.2. Product ions would need to be optimized. For Risperidone, the transition is typically m/z 411.2 -> 191.1.[5] | MRM provides high selectivity and sensitivity for quantification. |
Gradient Elution Program:
A gradient elution is necessary to effectively separate the analyte from other impurities and matrix components.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 10 | 90 |
| 3.5 | 10 | 90 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
IV. Method Validation: Ensuring Trustworthiness and Reliability
A robust analytical method must be validated to demonstrate its suitability for the intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.
Table 2: Key Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | No significant interference at the retention time of the analyte and internal standard in blank samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ). |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
| Recovery | Consistent and reproducible extraction efficiency across the concentration range. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term). |
V. Data Presentation and Interpretation
The concentration of 6-Desfluoro-6-hydroxy Risperidone in unknown samples is determined by interpolating the peak area ratio (analyte/internal standard) from the linear regression of the calibration curve.
Table 3: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.052 |
| 0.5 | 0.248 |
| 1.0 | 0.512 |
| 5.0 | 2.56 |
| 10.0 | 5.09 |
| 50.0 | 25.45 |
Conclusion: A Framework for Precise and Reliable Quantification
The analytical methods detailed in this application note provide a robust framework for the accurate and precise quantification of 6-Desfluoro-6-hydroxy Risperidone. By leveraging the power of UPLC-MS/MS and adhering to rigorous validation protocols, researchers and drug development professionals can confidently monitor and control this critical impurity. The principles and specific protocols outlined herein are designed to be adaptable, ensuring their applicability to various laboratory settings and regulatory requirements. The ultimate goal is to support the development of safe and effective pharmaceutical products through meticulous analytical science.
References
- Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta®. Longdom Publishing.
- Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal ® Consta. Longdom Publishing.
- Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms.
- DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry.
- Structural studies of impurities of risperidone by hyphen
- Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. PMC - PubMed Central.
- Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. JOCPR.
- A concise review on analytical profile of risperidone.
- Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form.
- Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. NIH.
- Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. PubMed.
- Scholars Research Library Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent.
- Desfluoro Risperidone | 106266-09-5. Benchchem.
- Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry. PubMed.
- Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica.
- method development and valid
- A Review on Analytical Methods for Determination of Risperidone: Review Article. Journal of Pharma Insights and Research.
- Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders. PMC - NIH.
- 6-Desfluoro-6-hydroxy Risperidone. PubChem - NIH.
- A concise review on analytical profile of risperidone.
- Liquid chromatography-miniature mass spectrometry (LC-Mini MS) method for quantitative analysis of risperidone and 9-hydroxyrisperidone in. The Royal Society of Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. jopir.in [jopir.in]
- 5. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Robust LC-MS/MS Protocol for the Bioanalysis of 6-Desfluoro-6-hydroxy Risperidone in Human Plasma
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6-Desfluoro-6-hydroxy Risperidone in human plasma. As a potential metabolite or derivative of Risperidone, an atypical antipsychotic, the accurate quantification of this and related compounds is critical for pharmacokinetic, toxicokinetic, and drug metabolism studies. The described protocol employs a straightforward protein precipitation extraction technique, followed by rapid and efficient chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method has been developed by adapting established and validated protocols for the parent drug, Risperidone, and its major metabolite, 9-hydroxyrisperidone, ensuring a foundation of scientific integrity and reliability.[1][2][3][4] All validation parameters discussed are based on the principles outlined in the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[2][5][6][7]
Introduction and Scientific Rationale
Risperidone is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its major active metabolite, 9-hydroxyrisperidone.[8][9] The analysis of novel or unexpected metabolites, such as the hypothetical 6-Desfluoro-6-hydroxy Risperidone, is crucial for building a comprehensive pharmacological and safety profile of a new chemical entity or for understanding atypical metabolic pathways in specific patient populations.
LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[8][10] The high selectivity is achieved by monitoring a specific precursor-to-product ion transition (MRM), which significantly reduces matrix interference and allows for accurate quantification even at very low concentrations.[1][4] This protocol is designed to provide researchers with a reliable starting point for the method development and validation required to support clinical and preclinical studies.
Causality Behind Methodological Choices:
-
Sample Preparation: Protein precipitation was selected for its simplicity, speed, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis and foul the LC-MS/MS system.[2][4][11] Acetonitrile is a highly efficient solvent for this purpose.[11][12]
-
Chromatography: A reversed-phase C18 column is chosen for its proven utility in retaining and separating Risperidone and its polar metabolites from endogenous plasma components.[1][2] The mobile phase, consisting of acetonitrile and an aqueous buffer with a formic acid modifier, ensures sharp peak shapes and efficient ionization in the ESI source.
-
Mass Spectrometry: Positive electrospray ionization (+ESI) is employed as Risperidone and its analogues contain basic nitrogen atoms that are readily protonated. The MRM mode provides the necessary specificity and sensitivity for bioanalytical applications.[3][12]
Experimental Workflow and Protocols
The overall experimental process is a streamlined workflow designed for high-throughput analysis, moving from sample receipt to final data reporting.
Caption: High-level workflow for the analysis of 6-Desfluoro-6-hydroxy Risperidone.
-
6-Desfluoro-6-hydroxy Risperidone reference standard
-
Risperidone-d4 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard of 6-Desfluoro-6-hydroxy Risperidone in methanol or acetonitrile.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 acetonitrile/water to prepare working standards for spiking calibration curve (CAL) and quality control (QC) samples.[1]
-
Internal Standard (IS) Working Solution: Prepare a working solution of Risperidone-d4 (e.g., 100 ng/mL) in 50:50 acetonitrile/water.
-
Calibration Standards & QCs: Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the desired concentration range. A typical range for related compounds is 0.2 to 100 ng/mL.[2][3] QC samples should be prepared at a minimum of three levels: low, medium, and high.
-
Thaw plasma samples (CAL, QC, and unknown) to room temperature and vortex gently.
-
Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution to all tubes (except blank matrix samples) and vortex.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[4][12]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis. A small injection volume (e.g., 1-5 µL) is often sufficient.[2]
LC-MS/MS Instrumental Parameters
The following parameters are provided as a robust starting point and should be optimized for the specific instrument in use.
The goal is to achieve a rapid separation with good peak shape, free from matrix interference at the retention time of the analyte and internal standard.
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC/High-throughput HPLC | Provides rapid and efficient separations. |
| Column | Reversed-Phase C18, e.g., Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) | Excellent retention for Risperidone and its metabolites.[2][12] |
| Mobile Phase A | 5 mM Ammonium Acetate + 0.1% Formic Acid in Water | Volatile buffer compatible with MS; acid improves peak shape.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution; acid maintains consistent pH. |
| Flow Rate | 0.4 - 0.5 mL/min | Appropriate for 2.1 mm ID columns, ensuring sharp peaks.[12] |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity.[13] |
| Injection Vol. | 2 - 5 µL | Minimizes matrix effects while maintaining sensitivity. |
| Gradient | See Table 2 below | A gradient is used to elute the analyte quickly while washing the column. |
Table 2: Suggested Chromatographic Gradient
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 0.5 | 5 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 5 |
| 3.5 | 5 |
The mass spectrometer should be tuned for the specific analyte and internal standard to maximize signal intensity.
| Parameter | Recommended Condition | Rationale |
| Instrument | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Analyte contains basic nitrogens, ideal for protonation.[1] |
| Capillary Voltage | 3.5 - 5.0 kV | Optimized for stable spray and ion generation.[3] |
| Source Temp. | ~450 - 500 °C | Facilitates efficient desolvation of the mobile phase.[3] |
| Collision Gas | Argon | Standard inert gas for collision-induced dissociation (CID). |
| MRM Transitions | See Table 3 below | Provides the required selectivity and sensitivity. |
Table 3: Proposed Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| 6-Desfluoro-6-hydroxy Risperidone | 409.2 | 191.1 | 100-150 | Optimize |
| Risperidone-d4 (IS) | 415.2 | 195.1 | 100-150 | Optimize |
Note: The precursor ion for 6-Desfluoro-6-hydroxy Risperidone ([M+H]+ for C23H28N4O3) is predicted. The product ion (m/z 191.1) is based on the conserved piperidine ethyl pyrido pyrimidinone fragment from Risperidone.[1][3][4] These values must be confirmed experimentally by infusing the reference standard.
Method Validation Framework
To ensure the reliability of the data for regulatory submissions or pivotal studies, the method must be validated according to established guidelines, such as those from the FDA or EMA.[6][14][15]
Caption: Core parameters for bioanalytical method validation per FDA guidelines.
Key Validation Parameters:
-
Selectivity: Assessed by analyzing at least six different lots of blank plasma to ensure no endogenous interferences are present at the retention times of the analyte and IS.[2]
-
Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be >0.99.[16]
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV%) should not exceed 15% (20% at the LLOQ).[2][9]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (within 20%).[3]
-
Recovery and Matrix Effect: Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the ion suppression or enhancement caused by co-eluting endogenous components.
-
Stability: The stability of the analyte in plasma must be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Conclusion
This application note provides a comprehensive and scientifically grounded LC-MS/MS protocol for the determination of 6-Desfluoro-6-hydroxy Risperidone in human plasma. By leveraging established methodologies for structurally similar compounds, this guide offers an accelerated pathway for method development. The outlined procedures for sample preparation, chromatography, and mass spectrometry, coupled with a rigorous validation framework, will enable researchers to generate high-quality, reliable, and defensible data essential for advancing drug development programs.
References
-
Feng, Y., et al. (2010). Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 599-603. [Link]
-
Chiang, S. C., et al. (2018). Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9-Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders. Journal of Clinical Laboratory Analysis, 32(4), e22339. [Link]
-
Subrahmanyam, V., et al. (2009). Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS. Journal of Chromatography B, 877(24), 2563-2569. [Link]
-
Waters Corporation. (n.d.). Simultaneous Analysis of Risperidone, 9-Hydroxyrisperidone, and Haloperidol in Plasma. Waters Application Note. [Link]
-
Patel, D., et al. (2011). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 132-136. [Link]
-
Aravagiri, M., et al. (2000). Determination of risperidone and its major metabolite 9-hydroxyrisperidone in human plasma by reverse-phase liquid chromatography with ultraviolet detection. Journal of Chromatography B: Biomedical Sciences and Applications, 746(2), 173-181. [Link]
-
Saraji, M., et al. (2013). Determination of Risperidone and its Active Metabolite 9-Hydroxyrisperidone in Plasma by Dispersive Liquid-Liquid Microextraction – HPLC. Iranian Journal of Pharmaceutical Research, 12(1), 57-67. [Link]
-
Remmerie, B., et al. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. Journal of Chromatography B, 869(1-2), 141-149. [Link]
-
Khan, A., et al. (2012). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. Journal of Chromatographic Science, 50(8), 693-700. [Link]
-
ResearchGate. (n.d.). Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS. [Link]
-
Al-Saeed, M., et al. (2017). New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats. Journal of Analytical Methods in Chemistry, 2017, 4850727. [Link]
-
de Sousa, F. C., et al. (2011). Analysis of risperidone and 9-hydroxyrisperidone in human plasma, urine and saliva by MEPS-LC-UV. Journal of Chromatography B, 879(2), 113-120. [Link]
-
ResearchGate. (n.d.). Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. [Link]
-
ResearchGate. (n.d.). New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats. [Link]
-
Nirogi, R., et al. (2006). Liquid chromatography/tandem mass spectrometry method for simultaneous determination of risperidone and its active metabolite 9-hydroxyrisperidone in human plasma. Rapid Communications in Mass Spectrometry, 20(12), 1824-1832. [Link]
-
SciSpace. (2017). New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidon. [Link]
-
pA2 Online. (n.d.). Liquid Chromatography/tandem Mass spectrometry Method for the Simultaneous Determination of Risperidone and its Active Metabolit. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]
-
ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. [Link]
-
ResearchGate. (n.d.). USFDA. Guidance for Industry: Bioanalytical Method Validation. [Link]
-
French, D. (2018). Validation of clinical LC-MS/MS methods: What you need to know. YouTube. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Bartleby Research. (n.d.). Risperidone: Liquid Chromatographic Analysis. [Link]
-
Beg, S., et al. (2021). Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma. Journal of Chromatography B, 1162, 122433. [Link]
-
ResearchGate. (n.d.). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. [Link]
Sources
- 1. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography/tandem mass spectrometry method for simultaneous determination of risperidone and its active metabolite 9-hydroxyrisperidone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Risperidone: Liquid Chromatographic Analysis - 2923 Words | Bartleby [bartleby.com]
- 12. pa2online.org [pa2online.org]
- 13. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Desfluoro-6-hydroxy Risperidone in Neuroscience Research
Introduction: A Novel Tool for Neuropsychiatric Drug Discovery
Within the landscape of atypical antipsychotics, the risperidone family of molecules has been a cornerstone for treating schizophrenia and other neuropsychiatric disorders. The therapeutic effects of risperidone are largely attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] Risperidone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its major active metabolite, 9-hydroxyrisperidone, also known as paliperidone.[4][5][6][7] Paliperidone itself is a marketed antipsychotic, exhibiting a pharmacological profile similar to risperidone.[8][9][10][11]
This document introduces 6-Desfluoro-6-hydroxy Risperidone , a novel derivative of risperidone. Characterized by the substitution of the fluorine atom at the 6th position with a hydroxyl group, this compound presents a unique opportunity for neuroscience researchers.[12][13] Its structural similarity to both risperidone and paliperidone suggests a comparable mechanism of action, likely involving modulation of dopaminergic and serotonergic pathways.[12] However, the subtle alteration in its chemical structure may lead to distinct pharmacokinetic and pharmacodynamic properties, offering a valuable tool for dissecting the neurobiology of psychotic disorders and for the development of next-generation therapeutics.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed experimental protocols for investigating 6-Desfluoro-6-hydroxy Risperidone in a neuroscience research setting.
Chemical and Pharmacological Profile
| Property | Value | Source |
| IUPAC Name | 3-(2-(4-(6-hydroxybenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | [12] |
| Molecular Formula | C23H28N4O3 | [12][13] |
| Molecular Weight | 408.49 g/mol | [12] |
| Predicted Mechanism of Action | Dopamine D2 and Serotonin 5-HT2A receptor antagonist | [12] |
Proposed Research Applications
Based on the well-established pharmacology of risperidone and paliperidone, 6-Desfluoro-6-hydroxy Risperidone can be a valuable tool in several areas of neuroscience research:
-
Receptor Binding and Functional Assays: To characterize its affinity and functional activity at key neurotransmitter receptors implicated in psychosis.
-
In Vitro Cellular Models: To investigate its effects on neuronal signaling pathways and cellular functions in models of neuropsychiatric disorders.
-
In Vivo Animal Models of Schizophrenia: To assess its antipsychotic-like efficacy and potential side effect profile in established preclinical models.
-
Pharmacokinetic and Drug Metabolism Studies: To determine its absorption, distribution, metabolism, and excretion (ADME) profile and compare it to risperidone and paliperidone.
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Affinity Profiling
Objective: To determine the binding affinity (Ki) of 6-Desfluoro-6-hydroxy Risperidone for human dopamine D2 and serotonin 5-HT2A receptors. This protocol is foundational for understanding the compound's primary pharmacological targets.
Methodology: Radioligand binding assays are a standard and reliable method for this purpose.
Step-by-Step Protocol:
-
Materials:
-
6-Desfluoro-6-hydroxy Risperidone (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell membranes expressing human recombinant dopamine D2 receptors
-
Cell membranes expressing human recombinant serotonin 5-HT2A receptors
-
Radioligands: [³H]-Spiperone (for D2) and [³H]-Ketanserin (for 5-HT2A)
-
Non-specific binding inhibitors: Haloperidol (for D2) and Mianserin (for 5-HT2A)
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
Scintillation vials and cocktail
-
Microplate harvester and scintillation counter
-
-
Procedure: a. Prepare serial dilutions of 6-Desfluoro-6-hydroxy Risperidone. b. In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or varying concentrations of the test compound. c. Incubate the plates at room temperature for a specified time to allow for binding equilibrium. d. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand. f. Place the filters in scintillation vials with scintillation cocktail. g. Quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices: The choice of radioligands and cell lines expressing specific receptors ensures the targeted investigation of the compound's interaction with the receptors of interest. The use of non-specific inhibitors is crucial for accurately determining specific binding.
Self-Validation: The inclusion of a known competitor (e.g., risperidone or haloperidol) as a positive control in the assay will validate the experimental setup and provide a benchmark for comparing the affinity of the novel compound.
Protocol 2: In Vivo Assessment of Antipsychotic-Like Activity in a Rodent Model
Objective: To evaluate the efficacy of 6-Desfluoro-6-hydroxy Risperidone in reducing hyperlocomotion induced by a psychostimulant, a widely accepted animal model for the positive symptoms of schizophrenia.[14][15][16]
Methodology: The amphetamine-induced hyperlocomotion model in rats or mice.
Step-by-Step Protocol:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice. Animals should be habituated to the testing environment.
-
Materials:
-
6-Desfluoro-6-hydroxy Risperidone (formulated for intraperitoneal injection)
-
D-amphetamine sulfate (dissolved in saline)
-
Vehicle control (e.g., saline or a small percentage of a solubilizing agent)
-
Open-field activity chambers equipped with infrared beams to track movement.
-
-
Procedure: a. Acclimate the animals to the open-field chambers for 30-60 minutes. b. Administer different doses of 6-Desfluoro-6-hydroxy Risperidone or vehicle via intraperitoneal (i.p.) injection. c. After a pre-treatment period (e.g., 30 minutes), administer D-amphetamine (e.g., 1-2 mg/kg, i.p.) to all animals except a saline control group. d. Immediately place the animals back into the open-field chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
-
Data Analysis:
-
Quantify the total distance traveled and other locomotor parameters for each group.
-
Compare the locomotor activity of the amphetamine-treated group with the vehicle-treated group to confirm the induction of hyperlocomotion.
-
Analyze the effect of different doses of 6-Desfluoro-6-hydroxy Risperidone on amphetamine-induced hyperlocomotion using ANOVA followed by post-hoc tests.
-
Causality Behind Experimental Choices: Amphetamine induces a hyperdopaminergic state, mimicking the proposed neurochemical basis of positive symptoms in schizophrenia.[14] A compound with D2 receptor antagonist properties is expected to attenuate this effect.
Self-Validation: The inclusion of a positive control group treated with a known antipsychotic (e.g., risperidone or haloperidol) will validate the model's sensitivity and provide a comparative measure of the test compound's efficacy.
Workflow Diagram: Preclinical Evaluation of 6-Desfluoro-6-hydroxy Risperidone
Caption: Preclinical evaluation workflow for 6-Desfluoro-6-hydroxy Risperidone.
Visualizing the Putative Mechanism of Action
The therapeutic effects of atypical antipsychotics like risperidone are thought to arise from their combined antagonism of D2 receptors in the mesolimbic pathway (alleviating positive symptoms) and 5-HT2A receptors in the mesocortical pathway (potentially improving negative and cognitive symptoms).
Caption: Putative mechanism of action of 6-Desfluoro-6-hydroxy Risperidone.
Conclusion and Future Directions
6-Desfluoro-6-hydroxy Risperidone represents a promising new chemical entity for neuroscience research. Its structural relationship to risperidone and paliperidone provides a strong rationale for its investigation as a potential antipsychotic agent. The protocols outlined in this guide offer a starting point for a comprehensive preclinical evaluation. Future research should focus on a broader characterization of its receptor binding profile, a detailed investigation of its metabolic fate, and its efficacy in a wider range of animal models that capture the negative and cognitive symptoms of schizophrenia. Such studies will be instrumental in determining the therapeutic potential of this novel compound.
References
-
Psychopharmacology Institute. (2016). Pharmacokinetics of Risperidone: Clinical Summary. [Link]
-
Bishara, D. (2010). The pharmacology and formulation of paliperidone extended release. Therapeutic Advances in Psychopharmacology, 2(5), 153-162. [Link]
-
Gomes, C., Grace, A. A., & Lodge, D. J. (2022). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers in Psychiatry, 13, 947905. [Link]
-
Richelson, E. (2010). Comparative Pharmacology of Risperidone and Paliperidone. International Clinical Psychopharmacology, 25(5), 293-302. [Link]
-
Fang, J., McKay, G., & Midha, K. K. (1999). Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4. Naunyn-Schmiedeberg's Archives of Pharmacology, 359(2), 147-152. [Link]
-
Meltzer, H. Y. (2008). The pharmacology and safety of paliperidone extended-release in the treatment of schizophrenia. Expert Opinion on Drug Safety, 7(1), 99-111. [Link]
-
Psychopharmacology Institute. (2016). Pharmacokinetics of Risperidone: Clinical Summary. [Link]
-
Clinical Tree. (2024). Paliperidone. [Link]
-
Vella, S., et al. (2023). Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review. Pharmaceutics, 15(3), 941. [Link]
-
Slideshare. (n.d.). Screening models of anti psychotic drugs-converted. [Link]
-
Gomes, C., Grace, A. A., & Lodge, D. J. (2022). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers in Psychiatry, 13, 947905. [Link]
-
Wikipedia. (n.d.). Animal model of schizophrenia. [Link]
-
Jones, C. A., Watson, D. J., & Fone, K. C. (2011). Animal models of schizophrenia. British Journal of Pharmacology, 164(4), 1195-1203. [Link]
-
Li, X., et al. (2012). Population pharmacokinetics of risperidone based on meta-analysis and its application in therapeutic drug monitoring of Chinese schizophrenic patients. Journal of Chinese Pharmaceutical Sciences, 21(5), 442-450. [Link]
-
Geyer, M. A., & Moghaddam, B. (2002). Animal models relevant to schizophrenia disorders. Neuropsychopharmacology, 26(2), 139-158. [Link]
-
Grant, S., & Fitton, A. (1994). A pharmacological, pharmacokinetic and clinical overview of risperidone, a new antipsychotic that blocks serotonin 5-HT2 and dopamine D2 receptors. International Clinical Psychopharmacology, 9(4), 231-243. [Link]
-
Wesołowska, A., & Kowalska, M. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Molecules, 25(2), 374. [Link]
-
Arnt, J. (2000). Screening models for antipsychotic drugs. ResearchGate. [Link]
-
Singh, Y., Rai, N., & Wal, P. (2024). A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs. Current Materials Science. [Link]
-
Wesołowska, A., & Kowalska, M. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Molecules, 25(2), 374. [Link]
-
PERSERIS® (risperidone) HCP. (n.d.). Mechanism of Action. [Link]
-
Stroup, T. S., & Gray, N. (2018). Risperidone. StatPearls. [Link]
-
PubChem. (n.d.). 6-Desfluoro-6-hydroxy Risperidone. [Link]
-
Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Risperidone?. [Link]
-
Rao, V. J., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145. [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Risperidone (risperidone)?. [Link]
-
Lindsley, C. W., & Bauman, J. L. (2018). Classics in Chemical Neuroscience: Risperidone. ACS Chemical Neuroscience, 9(5), 857-867. [Link]
-
Wang, J. S., et al. (2005). The brain entry of risperidone and 9-hydroxyrisperidone is greatly limited by P-glycoprotein. International Journal of Neuropsychopharmacology, 8(3), 415-420. [Link]
-
Li, H., et al. (2020). Randomized, double-blind, 6-week non-inferiority study of lurasidone and risperidone for the treatment of schizophrenia. Psychiatry and Clinical Neurosciences, 74(6), 336-343. [Link]
Sources
- 1. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 7. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 8. The pharmacology and formulation of paliperidone extended release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Comparative Pharmacology of Risperidone and Paliperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacology and safety of paliperidone extended-release in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buy 6-Desfluoro-6-hydroxy Risperidone | 106266-11-9 [smolecule.com]
- 13. 6-Desfluoro-6-hydroxy Risperidone | C23H28N4O3 | CID 135688055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]
- 16. acnp.org [acnp.org]
cell-based assays for evaluating 6-Desfluoro-6-hydroxy Risperidone effects
An Application Guide to the Cellular-Based Pharmacological Profiling of 6-Desfluoro-6-hydroxy Risperidone
Authored by: Senior Application Scientist, Drug Discovery Division
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the pharmacological profile of 6-Desfluoro-6-hydroxy Risperidone. As a novel structural analog of the atypical antipsychotic risperidone, a thorough in vitro evaluation is paramount to determining its mechanism of action, potency, selectivity, and potential for off-target effects. We present a strategic workflow, from primary target engagement and functional signaling to broad liability screening and cytotoxicity assessment. Each section includes the scientific rationale for the selected assays, detailed step-by-step protocols, and guidance on data interpretation, establishing a self-validating framework for the comprehensive evaluation of this new chemical entity.
Introduction: The Scientific Rationale for Characterization
Risperidone is a well-established second-generation antipsychotic agent. Its therapeutic efficacy is primarily attributed to a combination of potent antagonism at dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] Risperidone is extensively metabolized by CYP2D6 to paliperidone (9-hydroxyrisperidone), which is also pharmacologically active and contributes significantly to the overall clinical effect.[4][5][6]
The compound of interest, 6-Desfluoro-6-hydroxy Risperidone, represents a structural modification of the parent molecule. Such modifications, even subtle ones, can significantly alter a compound's pharmacological properties, including receptor affinity, functional activity (e.g., antagonism, partial agonism), and off-target interactions.[7][8] Therefore, a systematic in vitro characterization is the foundational step in understanding its potential as a therapeutic agent.
This guide outlines a tiered approach to this characterization:
-
Primary Target Engagement: Quantify the binding affinity of the compound for the D2 and 5-HT2A receptors.
-
Functional Signaling Assays: Determine the compound's functional effect (e.g., antagonist, agonist) on downstream signaling pathways coupled to these primary targets.
-
Safety & Liability Assessment: Evaluate potential off-target interactions and general cellular toxicity to predict its safety profile.
This structured workflow ensures a robust and comprehensive data package, enabling informed decisions for further drug development.
Tier 1: Primary Target Engagement Assays
The first critical step is to determine if and how strongly 6-Desfluoro-6-hydroxy Risperidone binds to the primary molecular targets of risperidone. We will utilize competitive binding assays, which measure the ability of our test compound to displace a high-affinity radiolabeled or fluorescently-labeled ligand from the receptor.
Principle of Competitive Binding
In these assays, a fixed concentration of a labeled ligand and a recombinant cell line or membrane preparation expressing the target receptor are incubated with increasing concentrations of the unlabeled test compound. The test compound's ability to displace the labeled ligand is measured, allowing for the calculation of its inhibitor constant (Ki), a direct measure of binding affinity.
Workflow for Receptor Binding Assays
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Dopamine D2 Receptor Radioligand Binding Assay
Materials:
-
Cell Membranes: Commercially available or in-house prepared membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).
-
Test Compound: 6-Desfluoro-6-hydroxy Risperidone, dissolved in DMSO.
-
Reference Compound: Haloperidol or unlabeled Spiperone.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid: Appropriate for aqueous samples.
-
Equipment: 96-well plates, filtration manifold, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter.
Procedure:
-
Reagent Preparation:
-
Thaw cell membranes on ice. Dilute in assay buffer to a final concentration of 10-20 µg protein per well.
-
Prepare a 2X working solution of [³H]Spiperone in assay buffer (final concentration ~0.2 nM, near its Kd).
-
Prepare serial dilutions of the test compound and reference compound in assay buffer containing DMSO. The final DMSO concentration in the assay should not exceed 0.5%.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL assay buffer + 50 µL membrane suspension + 100 µL [³H]Spiperone solution.
-
Non-Specific Binding (NSB): 50 µL reference compound (e.g., 10 µM Spiperone) + 50 µL membrane suspension + 100 µL [³H]Spiperone solution.
-
Test Compound: 50 µL of each test compound dilution + 50 µL membrane suspension + 100 µL [³H]Spiperone solution.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Filtration: Rapidly harvest the contents of each well onto a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate for at least 4 hours. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10][11]
-
Note: A similar protocol can be established for the 5-HT2A receptor using [³H]Ketanserin as the radioligand.
Tier 2: Functional Signaling Assays
After confirming binding, the next step is to determine the functional consequence of that binding. Does the compound block the receptor's activity (antagonist), stimulate it (agonist), or have no effect? This is assessed by measuring the downstream second messengers produced upon receptor activation.
-
Dopamine D2 Receptors are canonically coupled to the Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[11]
-
Serotonin 5-HT2A Receptors are coupled to the Gαq protein, which activates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca²+).[12][13][14]
Signaling Pathways Overview
Caption: Key downstream signaling pathways for D2 and 5-HT2A receptors.
Protocol: D2 Receptor-Mediated cAMP Inhibition Assay (HTRF)
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay, a common method for measuring cAMP.[15][16]
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Agonist: Dopamine or a selective D2 agonist like Quinpirole.
-
Stimulant: Forskolin (to activate adenylyl cyclase and generate a baseline cAMP signal).
-
Test Compound: 6-Desfluoro-6-hydroxy Risperidone.
-
Assay Kit: Commercial HTRF cAMP detection kit (e.g., from Cisbio, PerkinElmer).[15]
-
Equipment: Plate reader capable of HTRF detection.
Procedure:
-
Cell Plating: Seed cells into a 384-well plate and culture overnight to form a confluent monolayer.
-
Compound Addition:
-
Remove culture medium and add assay buffer.
-
Add serial dilutions of the test compound (to measure antagonist activity) or test compound alone (to measure agonist activity).
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation (for antagonist mode): Add a fixed concentration of the D2 agonist (e.g., EC80 of Dopamine) along with a fixed concentration of Forskolin to all wells except the negative control.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Detection:
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol.[16]
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
For antagonist activity: Plot cAMP levels against the log concentration of the test compound. Fit the curve to determine the IC50, which reflects the compound's potency in blocking the agonist-induced signal.
-
For agonist activity: Plot cAMP levels against the log concentration of the test compound (without agonist stimulation). A decrease in cAMP indicates agonism.
-
Protocol: 5-HT2A Receptor-Mediated Calcium Flux Assay
This assay measures the transient increase in intracellular calcium following receptor activation.
Materials:
-
Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.[17]
-
Agonist: Serotonin (5-HT).
-
Test Compound: 6-Desfluoro-6-hydroxy Risperidone.
-
Assay Kit: A fluorescent calcium-sensitive dye kit (e.g., Fluo-4 AM, Calcium-6).
-
Equipment: Fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into a black-walled, clear-bottom 96- or 384-well plate and culture overnight.
-
Dye Loading:
-
Remove culture medium.
-
Add the calcium indicator dye solution to the cells and incubate for 60 minutes at 37°C, as per the manufacturer's instructions.
-
-
Compound Preparation: Prepare serial dilutions of the test compound and a fixed concentration of the agonist (e.g., EC80 of Serotonin) in separate plates.
-
Measurement:
-
Place the cell plate and compound plates into the fluorescence reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
For antagonist mode: The instrument injects the test compound into the cell plate. After a 5-15 minute pre-incubation, it injects the agonist and continues to record the fluorescence signal for 1-2 minutes.
-
For agonist mode: The instrument injects the test compound directly and records the fluorescence response.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
For antagonist activity: Plot the response against the log concentration of the test compound to determine the IC50.
-
For agonist activity: Plot the response against the log concentration of the test compound to determine the EC50.
-
Tier 3: Safety & Liability Assessment
A critical component of early drug discovery is identifying potential liabilities, such as off-target interactions and general cytotoxicity, which can lead to adverse effects.[18][19]
Off-Target Profiling
It is highly recommended to screen 6-Desfluoro-6-hydroxy Risperidone against a broad panel of receptors, ion channels, and transporters. Risperidone itself has known affinities for adrenergic (α1, α2) and histaminergic (H1) receptors, which contribute to its side-effect profile, such as orthostatic hypotension and sedation.[2][20]
Recommendation:
-
Utilize a commercially available safety pharmacology panel (e.g., from Eurofins, Reaction Biology, Labcorp).[18][21] These services provide binding or functional data for a comprehensive list of targets known to be implicated in adverse drug reactions. This is the most efficient method for identifying potential liabilities early in the development process.[22]
In Vitro Cytotoxicity Assessment
Cytotoxicity assays determine the concentration at which a compound causes cell death. This is essential for establishing a therapeutic window (the concentration range where the drug is effective but not toxic).
This fluorescence-based assay uses two probes to distinguish between live and dead cells simultaneously.[23][24]
-
Calcein-AM: A cell-permeant dye that is cleaved by intracellular esterases in living cells to produce intense green fluorescence.
-
Ethidium Homodimer-1 (EthD-1): A dye that can only enter cells with compromised membranes (dead cells), where it binds to nucleic acids and emits bright red fluorescence.[25]
Materials:
-
Cell Line: A neuronal cell line (e.g., SH-SY5Y) or a non-neuronal line (e.g., HEK293, NIH-3T3) can be used for general cytotoxicity.[26][27]
-
Test Compound: 6-Desfluoro-6-hydroxy Risperidone.
-
Assay Kit: LIVE/DEAD™ Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific).[24]
-
Equipment: Fluorescence microscope or a multi-mode plate reader.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 1% Triton X-100).
-
Incubation: Incubate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C.
-
Staining:
-
Prepare the combined Calcein-AM and EthD-1 working solution in D-PBS according to the kit's protocol.[24]
-
Remove the treatment medium, wash cells once with PBS, and add the dye solution to each well.
-
Incubate for 30-45 minutes at room temperature, protected from light.
-
-
Detection:
-
Image the plate using a fluorescence microscope with standard FITC (for green/live) and Texas Red (for red/dead) filter sets.
-
Alternatively, quantify the fluorescence intensity using a plate reader (Green: Ex/Em ~495/515 nm; Red: Ex/Em ~528/617 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the log concentration of the test compound to determine the CC50 (Concentration of 50% Cytotoxicity).
-
Data Summary and Interpretation
All quantitative data should be consolidated to build a comprehensive pharmacological profile for 6-Desfluoro-6-hydroxy Risperidone. This allows for direct comparison with risperidone and paliperidone to understand how the structural modifications have altered its activity.
| Assay Type | Target | Parameter | 6-Desfluoro-6-hydroxy Risperidone | Risperidone (Literature Value) | Paliperidone (Literature Value) |
| Binding Affinity | Dopamine D2 | Ki (nM) | Experimental Value | ~1-5 nM | ~3-10 nM |
| Serotonin 5-HT2A | Ki (nM) | Experimental Value | ~0.1-0.5 nM | ~1-5 nM | |
| Adrenergic α1 | Ki (nM) | Experimental Value | ~1-10 nM | ~10-50 nM | |
| Histamine H1 | Ki (nM) | Experimental Value | ~5-20 nM | ~50-100 nM | |
| Functional Activity | Dopamine D2 (cAMP) | IC50 (nM) | Experimental Value | ~5-20 nM | ~10-40 nM |
| Serotonin 5-HT2A (Ca²⁺) | IC50 (nM) | Experimental Value | ~1-5 nM | ~5-20 nM | |
| Cytotoxicity | SH-SY5Y Cells | CC50 (µM) | Experimental Value | >10 µM | >10 µM |
Conclusion
The suite of cell-based assays described in this application note provides a robust framework for the initial pharmacological characterization of 6-Desfluoro-6-hydroxy Risperidone. By systematically evaluating its primary target engagement, functional signaling activity, and off-target liability, researchers can generate a high-quality dataset essential for understanding its mechanism of action and predicting its therapeutic potential and safety profile. This foundational knowledge is critical for guiding subsequent lead optimization efforts and making go/no-go decisions in the drug discovery pipeline.
References
- Leysen, J. E., Janssen, P. M., Gommeren, W., Wynants, J., Pauwels, P. J., & Janssen, P. A. (1992). In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and 9-hydroxyrisperidone. Molecular Pharmacology.
- Richelson, E., & Souder, T. (2000).
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Neuronal Cell viability and cytotoxicity assays. Retrieved from [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]
-
McLean, M. R., et al. (2013). Signalling profile differences: paliperidone versus risperidone. British Journal of Pharmacology. Retrieved from [Link]
-
Arakawa, R., et al. (2015). Comparative Pharmacology of Risperidone and Paliperidone. Drugs in R&D. Retrieved from [Link]
-
Boyd, K. N., et al. (2021). A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models. Behavioural Brain Research. Retrieved from [Link]
-
Cannaert, A., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. Retrieved from [Link]
-
Bading, J. C., et al. (2018). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]
-
Labcorp. (n.d.). An in vitro solution to model off-target effects. Retrieved from [Link]
-
Wang, T., Li, Z., & Cvijic, M. E. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]
-
Wacker, D., et al. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology. Retrieved from [Link]
-
Arora, V., et al. (2014). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. The Serotonin Receptors: From Molecular Pharmacology to Human Therapeutics. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Neurotoxicity Assay Service. Retrieved from [Link]
-
DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Retrieved from [Link]
-
Gumpper, R. H., et al. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Research. Retrieved from [Link]
-
Wang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Nature Communications. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]
-
Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem. Retrieved from [Link]
-
Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Aoki, K., et al. (2021). Multiplexed fluorescence imaging of GPCR downstream signaling dynamics at the single-cell level. bioRxiv. Retrieved from [Link]
-
Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]
-
Gomes, I., et al. (2019). Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor. Frontiers in Pharmacology. Retrieved from [Link]
-
Suthar, K. S., et al. (2018). Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs. eNeuro. Retrieved from [Link]
-
Hübner, H. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Retrieved from [Link]
-
Wesołowska, A., et al. (2019). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. International Journal of Molecular Sciences. Retrieved from [Link]
-
Bigolin, A. P., et al. (2021). Cytotoxicity evaluation of haloperidol, clozapine and a new molecule with antipsychotic potential, PT-31, in NIH-3T3 cells. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
-
Parmentier, J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. Retrieved from [Link]
-
PERSERIS® HCP. (n.d.). Mechanism of Action. Retrieved from [Link]
-
Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Risperidone?. Retrieved from [Link]
-
Singh, M., & Saadabadi, A. (2023). Risperidone. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Risperidone. Retrieved from [Link]
Sources
- 1. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 4. ClinPGx [clinpgx.org]
- 5. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Signalling profile differences: paliperidone versus risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. innoprot.com [innoprot.com]
- 13. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Risperidone - Wikipedia [en.wikipedia.org]
- 21. labcorp.com [labcorp.com]
- 22. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 23. neuroproof.com [neuroproof.com]
- 24. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - KR [thermofisher.com]
- 25. assets.fishersci.com [assets.fishersci.com]
- 26. mdpi.com [mdpi.com]
- 27. scielo.br [scielo.br]
Application Notes & Protocols: Evaluating the In Vivo Effects of 6-Desfluoro-6-hydroxy Risperidone Using Preclinical Animal Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of animal models to characterize the in vivo pharmacological profile of 6-Desfluoro-6-hydroxy Risperidone. As a key derivative and potential metabolite of the widely prescribed atypical antipsychotic Risperidone, understanding its unique efficacy and safety profile is critical. This guide details the scientific rationale for model selection and provides step-by-step protocols for assessing antipsychotic-like activity, potential for extrapyramidal symptoms (EPS), and metabolic liabilities in rodent models.
Introduction: Scientific Rationale
6-Desfluoro-6-hydroxy Risperidone is a structural analog of Risperidone, a cornerstone second-generation antipsychotic.[1][2][3][4][5] Risperidone's therapeutic effects are primarily mediated through a combination of potent antagonism at dopamine D2 and serotonin 5-HT2A receptors.[6][7][8][9] This dual antagonism is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia while maintaining a lower risk of extrapyramidal side effects (EPS) compared to first-generation agents, at least at therapeutic doses.[7][8]
The subject compound, 6-Desfluoro-6-hydroxy Risperidone, shares the core structure of Risperidone but with key atomic substitutions that may alter its binding affinity, selectivity, and pharmacokinetic profile.[1][2] It is hypothesized to retain the D2/5-HT2A antagonist mechanism.[1] Therefore, a preclinical evaluation must be benchmarked against the parent compound, Risperidone, and its major active metabolite, Paliperidone (9-hydroxyrisperidone), to delineate its comparative pharmacology.
The preclinical testing strategy outlined herein is designed to answer three fundamental questions:
-
Efficacy: Does the compound exhibit antipsychotic-like activity in validated animal models?
-
Motor Safety: What is its liability for inducing EPS?
-
Metabolic Safety: Does it induce adverse metabolic effects such as weight gain or glucose intolerance?
This guide provides the established rodent models and protocols necessary to build a comprehensive in vivo profile for 6-Desfluoro-6-hydroxy Risperidone.[10][11]
Overall Experimental Workflow
A well-structured in vivo study follows a logical progression from initial screening to more complex safety assessments. The following workflow is recommended for a thorough characterization of 6-Desfluoro-6-hydroxy Risperidone.
Caption: High-level experimental workflow for characterizing a novel antipsychotic candidate.
Models of Antipsychotic Efficacy
The primary mechanism of antipsychotics involves the modulation of dopamine pathways. Efficacy models are designed to detect the functional consequences of D2 receptor antagonism.
Amphetamine-Induced Hyperlocomotion (AIH)
-
Scientific Rationale: Amphetamine is a psychostimulant that increases synaptic dopamine levels, leading to a robust increase in locomotor activity in rodents.[12][13][14] This hyperdopaminergic state is considered a model for the positive symptoms of psychosis. An effective antipsychotic with D2 receptor blocking properties will attenuate this hyperactivity.[12][15] This test has high predictive validity for clinical antipsychotic efficacy.[15][16]
-
Protocol:
-
Animals: Male Sprague-Dawley rats (250-300g) are group-housed and acclimated to the facility for at least 7 days.
-
Habituation: On the day of the experiment, place rats individually into open-field locomotor activity chambers (e.g., 40x40 cm boxes with infrared beams) and allow them to habituate for 30-60 minutes.[14][17]
-
Pre-treatment: Administer 6-Desfluoro-6-hydroxy Risperidone, Risperidone (positive control), or vehicle via the intended clinical route (e.g., intraperitoneal, i.p., or oral, p.o.). Doses should be determined from pilot studies.
-
Psychostimulant Challenge: 30 minutes after pre-treatment, administer D-amphetamine sulfate (0.5-2.0 mg/kg, i.p.).[12][18]
-
Data Acquisition: Record locomotor activity (total distance traveled, ambulatory counts) continuously for the next 60-90 minutes.[14]
-
Analysis: Compare the total locomotor activity in the drug-treated groups to the vehicle-treated, amphetamine-challenged group. A significant reduction in activity indicates a potential antipsychotic effect.
-
Prepulse Inhibition (PPI) of Acoustic Startle
-
Scientific Rationale: PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startle-inducing stimulus (pulse).[19][20][21] In psychiatric disorders like schizophrenia, this "sensorimotor gating" ability is deficient, leading to sensory overload.[20][22] The PPI test is a cross-species measure of this deficit and is used to screen compounds that may restore this filtering ability.[20][23]
-
Protocol:
-
Animals: Male C57BL/6J mice or Sprague-Dawley rats are used. Acclimate animals for at least 7 days.
-
Apparatus: Use a startle response system consisting of a sound-attenuating chamber, a speaker for auditory stimuli, and a platform to measure the whole-body startle response.
-
Drug Administration: Administer the test compound, positive control, or vehicle 30-60 minutes before placing the animal in the chamber.
-
Test Session:
-
Acclimation: Place the animal in the chamber for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[21][24]
-
Stimuli: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-pulse trials: A weak prepulse (e.g., 74-82 dB, 20 ms duration) presented 100 ms before the 120 dB pulse.[21]
-
No-stimulus trials: Background noise only.
-
-
-
Data Acquisition & Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage reduction in startle response on prepulse-pulse trials compared to pulse-alone trials: % PPI = 100 - [(Startle on Prepulse-Pulse Trial / Startle on Pulse-Alone Trial) x 100]
-
Models of Extrapyramidal Side Effects (EPS)
A critical differentiator for atypical antipsychotics is a reduced liability to cause motor side effects. The catalepsy test is the most widely used and predictive animal model for Parkinsonian-like symptoms.[10][15][16][25]
Catalepsy Bar Test
-
Scientific Rationale: Catalepsy is a state of motor immobility and failure to correct an externally imposed posture. In rodents, it is induced by drugs that block D2 receptors in the striatum. The dose required to induce catalepsy correlates well with the dose that causes EPS in humans, making it a highly predictive safety screen.[10][15][16]
-
Protocol:
-
Animals: Male Sprague-Dawley rats are preferred due to their robust cataleptic response.
-
Apparatus: A horizontal metal bar raised approximately 9-10 cm from the surface.
-
Drug Administration: Administer a range of doses of 6-Desfluoro-6-hydroxy Risperidone, a typical antipsychotic like Haloperidol (positive control), and vehicle.
-
Assessment: At set time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the elevated bar.
-
Scoring: Start a stopwatch and measure the time until the rat removes both paws and returns to a normal posture. A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the cut-off time, it is recorded as such.
-
Analysis: Compare the latency to descend across different dose groups. A dose-dependent increase in the time spent on the bar indicates a liability for inducing catalepsy and, by extension, EPS.
-
Models of Metabolic Side Effects
Second-generation antipsychotics are associated with varying degrees of metabolic disturbances, including weight gain, insulin resistance, and dyslipidemia.[26][27][28] Long-term studies are essential to fully characterize a compound's metabolic risk profile.[29]
Chronic Dosing and Weight Gain
-
Scientific Rationale: Clinically, many atypical antipsychotics cause significant weight gain over weeks and months of treatment.[30] This effect can be modeled in rodents through chronic daily administration of the drug. This model helps assess the long-term impact on body weight, food intake, and overall metabolic health.
-
Protocol:
-
Animals: Female rats are often used as they can show more pronounced weight gain effects with some antipsychotics.
-
Drug Administration: Administer the test compound, a positive control known to cause weight gain (e.g., Olanzapine), and vehicle daily for at least 28 days.
-
Monitoring:
-
Measure body weight and pre-weighed food intake at least 3 times per week (ideally daily).
-
Observe animals for any changes in general health.
-
-
Analysis: Plot the change in body weight over time for each treatment group. Calculate cumulative food intake. Significant increases in body weight compared to the vehicle group indicate a metabolic liability.
-
Oral Glucose Tolerance Test (OGTT)
-
Scientific Rationale: Some antipsychotics can acutely or chronically impair glucose regulation and induce insulin resistance, independent of weight gain.[28][31][32] The OGTT is a standard method to assess how efficiently the body clears a glucose load from the bloodstream, providing a direct measure of glucose intolerance.
-
Protocol:
-
Animals: Use rats or mice from the chronic study (or a separate acute study).
-
Fasting: Fast the animals overnight (approximately 12-16 hours) with free access to water.
-
Drug Administration: Administer the final dose of the test compound or vehicle.
-
Baseline Glucose: After 30-60 minutes, obtain a baseline blood sample (t=0) from the tail vein and measure glucose using a glucometer.
-
Glucose Challenge: Administer a bolus of glucose solution (typically 2 g/kg) via oral gavage.
-
Blood Sampling: Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure glucose at each time point.
-
Analysis: Plot the blood glucose concentration over time. Calculate the Area Under the Curve (AUC) for each animal. A significantly higher glucose AUC in the drug-treated group compared to the vehicle group indicates glucose intolerance.
-
Data Summary & Interpretation
A comprehensive preclinical assessment requires integrating data from all models. The goal is to establish a therapeutic window, comparing the doses that produce efficacy with those that cause side effects.
Key Parameters for Comparison
| Parameter | Model | Primary Outcome Measure | Desired Profile for Test Compound |
| Antipsychotic Efficacy | Amphetamine-Induced Hyperlocomotion | ED₅₀ (Dose for 50% reversal of hyperactivity) | Low ED₅₀, similar to or better than Risperidone |
| Sensorimotor Gating | Prepulse Inhibition (PPI) | Minimum Effective Dose (MED) to restore PPI | Restoration of PPI at clinically relevant doses |
| EPS Liability | Catalepsy Bar Test | MED to induce catalepsy | High MED, large separation from efficacy doses |
| Metabolic Liability | Chronic Dosing / OGTT | % Change in Body Weight; Glucose AUC | No significant weight gain; No increase in Glucose AUC |
Mechanistic Interpretation
The following diagram illustrates the hypothesized receptor interactions underlying the behavioral and metabolic effects, based on the known pharmacology of Risperidone.
Caption: Hypothesized mechanism linking receptor antagonism to in vivo outcomes.
Conclusion
The protocols described in this application note provide a robust framework for the initial in vivo characterization of 6-Desfluoro-6-hydroxy Risperidone. By systematically evaluating its effects on validated models of antipsychotic efficacy, extrapyramidal symptoms, and metabolic function, researchers can build a comprehensive pharmacological profile. This data is essential for making informed decisions regarding the compound's potential as a novel therapeutic agent and for guiding future drug development efforts.
References
-
Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. Available at: [Link]
-
Abilio, V. C., et al. (2007). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista Brasileira de Psiquiatria. Available at: [Link]
-
Starr, M. S., & Starr, B. S. (1995). Catalepsy as a Rodent Model for Detecting Antipsychotic Drugs With Extrapyramidal Side Effect Liability. Psychopharmacology. Available at: [Link]
-
Semantic Scholar. (n.d.). Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability. Available at: [Link]
-
Boyda, H. N., et al. (2021). A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models. PLOS ONE. Available at: [Link]
-
Weiner, I. (2000). Screening of antipsychotic drugs in animal models. European Neuropsychopharmacology. Available at: [Link]~ Weiner/publications/pdf/Weiner_2000_ENP.pdf
-
PERSERIS®. (n.d.). Mechanism of Action. Available at: [Link]
-
González-Maeso, J., & Sealfon, S. C. (2012). Preclinical models of antipsychotic drug action. British Journal of Pharmacology. Available at: [Link]
-
Geyer, M. A., & Moghaddam, B. (2012). From antipsychotic to anti-schizophrenia drugs: role of animal models. Trends in Pharmacological Sciences. Available at: [Link]
-
Dr. Oracle. (2025). What is the mechanism of action (MOA) of Risperidone (risperidone)?. Available at: [Link]
-
University of Haifa. (n.d.). Screening of antipsychotic drugs in animal models. Available at: [Link]
-
De Hert, M., et al. (2011). Atypical Antipsychotics and Metabolic Syndrome: From Molecular Mechanisms to Clinical Differences. Pharmaceuticals. Available at: [Link]
-
Ayash, S., et al. (2018). Assessing Prepulse Inhibition of Startle in Mice. Bio-protocol. Available at: [Link]
-
Augusta University. (n.d.). Pre-pulse Inhibition. Available at: [Link]
-
Dr. Oracle. (2025). What is the mechanism of action for Risperdal (risperidone)?. Available at: [Link]
-
JoVE. (2011). Habituation and Prepulse Inhibition of Acoustic Startle in Rodents. Available at: [Link]
-
Marsden, C. D., et al. (1979). Extrapyramidal side-effects. Pharmacology & Therapeutics Part B: General and Systematic Pharmacology. Available at: [Link]
-
PubMed. (2007). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Available at: [Link]
-
Padilla, S., et al. (2022). Risperidone Decreases Expression of Serotonin Receptor-2A (5-HT2A) and Serotonin Transporter (SERT) but Not Dopamine Receptors and Dopamine Transporter (DAT) in PBMCs from Patients with Schizophrenia. International Journal of Molecular Sciences. Available at: [Link]
-
PubMed Central. (2023). Extrapyramidal Side Effects with Chronic Atypical Antipsychotic Can Be Predicted by Labeling Pattern of FosB and phosphoThr34-DARPP-32 in Nucleus Accumbens. Available at: [Link]
-
protocols.io. (2023). Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents. Available at: [Link]
-
IMR Press. (2018). Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. Available at: [Link]
-
White, I. M., et al. (2006). Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens. Hippocampus. Available at: [Link]
-
de Bartolomeis, A., et al. (2013). Antipsychotic-Induced Metabolic and Cardiovascular Side Effects in Schizophrenia: A Novel Mechanistic Hypothesis. CNS Drugs. Available at: [Link]
-
ResearchGate. (2021). A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models. Available at: [Link]
-
ResearchGate. (n.d.). Characterizing metabolic disturbances induced by antipsychotic drugs in a murine model : magnetic resonance approach. Available at: [Link]
-
Frontiers in Endocrinology. (2023). Second-generation antipsychotics and metabolic syndrome: a role for mitochondria. Available at: [Link]
-
Nasrallah, H. A. (2008). Side effects of atypical antipsychotics: a brief overview. Available at: [Link]
-
Taconic Biosciences. (n.d.). Startle and Pre-pulse Inhibition. Available at: [Link]
-
PubMed Central. (2013). Effects of Risperidone and Paliperidone Pretreatment on Locomotor Response Following Prenatal Immune Activation. Available at: [Link]
-
b-neuro. (n.d.). Amphetamine induced hyperlocomotion. Available at: [Link]
-
PubMed Central. (2010). A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior. Available at: [Link]
-
PubMed. (1995). Risperidone: regional effects in vivo on release and metabolism of dopamine and serotonin in the rat brain. Available at: [Link]
-
Pharmaffiliates. (n.d.). 6-Desfluoro-6-hydroxy Risperidone. Available at: [Link]
-
PubMed Central. (2011). In vitro and in vivo demonstration of risperidone implants in mice. Available at: [Link]
-
PubChem. (n.d.). 6-Desfluoro-6-hydroxy Risperidone. Available at: [Link]
Sources
- 1. Buy 6-Desfluoro-6-hydroxy Risperidone | 106266-11-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. tlcstandards.com [tlcstandards.com]
- 5. 6-Desfluoro-6-hydroxy Risperidone | C23H28N4O3 | CID 135688055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. Animal models for predicting the efficacy and side effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. imrpress.com [imrpress.com]
- 13. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. b-neuro.com [b-neuro.com]
- 15. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability | Semantic Scholar [semanticscholar.org]
- 17. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pre-pulse Inhibition [augusta.edu]
- 21. Startle and Pre-pulse Inhibition | Taconic Biosciences [taconic.com]
- 22. protocols.io [protocols.io]
- 23. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 25. Extrapyramidal side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Atypical Antipsychotics and Metabolic Syndrome: From Molecular Mechanisms to Clinical Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antipsychotic-Induced Metabolic and Cardiovascular Side Effects in Schizophrenia: A Novel Mechanistic Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Second-generation antipsychotics and metabolic syndrome: a role for mitochondria [frontiersin.org]
- 29. researchgate.net [researchgate.net]
- 30. Side effects of atypical antipsychotics: a brief overview - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models | PLOS One [journals.plos.org]
- 32. researchgate.net [researchgate.net]
Application Note: The Use of 6-Desfluoro-6-hydroxy Risperidone as a Novel Internal Standard for the Bioanalysis of Risperidone and its Metabolites by Mass Spectrometry
Abstract
This application note presents a detailed protocol and scientific rationale for the use of 6-Desfluoro-6-hydroxy Risperidone as an internal standard (IS) in the quantitative analysis of risperidone and its primary active metabolite, 9-hydroxyrisperidone (paliperidone), in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While stable isotope-labeled (SIL) internal standards are often preferred, the synthesis of such standards can be costly and time-consuming. In their absence, a carefully selected structural analog provides a robust and reliable alternative for correcting variability in sample preparation and instrument response.[1] 6-Desfluoro-6-hydroxy Risperidone, a close structural analog of risperidone and its metabolites, is proposed here as a suitable candidate. This document provides the scientific justification for its selection, detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, as well as guidelines for method validation in accordance with regulatory standards.
Introduction: The Rationale for a Structural Analog Internal Standard
Risperidone is an atypical antipsychotic medication extensively used in the treatment of various psychiatric disorders.[2] It is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme to its major active metabolite, 9-hydroxyrisperidone.[3] Therapeutic drug monitoring (TDM) and pharmacokinetic studies of risperidone necessitate the accurate quantification of both the parent drug and this active metabolite in biological fluids such as plasma or serum.
LC-MS/MS has become the gold standard for such bioanalytical applications due to its high sensitivity and specificity.[4] A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard to compensate for variations in sample extraction, matrix effects, and instrument performance.[1][5]
1.1. The Case for 6-Desfluoro-6-hydroxy Risperidone
While stable isotope-labeled (SIL) internal standards (e.g., risperidone-d4) are considered the ideal choice, they are not always readily available or may be prohibitively expensive for some laboratories.[1] In such cases, a structural analog can be an excellent alternative, provided it meets several key criteria:[6]
-
Structural Similarity: The IS should be closely related to the analyte to ensure similar behavior during sample processing and ionization.
-
Chromatographic Co-elution (or near co-elution): Similar retention times help to ensure that the analyte and IS experience similar matrix effects.
-
Distinct Mass-to-Charge Ratio (m/z): The IS must be clearly distinguishable from the analyte by the mass spectrometer.
-
Stability: The IS must be stable throughout the entire analytical process.
-
Purity: The IS should be of high purity and free from any impurities that could interfere with the analysis.
6-Desfluoro-6-hydroxy Risperidone (C₂₃H₂₈N₄O₃, MW: 408.5 g/mol ) is a derivative of risperidone characterized by the substitution of the fluorine atom at the 6-position of the benzisoxazole ring with a hydroxyl group.[7][8][9] This modification makes it an ideal candidate for an internal standard for the following reasons:
-
Its core structure is nearly identical to that of risperidone and 9-hydroxyrisperidone, suggesting that it will have similar extraction efficiency and chromatographic behavior.
-
The molecular weight difference is sufficient for clear differentiation in the mass spectrometer.
-
As a known impurity and derivative of risperidone, its synthesis and characterization are established, and it is available from commercial suppliers.[][11]
Materials and Reagents
-
Analytes: Risperidone, 9-hydroxyrisperidone (Paliperidone)
-
Internal Standard: 6-Desfluoro-6-hydroxy Risperidone
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade)
-
Biological Matrix: Human Plasma (with anticoagulant, e.g., K2-EDTA)
-
Reagents: Deionized water (18.2 MΩ·cm)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve risperidone, 9-hydroxyrisperidone, and 6-Desfluoro-6-hydroxy Risperidone in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the risperidone and 9-hydroxyrisperidone stock solutions in 50:50 (v/v) methanol:water to create a series of working standards for calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 6-Desfluoro-6-hydroxy Risperidone stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting risperidone and its metabolites from plasma.[4]
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL internal standard working solution to each tube (final IS concentration of 20 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
Workflow for Sample Preparation
Caption: Protein precipitation workflow for plasma samples.
LC-MS/MS Instrumentation and Conditions
The following conditions are a starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC/HPLC system capable of binary gradients |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to initial conditions |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
Table 1: Suggested starting parameters for LC-MS/MS analysis.
Mass Spectrometer Settings and MRM Transitions
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to ensure selectivity and sensitivity. The following precursor-to-product ion transitions are recommended:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Risperidone | 411.2 | 191.1 | ~30 |
| 9-Hydroxyrisperidone | 427.2 | 207.1 | ~35 |
| 6-Desfluoro-6-hydroxy Risperidone (IS) | 409.2 | 189.1 (Predicted) | ~30 (To be optimized) |
Table 2: Proposed MRM transitions for analytes and internal standard. Note: The product ion for the IS is predicted based on the fragmentation pattern of risperidone and should be confirmed experimentally by infusing the IS solution into the mass spectrometer.
Fragmentation and Detection Logic
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Risperidone: Liquid Chromatographic Analysis - 2923 Words | Bartleby [bartleby.com]
- 5. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. smolecule.com [smolecule.com]
- 8. 6-Desfluoro-6-hydroxy Risperidone | C23H28N4O3 | CID 135688055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tlcstandards.com [tlcstandards.com]
- 11. clinivex.com [clinivex.com]
Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of 6-Desfluoro-6-hydroxy Risperidone in Human Plasma
Abstract
This application note provides a comprehensive framework and a detailed protocol for the development and validation of a robust bioanalytical method for the quantification of 6-Desfluoro-6-hydroxy Risperidone in human plasma. As a key derivative and potential impurity of the atypical antipsychotic Risperidone, accurate measurement of this compound is critical for pharmaceutical quality control and comprehensive pharmacokinetic assessments.[1] The method employs Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by chromatographic separation using High-Performance Liquid Chromatography (HPLC) and sensitive detection by tandem mass spectrometry (MS/MS). All validation procedures are designed to meet the stringent requirements of the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines.[2][3][4]
Introduction and Scientific Rationale
Risperidone is a widely prescribed second-generation antipsychotic agent used in the treatment of schizophrenia and other psychiatric disorders.[5][6] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to form its major active metabolite, 9-hydroxyrisperidone (paliperidone).[5][7][8][9] During the synthesis of Risperidone, or potentially through metabolic pathways, various related substances can be formed. 6-Desfluoro-6-hydroxy Risperidone is one such derivative, characterized by the substitution of the fluorine atom on the benzisoxazole ring with a hydroxyl group.[10][11]
The precise quantification of such derivatives in biological matrices is paramount for several reasons:
-
Impurity Profiling: Ensuring the purity and safety of the active pharmaceutical ingredient (API).
-
Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of all related compounds to build a complete pharmacological profile.
-
Therapeutic Drug Monitoring (TDM): Understanding the contribution of all active moieties to the overall therapeutic and potential toxicological effects.[6][12]
Given the low concentrations expected in plasma and the complexity of the biological matrix, a highly selective and sensitive analytical method is required.[6] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its superior specificity and detection limits.[13][14][15] This guide details the systematic development and validation of such a method, providing researchers with a reliable protocol for immediate application.
Part 1: Bioanalytical Method Development Strategy
The development of a reliable bioanalytical method is a systematic process. Our strategy focuses on optimizing three key areas: sample preparation, chromatographic separation, and mass spectrometric detection. This ensures the final method is robust, reproducible, and fit for purpose.
Caption: Overall workflow for bioanalytical method development.
Analyte, Metabolite, and Internal Standard (IS) Considerations
-
Analyte: 6-Desfluoro-6-hydroxy Risperidone (MW: 408.5 g/mol , Formula: C23H28N4O3).[1][10]
-
Internal Standard (IS) Selection: The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., 6-Desfluoro-6-hydroxy Risperidone-d4). A SIL-IS co-elutes chromatographically and experiences similar ionization effects, providing the most accurate correction for matrix effects and extraction variability. If a SIL-IS is unavailable, a structurally similar compound with comparable extraction recovery and chromatographic behavior, such as Risperidone-d4 or Paliperidone-d4, is a suitable alternative.
Mass Spectrometry (MS/MS) Optimization
The objective is to find the most intense and stable precursor-to-product ion transition (Multiple Reaction Monitoring, or MRM) for the analyte and IS, maximizing sensitivity and specificity.
-
Protocol:
-
Prepare a ~1 µg/mL solution of 6-Desfluoro-6-hydroxy Risperidone and the chosen IS in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Operate the instrument in positive electrospray ionization (ESI+) mode.
-
Perform a Q1 scan to identify the protonated molecular ion [M+H]⁺. For our analyte, this is expected at m/z 409.5.
-
Select the [M+H]⁺ ion in Q1 and perform a product ion scan in Q3 to identify the most abundant and stable fragment ions. The fragmentation pattern is likely to be similar to that of Risperidone (m/z 411.2 → 191.0) and 9-hydroxyrisperidone (m/z 427.2 → 207.0).[15]
-
Optimize collision energy (CE) and other source parameters (e.g., capillary voltage, source temperature) to maximize the signal for the selected MRM transition.
-
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Polarity |
| 6-Desfluoro-6-hydroxy Risperidone | 409.5 (Predicted) | To be determined | ESI+ |
| Risperidone-d4 (Example IS) | 415.2 | 195.1 | ESI+ |
| Caption: Table of predicted and example MS/MS parameters. |
Liquid Chromatography (LC) Development
The goal is to achieve a symmetric peak shape, adequate retention (k' > 2), and separation from endogenous matrix components to minimize ion suppression.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) provides excellent retention and resolving power for this class of compounds.[15][16]
-
Mobile Phase:
-
Aqueous (A): 10 mM Ammonium Acetate or 0.1% Formic Acid in Water. The buffer stabilizes pH and improves peak shape.
-
Organic (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shapes and lower backpressure.
-
-
Elution: A gradient elution (e.g., starting at 5-10% B and ramping to 95% B) is recommended to elute the analyte efficiently while cleaning the column of late-eluting matrix components. A total run time of 3-5 minutes is typically achievable.
Sample Preparation
Effective sample preparation is crucial to remove proteins and phospholipids that interfere with ionization and damage the analytical column. While Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) are viable options[15][17], Solid-Phase Extraction (SPE) offers the highest degree of cleanup and is recommended for achieving the lowest limits of quantification.[13][18]
-
Rationale for SPE: SPE using a mixed-mode cation exchange sorbent is highly effective for basic compounds like Risperidone and its derivatives.[13] This approach utilizes a dual retention mechanism (reversed-phase and ion exchange) for superior selectivity and removal of interferences.
Part 2: Detailed Bioanalytical Method and Protocol
This section provides a step-by-step protocol based on the development strategy outlined above.
Materials and Reagents
-
6-Desfluoro-6-hydroxy Risperidone reference standard
-
Internal Standard (e.g., Risperidone-d4)
-
HPLC-grade Acetonitrile, Methanol, and Water
-
Formic Acid (LC-MS grade) and Ammonium Acetate
-
Human Plasma (K2-EDTA)
-
Mixed-mode Cation Exchange SPE cartridges/plates
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of the analyte and IS in methanol.
-
Working Solutions: Prepare serial dilutions from the stock solutions in 50:50 acetonitrile:water to create spiking solutions for the calibration curve and QCs.
-
Calibration Curve: Spike blank human plasma with the appropriate working solutions to create an 8-point calibration curve, for example: 0.1, 0.2, 0.5, 2, 10, 50, 150, and 200 ng/mL. The lowest point defines the LLOQ.
-
Quality Controls (QCs): Prepare QCs in blank plasma at four levels:
-
LLOQ: ~0.1 ng/mL
-
Low QC: ~0.3 ng/mL (3x LLOQ)
-
Mid QC: ~15 ng/mL
-
High QC: ~160 ng/mL (80% of ULOQ)
-
Solid-Phase Extraction (SPE) Protocol
Caption: Step-by-step protocol for Solid-Phase Extraction (SPE).
-
Pre-treatment: To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of IS working solution and 200 µL of 2% formic acid in water. Vortex to mix.
-
SPE Conditioning: Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the pre-treated sample onto the SPE plate.
-
Wash:
-
Wash 1: Add 1 mL of 2% formic acid in water to remove hydrophilic interferences.
-
Wash 2: Add 1 mL of methanol to remove lipids and other organic interferences.
-
-
Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in acetonitrile into a clean collection plate. The basic pH neutralizes the analyte, breaking the ionic bond with the sorbent.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
Final LC-MS/MS Parameters
| Parameter | Condition | Rationale |
| LC System | U(H)PLC System | Provides high resolution and speed. |
| Column | C18, 50 x 2.1 mm, 1.8 µm | Standard for reversed-phase separation. |
| Column Temp | 40 °C | Ensures reproducible retention times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase for better ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes analyte from the column. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 10% B to 95% B over 2.5 min | Provides sharp peaks and fast analysis. |
| Injection Vol. | 5 µL | Balances sensitivity and peak shape. |
| MS System | Triple Quadrupole Mass Spec | Required for MRM quantification. |
| Ionization | ESI Positive | Optimal for this class of compounds. |
| MRM Transitions | As determined in Sec. 2.2 | For specific and sensitive detection. |
Part 3: Method Validation Protocol
The method must be validated according to regulatory guidelines to ensure its reliability for analyzing study samples.[3][4][19][20] The following experiments are required.
| Validation Parameter | Purpose | Acceptance Criteria (FDA/EMA) |
| Selectivity | Ensure no interference from matrix components. | Response in blank samples should be <20% of LLOQ response. |
| Calibration Curve | Define the quantitative range of the assay. | ≥75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) > 0.99. |
| Accuracy & Precision | Assess closeness to nominal value and reproducibility. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Evaluate ion suppression or enhancement from matrix. | CV of IS-normalized matrix factor across lots should be ≤15%. |
| Recovery | Determine the efficiency of the extraction process. | Should be consistent and reproducible, though no absolute value is required. |
| Stability | Confirm analyte is stable during sample handling/storage. | Mean concentration of stability samples must be within ±15% of nominal (freshly prepared) samples. |
Experimental Protocols for Validation
-
Selectivity: Analyze at least six different lots of blank human plasma. Check for any interfering peaks at the retention time of the analyte and IS.
-
Accuracy and Precision: Analyze three separate batches on different days. Each batch should contain one calibration curve and six replicates of each QC level (LLOQ, L, M, H).
-
Matrix Effect:
-
Extract blank plasma from six different sources (Set A).
-
Spike the extracted blank matrix with analyte and IS at low and high concentrations (post-extraction spike).
-
Prepare equivalent solutions of analyte and IS in the reconstitution solvent (neat solution, Set B).
-
Calculate Matrix Factor (MF) = (Peak Response in Set A) / (Peak Response in Set B). The IS-normalized MF should be consistent across lots.
-
-
Recovery:
-
Compare the peak response of the analyte from extracted QC samples (pre-extraction spike) to the response from post-extraction spiked samples at the same concentration.
-
Recovery % = (Pre-extraction Response / Post-extraction Response) x 100.
-
-
Stability:
-
Freeze-Thaw: Analyze Low and High QCs after undergoing at least three freeze-thaw cycles.
-
Bench-Top: Keep Low and High QCs at room temperature for a period reflecting expected handling time (e.g., 4-24 hours) before analysis.
-
Long-Term: Store Low and High QCs at the intended storage temperature (e.g., -80°C) for an extended period (e.g., 30, 90 days) and analyze.
-
Autosampler: Keep extracted QC samples in the autosampler for the maximum anticipated run time before re-injection and analysis.
-
Conclusion
This application note presents a detailed and systematic approach to developing and validating a sensitive, selective, and robust HPLC-MS/MS method for the quantification of 6-Desfluoro-6-hydroxy Risperidone in human plasma. The described protocol, utilizing Solid-Phase Extraction and tandem mass spectrometry, provides the necessary performance to meet global regulatory standards for bioanalysis.[2][3][21] This method is fit-for-purpose and can be readily implemented in clinical and non-clinical laboratories for pharmacokinetic studies, therapeutic drug monitoring, and quality control assessments involving Risperidone and its related compounds.
References
-
ResearchGate. Metabolic pathways of risperidone. Available from: [Link].
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. Available from: [Link].
-
Fang, J., et al. (1999). Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4. Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link].
-
U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link].
-
Kumar, T., et al. (2023). Sample pretreatment techniques for the determination of antipsychotics in biological specimens: A review of current bioanalytical approaches. International Journal of Green Pharmacy. Available from: [Link].
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link].
-
Slideshare. USFDA guidelines for bioanalytical method validation. Available from: [Link].
-
National Center for Biotechnology Information. (2017). Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries. Available from: [Link].
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link].
-
PharmGKB. Risperidone Pathway, Pharmacokinetics. Available from: [Link].
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link].
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available from: [Link].
-
Hoja, H., et al. (2004). Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Available from: [Link].
-
Amini, M., et al. (2018). Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9-Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders. Journal of Clinical Laboratory Analysis. Available from: [Link].
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link].
-
Eap, C. B., et al. (2010). Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS. Journal of Chromatography B. Available from: [Link].
-
Slideshare. Bioanalytical method validation emea. Available from: [Link].
-
Krzek, J., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link].
-
Waters Corporation. Simultaneous Analysis of Risperidone, 9-Hydroxyrisperidone, and Haloperidol in Plasma. Available from: [Link].
-
Zhang, G., et al. (2008). Bioanalytical methods for the determination of antipsychotic drugs. Biomedical Chromatography. Available from: [Link].
-
Pissarra, I., et al. (2021). Bioanalytical methods for the determination of antipsychotics and metabolites in biological samples. Advances in Medicine and Biology. Available from: [Link].
-
De Meulder, M., et al. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. Journal of Chromatography B. Available from: [Link].
-
Lusófona University. Bioanalytical methods for the determination of antipsychotics and metabolites in biological samples. Available from: [Link].
-
National Center for Biotechnology Information. 6-Desfluoro-6-hydroxy Risperidone. PubChem Compound Summary for CID 135688055. Available from: [Link].
-
MDPI. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. Available from: [Link].
-
Pharmaffiliates. CAS No : 106266-11-9 | Product Name : 6-Desfluoro-6-hydroxy Risperidone. Available from: [Link].
-
ResearchGate. (PDF) Development of Analytical Method for Risperidone by UV Spectrophotometry. Available from: [Link].
-
Beg, S., et al. (2020). Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma. Journal of Chromatography B. Available from: [Link].
-
International Journal of Research in Pharmacy and Chemistry. development and validation of rapid uhplc method for determination of risperidone and its impurities. Available from: [Link].
-
ResearchGate. HPTLC Method Development and Validation for Analysis of Risperidone in Formulations, and In-Vitro Release Study. Available from: [Link].
-
Rasayan Journal of Chemistry. DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Available from: [Link].
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Bioanalytical methods for the determination of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 9. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy 6-Desfluoro-6-hydroxy Risperidone | 106266-11-9 [smolecule.com]
- 11. 6-Desfluoro-6-hydroxy Risperidone | C23H28N4O3 | CID 135688055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. novaresearch.unl.pt [novaresearch.unl.pt]
- 13. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
- 18. mdpi.com [mdpi.com]
- 19. labs.iqvia.com [labs.iqvia.com]
- 20. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 21. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Design of Drug-Drug Interaction Studies with 6-Desfluoro-6-hydroxy Risperidone
Introduction: The Criticality of Drug-Drug Interaction (DDI) Assessment for Novel Antipsychotic Agents
6-Desfluoro-6-hydroxy Risperidone is a novel molecular entity and a derivative of the well-characterized atypical antipsychotic, Risperidone. As with any new chemical entity (NCE) destined for clinical use, a thorough evaluation of its drug-drug interaction (DDI) potential is a cornerstone of its safety and efficacy profiling. Unforeseen DDIs are a significant cause of adverse drug events and can lead to the withdrawal of approved drugs from the market.[1] Therefore, a systematic, mechanistically-driven approach to DDI assessment is not only a regulatory expectation but a scientific imperative.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design of DDI studies for 6-Desfluoro-6-hydroxy Risperidone. The protocols outlined herein are grounded in the latest regulatory guidance from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), particularly the M12 guideline which promotes a harmonized approach to DDI studies.[2][3][4][5]
Given that 6-Desfluoro-6-hydroxy Risperidone is a derivative of Risperidone, which is primarily metabolized by Cytochrome P450 2D6 (CYP2D6) and to a lesser extent by CYP3A4, these pathways are of primary interest.[6][7][8][9][10][11][12] This application note will detail the in vitro and in vivo studies necessary to elucidate the role of these and other enzymes and transporters in the disposition of 6-Desfluoro-6-hydroxy Risperidone, and its potential to act as both an object (victim) and precipitant (perpetrator) of DDIs.
Part 1: In Vitro DDI Assessment: A Mechanistic Foundation
The initial phase of DDI evaluation relies on a battery of in vitro assays to provide a mechanistic understanding of the drug's disposition. These studies are designed to identify the primary metabolic and transport pathways and to assess the potential for inhibition or induction of key enzymes and transporters.[1]
Metabolic Phenotyping: Identifying the Key Players
The first step is to identify the specific enzymes responsible for the metabolism of 6-Desfluoro-6-hydroxy Risperidone. This is achieved through reaction phenotyping studies.[13][14]
Rationale: By pinpointing the specific CYP450 isoforms (and potentially other enzymes like UGTs) that metabolize the compound, we can predict which co-administered drugs (inhibitors or inducers of these enzymes) are likely to cause a clinically significant DDI.
Experimental Workflow:
Caption: Workflow for CYP Reaction Phenotyping.
Protocol 1: Reaction Phenotyping using Recombinant Human CYP Enzymes
This approach directly assesses the metabolic capacity of individual CYP isoforms.[15][16]
| Parameter | Condition | Rationale |
| Test System | Recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells). | Directly evaluates the contribution of each specific CYP isoform to the metabolism of the test compound. |
| Test Compound Conc. | 1 µM and 10 µM | Testing at two concentrations helps to identify if different enzymes are involved at different substrate levels. |
| Enzyme Conc. | 20 nM | A standard concentration for in vitro reaction phenotyping assays. |
| Incubation Buffer | 100 mM Potassium Phosphate Buffer, pH 7.4 | Mimics physiological pH. |
| Cofactor | 1 mM NADPH | Essential cofactor for CYP450 enzyme activity. |
| Incubation Time | 0, 5, 15, 30, 45 minutes at 37°C | A time course allows for the determination of the initial rate of metabolism. |
| Analysis | LC-MS/MS | For sensitive and specific quantification of the parent compound. |
| Controls | Negative control (no NADPH), Positive control (known substrate for each CYP isoform). | To ensure the reaction is enzyme-dependent and the enzymes are active. |
Step-by-Step Methodology:
-
Prepare stock solutions of 6-Desfluoro-6-hydroxy Risperidone in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the incubation buffer.
-
Add the recombinant CYP enzyme to each well.
-
Add the test compound to achieve the final desired concentration.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
At the specified time points, quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the rate of metabolism for each CYP isoform.
CYP Inhibition Assays: Assessing Perpetrator Potential
These assays determine if 6-Desfluoro-6-hydroxy Risperidone can inhibit the activity of major CYP isoforms, which could lead to increased concentrations of co-administered drugs.
Rationale: Inhibition of CYP enzymes is a common mechanism of DDIs.[17] This study is crucial for assessing the "perpetrator" potential of the new drug.
Experimental Workflow:
Sources
- 1. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 2. ICH M12 Guideline Overview on Drug Interaction Studies [dlrcgroup.com]
- 3. ICH M12 on drug interaction studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. rhoworld.com [rhoworld.com]
- 5. premier-research.com [premier-research.com]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 11. The role of cytochrome P450 enzymes in the metabolism of risperidone and its clinical relevance for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | CYP2D6 Genotype-Based Dose Recommendations for Risperidone in Asian People [frontiersin.org]
- 13. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reaction Phenotyping | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Separation of 6-Desfluoro-6-hydroxy Risperidone Isomers
Welcome to the Technical Support Center dedicated to the chromatographic challenges associated with 6-Desfluoro-6-hydroxy Risperidone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the separation of its isomers. Here, we will delve into the causality behind experimental choices, offering field-proven insights to overcome common obstacles in your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What are 6-Desfluoro-6-hydroxy Risperidone isomers and why is their separation important?
A1: 6-Desfluoro-6-hydroxy Risperidone is a potential impurity or metabolite related to Risperidone, an atypical antipsychotic medication.[1] Like many pharmaceutical compounds, it can exist as different stereoisomers (enantiomers or diastereomers) due to the presence of chiral centers in its molecular structure. The separation of these isomers is critical because different isomers can exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles.[2] Regulatory agencies often require the individual assessment of isomers to ensure the safety and efficacy of a drug product.
Q2: What are the primary challenges in the chromatographic separation of these isomers?
A2: The primary challenge lies in the structural similarity of the isomers. They often have identical physicochemical properties, making their separation by conventional chromatographic techniques difficult. Achieving adequate resolution between the isomers and separating them from the parent drug (Risperidone) and other related substances requires specialized chromatographic conditions, often involving chiral stationary phases or specific mobile phase additives.[2]
Q3: What initial steps should I take to develop a separation method for these isomers?
A3: A logical starting point is to review existing literature and pharmacopeial monographs for Risperidone and its related compounds.[3][4] This can provide valuable information on suitable column chemistries, mobile phases, and detection parameters. Method development should begin with a robust stationary phase, such as a chiral column or a high-purity silica-based C18 column, and a systematic evaluation of mobile phase parameters like organic modifier composition, pH, and buffer concentration.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing detailed explanations and actionable solutions.
Problem 1: Poor Resolution Between Isomers
You're observing co-elution or very poor separation of the 6-Desfluoro-6-hydroxy Risperidone isomers.
Potential Causes and Solutions:
-
Inappropriate Column Chemistry: Standard reversed-phase columns (e.g., C18) may not provide the necessary selectivity for chiral or positional isomers.
-
Solution: Employ a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating pharmaceutical isomers.[2] Alternatively, consider specialized phenyl or cyano-based columns that can offer different selectivity through pi-pi interactions.
-
-
Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier, as well as the mobile phase pH, play a crucial role in achieving separation.
-
Solution: Systematically vary the mobile phase composition.
-
Organic Modifier: Evaluate different organic solvents such as acetonitrile and methanol. Sometimes a combination of the two can provide unique selectivity.
-
pH: The ionization state of the analytes can significantly impact their retention and selectivity. Experiment with a range of pH values, particularly around the pKa of the analytes. A pH that ensures the analytes are in a single ionic form (either ionized or neutral) often leads to better peak shape and resolution.
-
Additives: Consider the use of ion-pairing reagents or other mobile phase additives to enhance selectivity.
-
-
Experimental Workflow for Improving Resolution
Caption: A systematic workflow for troubleshooting poor isomer resolution.
Problem 2: Peak Tailing or Asymmetry
The peaks for your isomers are broad and asymmetrical (tailing or fronting).
Potential Causes and Solutions:
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based columns can interact with basic compounds like Risperidone and its derivatives, leading to peak tailing.[5]
-
Solution:
-
Use a modern, high-purity silica column with end-capping to minimize silanol activity.
-
Incorporate a basic additive, such as triethylamine (TEA) or a volatile amine like ammonium hydroxide, into the mobile phase to compete with the analytes for active sites on the stationary phase.[5]
-
Operate at a lower pH (e.g., pH 2-3) to suppress the ionization of silanol groups.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.[5]
-
-
Mismatched Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Data Summary: Impact of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry Factor (Isomer 1) | Peak Asymmetry Factor (Isomer 2) |
| 7.0 | 1.8 | 1.9 |
| 4.5 | 1.4 | 1.5 |
| 3.0 | 1.1 | 1.2 |
Note: Data is illustrative. An asymmetry factor of 1.0 indicates a perfectly symmetrical peak.
Problem 3: Inconsistent Retention Times
You are observing a drift or sudden shifts in the retention times of your isomers from one injection to the next.
Potential Causes and Solutions:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can lead to shifting retention times.[6]
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions. A good rule of thumb is to flush the column with at least 10-20 column volumes.[6]
-
-
Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of volatile components or degradation can affect retention.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[6] If using a buffer, ensure it is fully dissolved and filtered.
-
-
Fluctuations in Column Temperature: Temperature variations can impact retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[7]
-
-
Pump Performance Issues: Leaks or malfunctioning pump seals can result in an inconsistent flow rate, leading to retention time variability.[6]
-
Solution: Regularly inspect the HPLC system for leaks, especially around fittings and pump heads. Perform routine maintenance as recommended by the manufacturer.[8]
-
Troubleshooting Flowchart for Retention Time Instability
Caption: A step-by-step guide to diagnosing retention time variability.
Experimental Protocols
Protocol 1: Chiral Method Development Screening
This protocol outlines a starting point for developing a chiral separation method.
-
Column Selection:
-
Start with a polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).
-
-
Mobile Phase Screening:
-
Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol). A common starting point is 90:10 (v/v) hexane:ethanol.
-
Incorporate a small amount of a basic additive (e.g., 0.1% diethylamine) to improve peak shape for basic analytes.
-
-
Initial Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at an appropriate wavelength (e.g., 280 nm, determined by UV scan of the analyte).
-
Injection Volume: 10 µL
-
-
Optimization:
-
If separation is not achieved, systematically vary the ratio of the non-polar solvent to the alcohol.
-
Evaluate different alcohols (e.g., methanol, ethanol, isopropanol) as the polar component of the mobile phase.
-
References
-
Waters Corporation. (n.d.). Enantiomeric Separation of the Active Metabolite of Risperidone and its Application for Monitoring Metabolic Stability using UPC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Enantiomeric Separation of the Active Metabolite of Risperidone and its Application for Monitoring Metabolic Stability using UPC2-MS/MS. Retrieved from [Link]
- Suthar, A. P., et al. (2009). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of PharmTech Research, 1(3), 568-575.
- Nejedly, M., et al. (2013). Development and validation of rapid UHPLC method for determination of risperidone and its impurities. International Journal of Research in Pharmaceutical and Biomedical Sciences, 4(2), 530-536.
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
- Chen, Y. H., et al. (2016). Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta.
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (2022, May 20). HPLC Troubleshooting Guide. Retrieved from [Link]
- Magar, L. P., et al. (2020). Determination of Impurities of Risperidone API by Ultra Performance Liquid Chromatography (UPLC). Rasayan Journal of Chemistry, 13(2), 940-948.
- de Vries, J. X., & Kym, G. (2009). Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(24), 2539–2544.
- Saini, G., et al. (2020). Method Development and Validation of Risperidone by using RP-HPLC and its Stress Studies.
-
Phenomenex. (2018, June 15). HPLC Troubleshooting Guide. ResearchGate. Retrieved from [Link]
- Vascuri, J. R., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145.
- Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249.
- Shinde, S. B., et al. (2014). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 6(1), 323-328.
-
Agilent Technologies. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Retrieved from [Link]
- Heykants, J., et al. (1994). The pharmacokinetics of risperidone in humans: a summary.
- Yasui-Furukori, N., et al. (2001). Different enantioselective 9-hydroxylation of risperidone by the two human CYP2D6 and CYP3A4 enzymes. Drug Metabolism and Disposition, 29(9), 1263-1268.
Sources
- 1. benchchem.com [benchchem.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. ijrpc.com [ijrpc.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. hplc.eu [hplc.eu]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
troubleshooting matrix effects in 6-Desfluoro-6-hydroxy Risperidone bioanalysis
Welcome to the technical support center for the bioanalysis of 6-Desfluoro-6-hydroxy Risperidone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions encountered during method development and sample analysis. As a derivative and potential impurity of Risperidone, accurate quantification of 6-Desfluoro-6-hydroxy Risperidone is critical. This resource synthesizes technical expertise with practical, field-proven insights to help you navigate the complexities of its bioanalysis, with a particular focus on mitigating matrix effects.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to provide direct answers and actionable solutions to specific issues you may encounter during your experiments.
Question 1: I'm observing significant ion suppression for 6-Desfluoro-6-hydroxy Risperidone. What are the likely causes and how can I mitigate this?
Answer:
Ion suppression is a common challenge in LC-MS/MS bioanalysis, particularly for metabolites. For 6-Desfluoro-6-hydroxy Risperidone, which has a hydroxyl group in place of a fluorine atom, an increase in polarity compared to the parent drug, Risperidone, is expected.[1] This increased polarity can make it more susceptible to co-elution with endogenous polar matrix components, leading to ion suppression.
Underlying Causes and Explanations:
-
Phospholipid Co-elution: Phospholipids are a major source of matrix effects in bioanalysis of samples like plasma and serum.[2][3] They can co-elute with polar analytes and suppress their ionization in the mass spectrometer source.
-
Insufficient Chromatographic Separation: If the chromatographic method does not adequately separate the analyte from other matrix components, ion suppression is likely to occur.[4]
-
Inadequate Sample Preparation: A sample preparation method that does not effectively remove interfering matrix components will lead to ion suppression.[5][6]
Step-by-Step Troubleshooting Protocol:
-
Evaluate Your Sample Preparation Method:
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids.[2][3] If you are using PPT and observing suppression, consider more rigorous cleanup methods.
-
Liquid-Liquid Extraction (LLE): The polarity of 6-Desfluoro-6-hydroxy Risperidone may result in poor recovery with non-polar extraction solvents. You may need to explore more polar, water-immiscible solvents or adjust the pH of the sample to ensure the analyte is in a neutral form for better extraction.
-
Solid-Phase Extraction (SPE): SPE can be highly effective.[4] Consider using a mixed-mode or a polar-enhanced SPE sorbent that can retain and elute your polar analyte while washing away interfering components.
-
-
Optimize Chromatographic Conditions:
-
Increase Retention: Poor retention on a reversed-phase column can lead to co-elution with highly polar matrix components in the solvent front.[6] Experiment with a more aqueous mobile phase, a different column chemistry (e.g., a C18 with polar endcapping), or a gradient with a shallower initial organic phase concentration.
-
Gradient Modification: A slower, more gradual gradient can improve the separation of the analyte from closely eluting matrix interferences.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):
Question 2: My recovery of 6-Desfluoro-6-hydroxy Risperidone is low and inconsistent. What steps should I take to improve it?
Answer:
Low and variable recovery is often linked to the physicochemical properties of the analyte and the chosen sample preparation technique. The polar nature of 6-Desfluoro-6-hydroxy Risperidone is a key consideration here.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low and inconsistent recovery.
Detailed Steps:
-
For Liquid-Liquid Extraction (LLE):
-
pH Adjustment: The hydroxyl group on the benzisoxazole ring will have a pKa. Ensure the pH of your sample is adjusted to at least 2 units away from the analyte's pKa to maintain it in a neutral, more extractable form.
-
Solvent Selection: A highly non-polar solvent like hexane may not be suitable. Experiment with solvents of intermediate polarity like methyl tert-butyl ether (MTBE) or ethyl acetate. A mixture of solvents can also be effective.
-
-
For Solid-Phase Extraction (SPE):
-
Sorbent Choice: A standard C18 sorbent might not provide sufficient retention for this polar metabolite. Consider a polymeric or mixed-mode cation exchange sorbent.
-
Wash Steps: Ensure your wash steps are optimized to remove interferences without prematurely eluting the analyte. A wash with a low percentage of organic solvent might be necessary.
-
Elution Solvent: Your elution solvent must be strong enough to desorb the analyte from the sorbent. For a polar analyte on a reversed-phase sorbent, a higher percentage of organic solvent, possibly with a pH modifier (e.g., a small amount of ammonia for a basic compound), may be required.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of matrix effects in the bioanalysis of 6-Desfluoro-6-hydroxy Risperidone?
A1: The primary sources of matrix effects are endogenous components of the biological sample.[2] For plasma or serum, these include:
-
Phospholipids: These are abundant in cell membranes and are a major cause of ion suppression.[3][11]
-
Salts and Proteins: While largely removed by initial sample processing, residual amounts can affect ionization efficiency.
-
Other Endogenous Molecules: Metabolites, lipids, and other small molecules can co-elute and interfere with the analyte's ionization.[12]
Q2: How do regulatory agencies like the FDA and EMA view matrix effects?
A2: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) consider the assessment of matrix effects a critical component of bioanalytical method validation.[13][14][15][16] Guidelines from these agencies require that matrix effects be investigated to ensure they do not compromise the accuracy, precision, and reliability of the analytical data.[17]
Q3: What is the most effective strategy to counteract matrix effects?
A3: A multi-faceted approach is often the most effective:
-
Optimize Sample Preparation: The goal is to remove as many interfering components as possible while maximizing analyte recovery. Techniques like SPE or specialized phospholipid removal plates (e.g., HybridSPE) are highly effective.[3][11]
-
Improve Chromatographic Separation: Good chromatography is key to separating the analyte from co-eluting matrix components.[4][6]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects that cannot be eliminated through sample preparation and chromatography.[1][7][8][9][10]
Experimental Protocols and Data Presentation
Table 1: Comparison of Sample Preparation Techniques for 6-Desfluoro-6-hydroxy Risperidone
| Technique | Pros | Cons | Applicability for 6-Desfluoro-6-hydroxy Risperidone |
| Protein Precipitation (PPT) | Simple, fast, inexpensive. | Ineffective at removing phospholipids and other polar interferences.[2][3] | High risk of significant matrix effects. Generally not recommended without further cleanup. |
| Liquid-Liquid Extraction (LLE) | Can provide clean extracts. | Recovery of polar analytes can be low and method development can be time-consuming.[2] | Requires careful optimization of solvent and pH to achieve adequate recovery. |
| Solid-Phase Extraction (SPE) | Can provide very clean extracts and high recovery. | More complex and costly than PPT or LLE. Method development can be intensive. | Highly recommended. A mixed-mode or polymeric sorbent is likely to be most effective. |
| Phospholipid Removal Plates | Specifically designed to remove phospholipids. | May not remove other types of interferences. | A very good option, particularly when used in conjunction with protein precipitation.[11] |
Protocol: Quantitative Assessment of Matrix Effects using the Post-Extraction Addition Method
This protocol is adapted from regulatory guidelines and is a standard approach to quantify matrix effects.
Objective: To determine the effect of the matrix on the detector response of the analyte.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A: Analyte spiked in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract (from at least 6 different sources) with the analyte spiked post-extraction.
-
Set C: Analyte spiked in the matrix before extraction.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE) = (Peak Response in Set C) / (Peak Response in Set B)
-
Process Efficiency (PE) = (Peak Response in Set C) / (Peak Response in Set A) = MF x RE
-
Acceptance Criteria (as per typical industry standards): The coefficient of variation (CV%) of the matrix factor across the different sources of the matrix should be ≤15%.
Visualizing Workflows
Caption: General workflow for bioanalysis and matrix effect evaluation.
References
-
Li, W., & Tse, F. L. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
European Medicines Agency. (2022). Bioanalytical method validation. Retrieved from [Link]
-
Taylor, P. J. (2005). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Retrieved from [Link]
-
Gigliobianco, M. R., Censi, R., & Di Martino, P. (2018). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 23(11), 2957. Retrieved from [Link]
-
LCGC International. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. Retrieved from [Link]
-
Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. Retrieved from [Link]
-
Reddy, T. M., & Kumar, V. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]
-
Patel, D. K., et al. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis, 1(3), 159-167. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Bowman, D. B., & Reker, D. (2021). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 45(8), 896-904. Retrieved from [Link]
-
Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]
-
Gigliobianco, M. R., Censi, R., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. ResearchGate. Retrieved from [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
-
Bioanalysis Zone. (2014). Matrix effects - more than just phospholipids. Retrieved from [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]
-
ResearchGate. (2025). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
Saar, E., Beyer, J., Gerostamoulos, D., & Drummer, O. H. (2012). The analysis of antipsychotic drugs in human matrices using LC-MS(/MS). Drug testing and analysis, 4(6), 376–394. Retrieved from [Link]
-
Matilda. (n.d.). Advances in detection of antipsychotics in biological matrices. Retrieved from [Link]
-
ResearchGate. (2025). The analysis of antipsychotic drugs in human matrices using LC-MS(/MS). Retrieved from [Link]
-
Chromatography Today. (n.d.). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Retrieved from [Link]
-
Patel, D. K., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Pharmaceutical Sciences and Research, 4(1), 1636-1642. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The analysis of antipsychotic drugs in human matrices using LC-MS(/MS). Retrieved from [Link]
-
ResearchGate. (n.d.). The analysis of antipsychotic drugs in human matrices using LCMS(/MS). Retrieved from [Link]
-
Dong, M. W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. Retrieved from [Link]
-
Chen, J., & Hsieh, Y. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1083–1086. Retrieved from [Link]
-
Manikandan, K., et al. (2014). method development and validation of risperidone by rp-hplc. International Journal of Research in Pharmaceutical and Nano Sciences. Retrieved from [Link]
-
Taylor, P. J. (2005). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2018). RP-HPLC Method Development and Validation for Estimation of Risperidone in Bulk & Dosage Forms. Retrieved from [Link]
-
Magar, L. P., et al. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry. Retrieved from [Link]
-
Divan, P. V., et al. (2014). Method development and validation for estimation of risperidone in novel liquisolid formulation by RP-HPLC. Der Pharmacia Lettre. Retrieved from [Link]
-
Patel, R. B., et al. (2009). HPTLC Method Development and Validation for Analysis of Risperidone in Formulations, and In-Vitro Release Study. Journal of Planar Chromatography – Modern TLC. Retrieved from [Link]
Sources
- 1. Buy 6-Desfluoro-6-hydroxy Risperidone | 106266-11-9 [smolecule.com]
- 2. 6-Desfluoro-6-hydroxy Risperidone | C23H28N4O3 | CID 135688055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Desfluoro-6-hydroxy Risperidone | 106266-11-9 [amp.chemicalbook.com]
- 4. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of risperidone and 9-hydroxyrisperidone in human plasma, urine and saliva by MEPS-LC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.rug.nl [research.rug.nl]
- 16. Spectrophotometric Estimation of Risperidone in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Extraction Recovery for 6-Desfluoro-6-hydroxy Risperidone from Plasma
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the extraction of 6-Desfluoro-6-hydroxy Risperidone from plasma. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the underlying principles to empower you to troubleshoot effectively and enhance your bioanalytical outcomes.
Part 1: Foundational Knowledge - The Analyte and the Matrix
Before optimizing any extraction, a fundamental understanding of your analyte and the biological matrix is critical. This knowledge informs every decision, from pH adjustment to solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is 6-Desfluoro-6-hydroxy Risperidone and why are its properties important for extraction?
A1: 6-Desfluoro-6-hydroxy Risperidone is a derivative and potential metabolite of Risperidone, an atypical antipsychotic drug.[1][2] Its chemical structure, particularly the presence of a basic piperidine nitrogen and a weakly acidic hydroxyl group, dictates its behavior in solution.[1][3] The key to successful extraction is manipulating the pH to control its ionization state. As a basic compound, it becomes charged (ionized) at low pH and neutral (unionized) at high pH.[4][5] For efficient extraction into an organic solvent (LLE) or retention on a non-polar sorbent (SPE), the analyte should be in its neutral, more hydrophobic state.[4]
Q2: What are the primary challenges when extracting analytes from plasma?
A2: Plasma is a complex matrix presenting several challenges:
-
High Protein Binding: Risperidone and its metabolites are known to be highly bound to plasma proteins like albumin and alpha-1-acid glycoprotein.[6][7] This binding must be disrupted to release the analyte for extraction. Inefficient disruption is a primary cause of low recovery.[8]
-
Endogenous Interferences: Plasma contains numerous endogenous components (lipids, salts, other metabolites) that can co-extract with the analyte, leading to matrix effects such as ion suppression or enhancement during LC-MS/MS analysis.[8][9]
-
Analyte Stability: The analyte may degrade during sample handling, storage (freeze-thaw cycles), or the extraction process itself.[8][10] It is crucial to establish the stability of 6-Desfluoro-6-hydroxy Risperidone under your specific experimental conditions.
Part 2: Liquid-Liquid Extraction (LLE) Optimization & Troubleshooting
LLE is a classic technique that partitions an analyte between two immiscible liquid phases (typically aqueous plasma and an organic solvent).[11] Optimization hinges on maximizing the analyte's affinity for the organic phase while minimizing the extraction of interferences.
LLE Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) | Scientific Rationale |
| Low Analyte Recovery | 1. Suboptimal pH: The aqueous phase pH is too low, causing the basic analyte to be in its ionized, water-soluble form.[4] 2. Incorrect Solvent Choice: The organic solvent has insufficient polarity to extract the analyte or is too polar, leading to poor phase separation. 3. Insufficient Mixing: Inadequate vortexing time or intensity results in incomplete partitioning equilibrium. | 1. Increase pH: Adjust the plasma sample pH to be at least 2 units above the pKa of the piperidine nitrogen. A pH of 9-11 is a good starting point for basic analytes.[4] 2. Test Different Solvents: Experiment with solvents of varying polarity such as methyl tert-butyl ether (MTBE), ethyl acetate, or mixtures like hexane/isoamyl alcohol.[11][12] 3. Optimize Mixing: Increase vortex time to 5-10 minutes. Ensure vigorous, consistent mixing for all samples. | 1. Shifting the pH renders the analyte neutral, increasing its lipophilicity and driving it into the organic phase.[5] 2. The ideal solvent will have a polarity that is "just right" to solubilize the analyte without being miscible with the aqueous layer. 3. Achieving equilibrium is essential for reproducible and maximal transfer of the analyte into the organic phase. |
| Emulsion Formation | 1. High Protein/Lipid Content: Excessive vortexing can denature proteins and disperse lipids, preventing clean phase separation. 2. Solvent Choice: Some solvents are more prone to forming emulsions with plasma. | 1. Centrifuge at Higher Speed/Longer Time: Increase g-force or duration to break the emulsion. 2. "Salting Out": Add a small amount of a neutral salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and force phase separation.[4] 3. Solvent Modification: Switch to a less emulsion-prone solvent or a mixture. | 1. Mechanical force helps to coalesce the dispersed droplets of the organic phase. 2. The salt increases the ionic strength of the aqueous layer, making the organic solvent even less soluble and promoting a sharp phase boundary. 3. Different solvents have different interfacial tensions with the aqueous phase, affecting emulsion stability. |
| High Background/Matrix Effects | 1. Non-selective Extraction: The chosen pH and solvent combination co-extracts many endogenous interferences. | 1. Perform a Back-Extraction: After the initial extraction into the organic phase, extract the analyte back into a fresh, acidic aqueous phase (e.g., pH 2-3). This leaves neutral interferences behind in the organic layer. The pH of the new aqueous phase can then be raised again for a second, cleaner LLE.[4] | 1. This multi-step process leverages the analyte's ability to change its charge with pH. Most interferences are neutral and will not partition back into the acidic aqueous phase, resulting in a much cleaner final extract.[4] |
Detailed Protocol: pH-Optimized LLE
-
Sample Preparation: To 200 µL of plasma in a polypropylene tube, add 25 µL of an appropriate internal standard.
-
pH Adjustment: Add 50 µL of a basifying agent (e.g., 1M Ammonium Hydroxide or Sodium Carbonate buffer) to achieve a pH > 10. Vortex briefly.
-
Solvent Addition: Add 1 mL of methyl tert-butyl ether (MTBE).[12]
-
Extraction: Vortex vigorously for 10 minutes to ensure complete partitioning.
-
Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.[12]
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the protein disk at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[12]
-
Reconstitution: Reconstitute the dry residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.
LLE Workflow Diagram
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Part 3: Solid-Phase Extraction (SPE) Optimization & Troubleshooting
SPE is a chromatographic technique used for sample clean-up and concentration, offering higher selectivity and cleaner extracts compared to LLE.[13][14] Success depends on choosing the correct sorbent chemistry and optimizing the wash and elution steps.
SPE Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) | Scientific Rationale |
| Low Recovery (Analyte in Load/Flow-through) | 1. Incorrect Sorbent: The sorbent chemistry is not appropriate for retaining the analyte. 2. Incorrect Sample pH: The sample pH is too high, neutralizing the sorbent's functional groups (for ion exchange) or too low, ionizing the analyte and preventing retention on a reversed-phase sorbent.[15] 3. Sample Solvent Too Strong: The organic content of the pre-treated sample is too high, preventing the analyte from binding to the sorbent.[15] | 1. Select a Mixed-Mode Sorbent: Use a mixed-mode cation exchange (MCX) sorbent that provides both reversed-phase and ion-exchange retention mechanisms.[16] 2. Adjust Sample pH: For MCX, acidify the sample (pH < 4) to ensure the analyte is positively charged and the sorbent is negatively charged.[13] 3. Dilute the Sample: Dilute the plasma sample with an acidic aqueous buffer (e.g., 2% formic acid) before loading.[13] | 1. Mixed-mode sorbents provide orthogonal retention mechanisms, strongly retaining basic compounds like 6-Desfluoro-6-hydroxy Risperidone even after aggressive washes.[16] 2. Acidification protonates the basic analyte, allowing it to bind strongly to the cation-exchange functional groups on the sorbent.[13] 3. Reducing the organic strength of the loading solution enhances the analyte's partitioning onto the stationary phase. |
| Low Recovery (Analyte in Wash Fraction) | 1. Wash Solvent Too Strong: The organic content of the wash solvent is eluting the analyte along with the interferences.[17] | 1. Decrease Organic Strength: Reduce the percentage of organic solvent (e.g., methanol) in the wash solution (e.g., from 20% to 5%). 2. Use an Acidic Wash: Use a weak acidic solution (e.g., 0.1% formic acid in water) as the first wash, followed by a weak organic wash. | 1. A weaker wash solvent will remove weakly bound interferences without disrupting the stronger interaction between the analyte and the sorbent.[17] 2. The acidic wash maintains the analyte's charged state, keeping it bound to the ion-exchange sites while washing away neutral or acidic interferences. |
| Low Recovery (Analyte Retained on Sorbent) | 1. Elution Solvent Too Weak: The elution solvent is not strong enough to disrupt the analyte-sorbent interaction. | 1. Increase Elution Strength: For an MCX sorbent, the elution solvent must contain a basic modifier to neutralize the analyte and disrupt the ionic bond. Use a solvent like 5% ammonium hydroxide in methanol.[13][18] | 1. The basic modifier neutralizes the charge on the analyte, breaking the ionic bond. The strong organic solvent (methanol) then disrupts the reversed-phase interaction, allowing for complete elution.[13] |
Detailed Protocol: Mixed-Mode Cation Exchange (MCX) SPE
-
Sorbent: Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).[16]
-
Condition: Condition the cartridge with 1 mL of methanol.
-
Equilibrate: Equilibrate the cartridge with 1 mL of water.
-
Sample Pre-treatment & Load: Dilute 200 µL of plasma with 800 µL of 2% formic acid. Load the entire pre-treated sample onto the cartridge.
-
Wash 1 (Polar Interferences): Wash with 1 mL of 2% formic acid in water.
-
Wash 2 (Non-polar Interferences): Wash with 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
SPE Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low SPE recovery.
References
-
Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2024, from [Link]
-
Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry. (2002). PubMed. Retrieved January 8, 2024, from [Link]
-
Simultaneous Analysis of Risperidone, 9-Hydroxyrisperidone, and Haloperidol in Plasma. (n.d.). Waters Corporation. Retrieved January 8, 2024, from [Link]
-
Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9-Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders. (2018). National Center for Biotechnology Information. Retrieved January 8, 2024, from [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. Retrieved January 8, 2024, from [Link]
-
Analysis of risperidone and 9-hydroxyrisperidone in human plasma, urine and saliva by MEPS-LC-UV. (2011). PubMed. Retrieved January 8, 2024, from [Link]
-
Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation. (2018). MDPI. Retrieved January 8, 2024, from [Link]
-
Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent. (2022). National Center for Biotechnology Information. Retrieved January 8, 2024, from [Link]
-
Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2023). Welch Materials, Inc. Retrieved January 8, 2024, from [Link]
-
Troubleshooting Sample Preparation. (n.d.). CHROMacademy. Retrieved January 8, 2024, from [Link]
-
6-Desfluoro-6-hydroxy Risperidone. (n.d.). PubChem. Retrieved January 8, 2024, from [Link]
-
Effect of sample pH on extraction recovery from aqueous standard solutions. (n.d.). ResearchGate. Retrieved January 8, 2024, from [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2012). National Center for Biotechnology Information. Retrieved January 8, 2024, from [Link]
-
Recent Advances in Microextraction Techniques of Antipsychotics in Biological Fluids Prior to Liquid Chromatography Analysis. (2020). MDPI. Retrieved January 8, 2024, from [Link]
-
Pharmacokinetics of Risperidone: Clinical Summary. (2016). Psychopharmacology Institute. Retrieved January 8, 2024, from [Link]
-
Alkanol-hexafluoroisopropanol high-density supramolecular solvent-based dispersive liquid-liquid microextraction of antipsychotics in human urine. (2023). PubMed. Retrieved January 8, 2024, from [Link]
-
What is the Effect of Temperature and pH on Extraction? (n.d.). Unacademy. Retrieved January 8, 2024, from [Link]
-
How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. (2023). YouTube. Retrieved January 8, 2024, from [Link]
-
Extraction: Effects of pH. (2024). Jove. Retrieved January 8, 2024, from [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2023). National Center for Biotechnology Information. Retrieved January 8, 2024, from [Link]
-
Determination of seven selected antipsychotic drugs in human plasma using microextraction in packed sorbent and gas chromatography-tandem mass spectrometry. (2021). ResearchGate. Retrieved January 8, 2024, from [Link]
-
Factors influencing concentrations of risperidone and 9-hydroxyrisperidone in psychiatric outpatients taking immediate-release formulations of risperidone. (2023). PubMed. Retrieved January 8, 2024, from [Link]
-
Why am I getting less than 100% recovery after solid phase extraction? (2014). ResearchGate. Retrieved January 8, 2024, from [Link]
-
Pharmacokinetics of Risperidone: Clinical Summary. (2016). Psychopharmacology Institute. Retrieved January 8, 2024, from [Link]
-
Solvent Extraction Techniques. (n.d.). Organomation. Retrieved January 8, 2024, from [Link]
-
Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. (2014). Pharmaceutical Outsourcing. Retrieved January 8, 2024, from [Link]
-
Risperidone Therapy and CYP2D6 Genotype. (2017). National Center for Biotechnology Information. Retrieved January 8, 2024, from [Link]
-
Pharmacokinetic study of risperidone. Application of a HPLC method with solid phase extraction. (2008). ResearchGate. Retrieved January 8, 2024, from [Link]
-
Risperidone plasma level, and its correlation with CYP2D6 gene polymorphism, clinical response and side effects in chronic schizophrenia patients. (2021). National Center for Biotechnology Information. Retrieved January 8, 2024, from [Link]
-
Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4. (1999). PubMed. Retrieved January 8, 2024, from [Link]
-
Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation. (2018). ResearchGate. Retrieved January 8, 2024, from [Link]
-
Determination of Risperidone and its Active Metabolite 9-Hydroxyrisperidone in Plasma by Dispersive Liquid Liquid Microextraction – HPLC-UV. (n.d.). Jordan Journal of Chemistry. Retrieved January 8, 2024, from [Link]
-
Determination of Risperidone and its Active Metabolite 9-Hydroxyrisperidone in Plasma by Dispersive Liquid Liquid Microextraction – HPLC. (n.d.). Semantic Scholar. Retrieved January 8, 2024, from [Link]
-
Relationship between risperidone and 9-hydroxy-risperidone plasma concentrations and CYP2D6 enzyme activity in psychiatric patients. (2002). PubMed. Retrieved January 8, 2024, from [Link]
-
Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023). MDPI. Retrieved January 8, 2024, from [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2023). MDPI. Retrieved January 8, 2024, from [Link]
-
Simplified high-performance liquid chromatographic method for determination of risperidone and 9-hydroxyrisperidone in plasma after overdose. (2002). ResearchGate. Retrieved January 8, 2024, from [Link]
-
Relationship between plasma risperidone and 9-hydroxyrisperidone concentrations and clinical response in patients with schizophrenia. (2001). PubMed. Retrieved January 8, 2024, from [Link]
Sources
- 1. Buy 6-Desfluoro-6-hydroxy Risperidone | 106266-11-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Desfluoro-6-hydroxy Risperidone | C23H28N4O3 | CID 135688055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Video: Extraction: Effects of pH [jove.com]
- 6. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. welchlab.com [welchlab.com]
- 11. organomation.com [organomation.com]
- 12. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
addressing the chemical instability of 6-Desfluoro-6-hydroxy Risperidone during analysis
Welcome to the technical support center for the analytical challenges associated with 6-Desfluoro-6-hydroxy Risperidone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the chemical instability of this compound during analysis. Our recommendations are grounded in established scientific principles and data from studies on the parent compound, Risperidone, and its derivatives.
Introduction to the Instability of 6-Desfluoro-6-hydroxy Risperidone
6-Desfluoro-6-hydroxy Risperidone, a derivative of the atypical antipsychotic Risperidone, presents unique challenges during analytical method development and routine analysis due to its inherent chemical instability. While specific forced degradation studies on this particular molecule are not extensively published, its structural similarity to Risperidone allows us to infer potential degradation pathways. Risperidone is known to be susceptible to oxidative degradation, and to a lesser extent, to hydrolysis under acidic and basic conditions, as well as photolysis.[1][2][3][4] The primary degradation route for Risperidone and other benzisoxazole derivatives often involves the cleavage of the benzisoxazole ring.
The presence of an additional hydroxyl group on the benzisoxazole moiety of 6-Desfluoro-6-hydroxy Risperidone may further increase its susceptibility to oxidation. Therefore, it is crucial to handle this compound with care and to employ a stability-indicating analytical method to ensure accurate quantification.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the analysis of 6-Desfluoro-6-hydroxy Risperidone in a question-and-answer format.
Question 1: I am observing a loss of my analyte peak area over a short period, even when my samples are stored in the autosampler. What could be the cause?
Answer: This is a classic sign of analyte instability in the sample matrix or solvent. Given that Risperidone and its derivatives are prone to degradation, it is highly likely that 6-Desfluoro-6-hydroxy Risperidone is degrading in your prepared samples. Several factors could be at play:
-
Oxidative Degradation: The presence of dissolved oxygen in your sample solvent can lead to oxidative degradation. The hydroxyl group on the benzisoxazole ring may be particularly susceptible to oxidation.
-
Photodegradation: Exposure to light, especially UV light, can cause degradation of Risperidone-related compounds.[5] It is crucial to protect solutions from light.
-
pH Effects: Although generally less pronounced for Risperidone than oxidation, pH extremes in your sample diluent could be contributing to hydrolysis.
Troubleshooting Steps:
-
Solvent Degassing: Degas your mobile phase and sample diluent to remove dissolved oxygen.
-
Use of Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your sample diluent. However, ensure the antioxidant does not interfere with your chromatography.
-
Light Protection: Use amber vials or cover your sample vials and solvent reservoirs with aluminum foil to protect them from light.[5]
-
Temperature Control: Keep your samples cool in the autosampler, preferably at 4°C, to slow down the degradation process.
-
pH Control: Ensure your sample diluent has a neutral or slightly acidic pH. A buffer may be necessary if your sample matrix is basic.
Question 2: I am seeing multiple, unexpected peaks in my chromatogram, especially in older samples. Are these impurities from the synthesis or degradation products?
Answer: While impurities from the synthesis are possible, the appearance of new peaks or the growth of existing minor peaks over time is a strong indication of degradation. To differentiate between synthetic impurities and degradation products, a forced degradation study is recommended. This involves subjecting a pure sample of 6-Desfluoro-6-hydroxy Risperidone to stress conditions such as acid, base, oxidation, heat, and light.[6]
By analyzing the stressed samples, you can identify the retention times of the degradation products and confirm if the unexpected peaks in your analytical samples correspond to these degradants.
Question 3: What are the best practices for preparing and storing stock solutions and samples of 6-Desfluoro-6-hydroxy Risperidone?
Answer: Proper preparation and storage are critical to maintaining the integrity of your analyte.
Stock Solution Preparation:
-
Solvent Selection: Use a high-purity, degassed solvent. Acetonitrile or methanol are common choices for Risperidone and its derivatives.
-
Concentration: Prepare a concentrated stock solution to minimize the volume needed for dilutions, which can reduce the introduction of contaminants.
-
Storage: Store stock solutions in amber glass containers at -20°C or below for long-term stability.
Sample Preparation:
-
Minimize Exposure: Protect the sample from light and air as much as possible during preparation.
-
Solvent: Use a diluent that is compatible with your mobile phase and helps to stabilize the analyte (e.g., slightly acidic and degassed).
-
Fresh is Best: Analyze samples as soon as possible after preparation. If storage is necessary, keep them at 4°C in an autosampler for no more than 24 hours, after confirming stability under these conditions.
Question 4: What type of HPLC/UPLC column and mobile phase conditions are recommended for a stability-indicating method for 6-Desfluoro-6-hydroxy Risperidone?
Answer: A robust, stability-indicating method should be able to separate the parent compound from its potential degradation products. Based on methods developed for Risperidone and its impurities, the following conditions are a good starting point:[1][5][7]
| Parameter | Recommendation | Rationale |
| Column | C18 or C8 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm) | Provides good retention and separation for moderately polar compounds like Risperidone derivatives. |
| Mobile Phase A | 10-20 mM Ammonium acetate or phosphate buffer, pH 3.5-6.8 | Buffering helps to control the ionization of the analyte and improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Elution | Gradient elution | Often necessary to resolve the main peak from closely eluting impurities and degradation products. |
| Flow Rate | Typical for the column dimensions (e.g., 0.3-0.5 mL/min for UPLC) | To ensure efficient separation. |
| Column Temperature | 30-40°C | Can improve peak shape and reduce viscosity, but higher temperatures may accelerate on-column degradation. |
| Detection | UV at ~280 nm or Mass Spectrometry (MS) | Risperidone and its derivatives have a UV absorbance maximum around 280 nm. MS provides higher sensitivity and specificity. |
It is essential to validate the chosen method according to ICH guidelines to ensure it is truly stability-indicating. [3][8]
Experimental Protocols
Protocol 1: Sample Handling and Preparation for Analysis
This protocol is designed to minimize the degradation of 6-Desfluoro-6-hydroxy Risperidone during sample preparation.
Materials:
-
6-Desfluoro-6-hydroxy Risperidone reference standard
-
HPLC-grade acetonitrile, degassed
-
HPLC-grade water, degassed
-
Ammonium acetate
-
Formic acid
-
Amber glass vials
-
Volumetric flasks
-
Pipettes
Procedure:
-
Prepare the Diluent: Prepare a solution of 10 mM ammonium acetate in water and adjust the pH to 4.5 with formic acid. Mix this solution 50:50 (v/v) with degassed acetonitrile.
-
Prepare the Stock Solution (e.g., 1 mg/mL): Accurately weigh the required amount of 6-Desfluoro-6-hydroxy Risperidone reference standard and dissolve it in the diluent in a volumetric flask. Protect the flask from light.
-
Prepare Working Standards and Samples: Dilute the stock solution with the diluent to the desired concentrations in amber vials.
-
Storage: If not analyzed immediately, store the solutions at 4°C.
Protocol 2: Stability-Indicating UPLC Method
This method provides a starting point for the development of a stability-indicating assay for 6-Desfluoro-6-hydroxy Risperidone.
Instrumentation and Conditions:
-
System: UPLC with UV or MS detector
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH 4.5 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-1 min: 95% A, 5% B
-
1-8 min: Linear gradient to 40% A, 60% B
-
8-9 min: Linear gradient to 5% A, 95% B
-
9-10 min: Hold at 5% A, 95% B
-
10-10.1 min: Return to 95% A, 5% B
-
10.1-12 min: Re-equilibration
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
-
Detection: UV at 280 nm or MS with electrospray ionization (positive mode)
Visualizations
Potential Degradation Pathway
Caption: Inferred degradation pathways for 6-Desfluoro-6-hydroxy Risperidone.
Recommended Analytical Workflow
Caption: Recommended workflow for stable analysis of 6-Desfluoro-6-hydroxy Risperidone.
References
-
Magar, L. P., et al. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry, 13(2), 940-948. Available at: [Link]
-
Hsieh, Y-J., et al. (2017). Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta®. Journal of Chromatography & Separation Techniques, 8(5). Available at: [Link]
-
Baldaniya, S. L., et al. (2016). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. Inventi Rapid: Pharm Analysis & Quality Assurance. Available at: [Link]
-
Nejedly, T., et al. (2014). DEVELOPMENT AND VALIDATION OF RAPID UHPLC METHOD FOR DETERMINATION OF RISPERIDONE AND ITS IMPURITIES IN BULK POWDER AND TABLETS. International Journal of Research in Pharmacy and Chemistry, 4(2), 261-266. Available at: [Link]
-
Hsieh, Y-J., et al. (2017). Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta®. Longdom Publishing. Available at: [Link]
- Aurobindo Pharma Ltd. (2004). Improved process for preparation of risperidone. Google Patents.
-
Subbaiah, G., et al. (2006). Liquid chromatography/tandem mass spectrometry method for simultaneous determination of risperidone and its active metabolite 9-hydroxyrisperidone in human plasma. ResearchGate. Available at: [Link]
-
Tomar, R. S., et al. (2004). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. ResearchGate. Available at: [Link]
-
Dedania, Z. R., et al. (2011). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. PMC. Available at: [Link]
- Teva Pharmaceutical Industries Ltd. (2005). Process for the preparation of risperidone. Google Patents.
- Sisol, M., et al. (2006). Process for making risperidone and intermediates therefor. Google Patents.
-
Teva Pharmaceutical Industries Ltd. (2008). Preparation of risperidone. European Patent Office. Available at: [Link]
-
Teva Pharmaceutical Industries Ltd. (2002). Preparation of risperidone. WIPO Patentscope. Available at: [Link]
-
Baldaniya, S. L., et al. (2011). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. ResearchGate. Available at: [Link]
-
Psychopharmacology Institute. (2016). Pharmacokinetics of Risperidone: Clinical Summary. Available at: [Link]
-
Fang, J., et al. (1999). Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4. PubMed. Available at: [Link]
-
Dean, L. (2016). Risperidone Therapy and CYP2D6 Genotype. NCBI. Available at: [Link]
-
Gaviria, A., et al. (2018). Metabolism of risperidone to paliperidone. ResearchGate. Available at: [Link]
-
Mennickent, S., et al. (2018). Stability indicating hplc method for quantification of risperidone in tablets. ResearchGate. Available at: [Link]
-
Heykants, J., et al. (1994). The pharmacokinetics of risperidone in humans: a summary. PubMed. Available at: [Link]
-
Sonanis, M. V., & Gide, P. S. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Analytical & Bioanalytical Techniques, 4(6). Available at: [Link]
-
Huang, M., et al. (2008). Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. Journal of Zhejiang University. Science. B, 9(7), 582–588. Available at: [Link]
-
Mennickent, S., et al. (2018). STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS. Journal of the Chilean Chemical Society, 63(3), 4099-4103. Available at: [Link]
-
Remmerie, B. M., et al. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. The University of Groningen research portal. Available at: [Link]
-
Remmerie, B. M., et al. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. PubMed. Available at: [Link]
-
McClean, S., et al. (2000). Simultaneous Analysis of Risperidone, 9-Hydroxyrisperidone, and Haloperidol in Plasma. Therapeutic Drug Monitoring, 22(3), 314-319. Available at: [Link]
-
Baldaniya, S. L., et al. (2016). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. ResearchGate. Available at: [Link]
-
Kumar, V., & Singh, R. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical Analysis, 3(3), 143-164. Available at: [Link]
-
Dedania, Z. R., et al. (2011). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. ResearchGate. Available at: [Link]
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS | Journal of the Chilean Chemical Society [jcchems.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. library.dphen1.com [library.dphen1.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Storage of 6-Desfluoro-6-hydroxy Risperidone Samples
Welcome to the technical support center for the long-term storage of 6-Desfluoro-6-hydroxy Risperidone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for maintaining the integrity of this critical compound. Proper storage is paramount for the validity of research and the development of safe and effective pharmaceuticals.
Introduction to 6-Desfluoro-6-hydroxy Risperidone and its Stability
This guide provides a structured approach to troubleshooting common challenges encountered during the long-term storage of 6-Desfluoro-6-hydroxy Risperidone samples.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Question 1: I've observed unexpected peaks in my chromatogram after storing my 6-Desfluoro-6-hydroxy Risperidone samples. What could be the cause?
Answer: The appearance of unexpected peaks in your chromatogram is a strong indicator of sample degradation. The most likely culprits are oxidative degradation and hydrolysis.[2][3][4]
-
Causality: Risperidone and its metabolites are susceptible to oxidation, which can lead to the formation of N-oxide products.[4] Hydrolysis, the reaction with water, can also occur, leading to cleavage of the benzisoxazole moiety.[3][5] These degradation products will have different retention times in your HPLC analysis, appearing as new peaks.
-
Troubleshooting Steps:
-
Review Storage Temperature: Was the sample stored at the recommended temperature? For long-acting risperidone formulations, refrigeration at 2-8°C is recommended.[6] While specific data for 6-Desfluoro-6-hydroxy Risperidone is limited, it's prudent to start with these conditions. Excursions to higher temperatures, even for short periods, can accelerate degradation.[7][8]
-
Assess Exposure to Light: Photodegradation is a known issue for Risperidone.[9][10] Samples should always be stored in light-protected containers, such as amber vials.[11][12] The ICH Q1B guideline provides a framework for photostability testing.[13][14]
-
Check for Humidity Control: Moisture can facilitate hydrolytic degradation.[8] Ensure your storage containers have a tight seal and consider the use of desiccants in the secondary storage environment, especially for solid samples.
-
Container-Closure Integrity: The seal of your storage vial is critical to protect the sample from atmospheric oxygen and moisture.[15] Ensure you are using high-quality vials and caps, and that the seal is intact.
-
Question 2: My sample has changed color/appearance during storage. Is it still viable for use?
Answer: A change in the physical appearance of your sample, such as color change or precipitation, is a significant red flag and strongly suggests chemical degradation. It is not recommended to use a sample that has visibly changed without further investigation.
-
Causality: The formation of degradation products can alter the physical properties of the sample. For instance, oxidation can sometimes lead to colored byproducts.
-
Troubleshooting Steps:
-
Forced Degradation Studies: To understand the potential degradation products, you can perform forced degradation studies on a reference sample. This involves exposing the sample to stress conditions such as heat, light, acid, base, and oxidation to intentionally induce degradation.[2][9][16] The results can help you identify the degradation products you are observing in your stored sample.
-
Analytical Confirmation: Analyze the discolored sample using a stability-indicating analytical method, such as HPLC with mass spectrometry (LC-MS), to identify and quantify the impurities.[3][17] This will confirm if the observed change is due to degradation and to what extent it has occurred.
-
Review Handling Procedures: Consider if the sample was exposed to any contaminants during handling that could have catalyzed a reaction. Always use clean, inert labware.
-
Question 3: How do I choose the appropriate container for long-term storage?
Answer: The choice of container is a critical factor in maintaining sample integrity. The ideal container should be inert, provide a barrier against light and moisture, and maintain a secure seal.
-
Causality: Improper container selection can lead to several issues:
-
Leaching and Adsorption: Components from the container material can leach into the sample, or the analyte can adsorb to the container surface, leading to inaccurate concentration measurements.
-
Permeation: Plastic containers may be permeable to gases like oxygen, which can promote oxidation.
-
Light Transmission: Clear containers offer no protection from light, accelerating photodegradation.
-
-
Recommended Container Systems:
-
Glass Vials: Type I borosilicate glass is generally recommended due to its low reactivity. Amber glass vials are essential for protecting light-sensitive compounds.[12]
-
Closures: Use closures with inert liners, such as PTFE-lined caps, to prevent interaction between the sample and the cap material.
-
Container Closure Integrity Testing (CCIT): For critical samples, consider performing CCIT to ensure the seal is effective.[15][18]
-
| Container Attribute | Recommendation | Rationale |
| Material | Type I Borosilicate Glass | Chemically inert, minimizes leaching and adsorption. |
| Color | Amber | Protects against photodegradation.[19] |
| Closure | PTFE-lined caps | Provides an inert barrier and a tight seal. |
| Seal Integrity | Visually inspect, consider CCIT | Prevents exposure to moisture and oxygen.[20] |
Question 4: What are the ideal temperature and humidity conditions for long-term storage?
Answer: Based on information for Risperidone and general best practices for pharmaceutical reference standards, the following conditions are recommended.
-
Temperature: Refrigeration at 2°C to 8°C is a standard recommendation for many pharmaceutical compounds to slow down chemical degradation.[6][11] For very long-term storage, temperatures of -20°C or even -80°C might be considered, although the stability of 6-Desfluoro-6-hydroxy Risperidone at these temperatures would need to be validated. It is crucial to avoid repeated freeze-thaw cycles.
-
Humidity: The relative humidity should be kept as low as possible, ideally below 40% RH . This minimizes the risk of water absorption and subsequent hydrolysis.
| Parameter | Recommended Condition | Justification |
| Temperature | 2°C to 8°C | Slows down the rate of chemical reactions, including degradation.[6] |
| Humidity | < 40% RH | Minimizes water absorption and potential for hydrolysis. |
| Light | Protected from light | Prevents photodegradation.[13][21] |
Frequently Asked Questions (FAQs)
Q1: For how long can I store 6-Desfluoro-6-hydroxy Risperidone samples? A1: The duration of stable storage depends on the storage conditions. Under ideal conditions (refrigerated, protected from light and moisture, in an inert container), the compound should be stable for an extended period. However, it is essential to establish a re-test date for your reference standards. A common practice is to re-qualify the standard at regular intervals (e.g., annually) to ensure its purity and potency.[22]
Q2: My sample is in solution. Does this change the storage requirements? A2: Yes, samples in solution can be more susceptible to degradation, particularly hydrolysis and interactions with the solvent. The choice of solvent is critical. It should be of high purity and inert to the compound. The pH of the solution can also significantly impact stability. For Risperidone, lower pH values have been shown to improve photostability in some contexts.[10][23] It is advisable to perform solution stability studies to determine the optimal solvent and pH for long-term storage.[9]
Q3: What should I do if I suspect my stored sample has degraded? A3: If you suspect degradation, you should not use the sample for critical experiments. The first step is to re-analyze the sample using a validated, stability-indicating analytical method. This will allow you to confirm the presence of degradation products and quantify the remaining amount of the parent compound. If degradation is confirmed, the sample should be discarded, and the cause of the degradation should be investigated to prevent future occurrences.
Q4: Are there any specific guidelines I should follow for storing reference standards? A4: Yes, several regulatory and pharmacopeial guidelines provide recommendations for the storage of reference standards. The United States Pharmacopeia (USP) General Chapter <1150> on Pharmaceutical Stability and the International Council for Harmonisation (ICH) Q1A(R2) guideline on Stability Testing of New Drug Substances and Products are excellent resources.[14] These guidelines provide a framework for establishing appropriate storage conditions and stability testing protocols.
Experimental Workflow and Diagrams
Troubleshooting Workflow for Stored Samples
The following diagram illustrates a logical workflow for troubleshooting issues with stored 6-Desfluoro-6-hydroxy Risperidone samples.
Caption: A flowchart for troubleshooting stability issues with stored samples.
Key Factors Influencing Stability
This diagram illustrates the interplay of key factors that can affect the stability of 6-Desfluoro-6-hydroxy Risperidone.
Caption: Factors influencing the stability of 6-Desfluoro-6-hydroxy Risperidone.
References
-
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (URL: [Link])
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Drug Products. (URL: [Link])
- Pharma Knowledge Forum. Pharmaceuticals Photostability Study: How to Perform. (URL: Not available)
-
Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. (URL: [Link])
-
Slideshare. PHOTOSTABILITY TESTING SEM I SEMINAR. (URL: [Link])
- Patsnap Eureka. Container-closure selection and qualification for long-term storage and transport of cell therapy doses. (URL: Not available)
-
Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. PMC - NIH. (URL: [Link])
-
Photostability of Risperidone in Tablets. J-Stage. (URL: [Link])
- Bacterial Degradation of Risperidone and Paliperidone in Decomposing Blood. (URL: Not available)
- The pH-dependent complexation between risperidone and hydroxypropyl-β-cyclodextrin. (URL: Not available)
- A Review on Analytical Methods for Determination of Risperidone: Review Article. Journal of Pharma Insights and Research. (URL: Not available)
-
Q1 Scientific. Storage of Reference and Retain Pharmaceutical Samples. (URL: [Link])
-
(a) pH solubility profile of Risp and (b) the absorbance of 0.048 mM... ResearchGate. (URL: [Link])
-
Pharmaguideline. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. (URL: [Link])
- method development and validation of risperidone by rp-hplc. (URL: Not available)
- Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. (URL: Not available)
-
Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. ResearchGate. (URL: [Link])
-
Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. PubMed. (URL: [Link])
-
Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. PMC - PubMed Central. (URL: [Link])
-
Container-Closure Systems Provide Critical Protection for Stability and Sterility. (URL: [Link])
-
Metalloporphyrin-mediated oxidative degradation of risperidone under mild conditions: an LC-MS/MS study. ResearchGate. (URL: [Link])
- PACKAGING SYSTEMS - Container Closure Integrity in Cryogenic Storage Environments. (URL: Not available)
- Vial Containment Systems For Gene Therapies Container Closure Integrity. (URL: Not available)
-
Container and Closure System Integrity Testing in Lieu of Sterility Testing as a Component of the Stability Protocol for Sterile Products. FDA. (URL: [Link])
-
Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). (URL: [Link])
-
The ABC's of Reference Standard Management. EAG Laboratories. (URL: [Link])
-
Need for Heat Stabilization of Long-Acting Risperidone. PMC - NIH. (URL: [Link])
-
Summary of forced degradation results. Sr. no. Stress/exposure... ResearchGate. (URL: [Link])
-
Risperidone/Randomly Methylated β-Cyclodextrin Inclusion Complex—Compatibility Study with Pharmaceutical Excipients. PMC - NIH. (URL: [Link])
-
Identification, isolation and characterization of potential degradation product in risperidone tablets. PubMed. (URL: [Link])
-
Housing Temperature Influences Atypical Antipsychotic Drug‐Induced Bone Loss in Female C57BL/6J Mice. PMC - PubMed Central. (URL: [Link])
-
(risperidone) tablets/oral solution risperdal. accessdata.fda.gov. (URL: [Link])
-
Stability Tests of Risperidone-Loaded PLGA Microspheres. Center for Research on Complex Generics. (URL: [Link])
-
Pharmacokinetics of Risperidone: Clinical Summary. Psychopharmacology Institute. (URL: [Link])
-
Desfluororisperidone. PubChem - NIH. (URL: [Link])
-
Study of stability of Risperidone (3 mg) tablets. ResearchGate. (URL: [Link])
- Thermodynamics of risperidone and solubility in pure organic solvents. University of Limerick. (URL: Not available)
Sources
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jopir.in [jopir.in]
- 6. Need for Heat Stabilization of Long-Acting Risperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification, isolation and characterization of potential degradation product in risperidone tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photostability of Risperidone in Tablets [jstage.jst.go.jp]
- 11. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline [pharmaguideline.com]
- 12. Use & Storage of Reference Standards | USP [usp.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. arlok.com [arlok.com]
- 16. m.youtube.com [m.youtube.com]
- 17. ijrpns.com [ijrpns.com]
- 18. fda.gov [fda.gov]
- 19. PHOTOSTABILITY TESTING SEM I SEMINAR | PPTX [slideshare.net]
- 20. Container-closure selection and qualification for long-term storage and transport of cell therapy doses [eureka.patsnap.com]
- 21. pharmaguru.co [pharmaguru.co]
- 22. eag.com [eag.com]
- 23. researchgate.net [researchgate.net]
improving the sensitivity of detection for low levels of 6-Desfluoro-6-hydroxy Risperidone
Welcome to the technical support center for the analysis of 6-Desfluoro-6-hydroxy Risperidone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the sensitive detection of this and related analytes. The following sections are structured to address common challenges and provide scientifically grounded solutions to enhance your analytical outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 6-Desfluoro-6-hydroxy Risperidone and why is its sensitive detection important?
6-Desfluoro-6-hydroxy Risperidone is a metabolite of the atypical antipsychotic drug Risperidone. Risperidone is extensively metabolized in the liver by the cytochrome P450 2D6 (CYP2D6) enzyme to 9-hydroxyrisperidone, which has a similar pharmacological activity to the parent drug[1]. The sensitive and accurate quantification of Risperidone and its metabolites is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies[2][3]. Low levels of these analytes can be present, and their precise measurement helps in optimizing drug therapy, ensuring patient adherence, and minimizing potential adverse effects[4].
Q2: What is the standard analytical technique for detecting low levels of 6-Desfluoro-6-hydroxy Risperidone?
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of Risperidone and its metabolites in biological matrices like plasma and serum.[5][6] This technique offers high sensitivity and selectivity, which is essential for distinguishing the analytes from endogenous matrix components and achieving the low limits of quantification (LLOQ) required for pharmacokinetic studies, often in the sub-ng/mL range.[7][8][9]
Q3: What are the primary challenges in achieving high sensitivity for this analysis?
Achieving high sensitivity for 6-Desfluoro-6-hydroxy Risperidone and related compounds can be challenging due to several factors:
-
Low Endogenous Concentrations: Therapeutic concentrations in plasma can be very low, requiring highly sensitive instrumentation and optimized methods.
-
Matrix Effects: Co-eluting endogenous components from biological samples like plasma can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.[10]
-
Poor Recovery: Inefficient extraction of the analyte from the sample matrix during sample preparation can lead to significant signal loss.
-
Analyte Stability: Degradation of the analyte during sample collection, storage, or processing can also compromise results.
In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your analysis.
Problem 1: Low Signal Intensity / Inability to Reach Required LLOQ
Low signal intensity is one of the most common hurdles in trace-level analysis. The cause can be multifaceted, originating from sample preparation, chromatography, or mass spectrometer settings.
Potential Causes & Step-by-Step Solutions:
-
Inefficient Sample Extraction and Concentration:
-
Explanation: The analyte must be efficiently extracted from the complex biological matrix and concentrated to a level detectable by the instrument. Methods like simple protein precipitation (PPT) may be quick but often result in lower recovery and significant matrix effects.[6]
-
Solution: Implement Solid-Phase Extraction (SPE). SPE provides superior cleanup and concentration compared to PPT or liquid-liquid extraction (LLE).[5][11] A mixed-mode cation exchange (MCX) SPE sorbent is highly effective for basic compounds like Risperidone and its metabolites.
-
Protocol: Optimized SPE for Risperidone Metabolites
-
Condition: Wash the SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol, followed by 1 mL of water.
-
Load: Pre-treat 500 µL of plasma by adding a suitable internal standard and acidifying with a weak acid (e.g., phosphoric acid). Load the pre-treated sample onto the cartridge.
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol.
-
Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase to concentrate the sample.[12]
-
-
-
Suboptimal Mass Spectrometry Parameters:
-
Explanation: The sensitivity of a tandem mass spectrometer is highly dependent on the optimization of parameters for the specific analyte, including the precursor ion, product ions, and collision energy.
-
Solution: Optimize MRM Transitions. Perform an infusion of a pure standard solution of 6-Desfluoro-6-hydroxy Risperidone to determine the optimal Multiple Reaction Monitoring (MRM) transitions and collision energies.
-
Typical MS Parameters:
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Precursor Ion (Q1): Determined by infusion. For the related 9-hydroxyrisperidone, it is m/z 427.2.[8]
-
Product Ions (Q3): Select the two most intense and stable product ions for quantification (quantifier) and confirmation (qualifier). For 9-hydroxyrisperidone, a common product ion is m/z 207.0.[8]
-
Dwell Time: Ensure a sufficient dwell time (e.g., 50-100 ms) for each transition to acquire at least 12-15 data points across the chromatographic peak.
-
-
-
Inefficient Chromatographic Separation:
-
Explanation: Poor peak shape (e.g., broad peaks) results in a lower peak height and, consequently, a lower signal-to-noise ratio, which negatively impacts the LLOQ.
-
Solution: Optimize Mobile Phase and Column Chemistry.
-
Mobile Phase: Use a mobile phase containing a small amount of an acid modifier like formic acid (0.1%) to promote protonation of the analyte in positive ion mode, which enhances ionization efficiency and improves peak shape for basic compounds.[2]
-
Column: A C18 column is commonly used.[7] Consider using a column with smaller particle sizes (e.g., sub-2 µm), as found in UPLC systems, to achieve sharper peaks and better resolution, thereby increasing the signal-to-noise ratio.[8][10]
-
-
Visual Workflow: Troubleshooting Low Signal Intensity
Caption: A logical workflow for diagnosing and resolving low signal intensity issues.
Problem 2: High Background Noise or Interfering Peaks
High background or the presence of interfering peaks can mask the analyte signal, particularly at low concentrations, making accurate quantification impossible.
Potential Causes & Step-by-Step Solutions:
-
Matrix Effects from Phospholipids:
-
Explanation: Phospholipids are abundant in plasma and are a primary cause of ion suppression and background noise. They are often not completely removed by simple protein precipitation.
-
Solution: Use Phospholipid Removal Strategies. Many modern SPE cartridges and plates are designed specifically to remove phospholipids.[13] Alternatively, a liquid-liquid extraction can be optimized to leave phospholipids in the aqueous layer.
-
Example LLE Protocol:
-
To 200 µL of plasma, add the internal standard.
-
Add 1 mL of a non-polar organic solvent like methyl tert-butyl ether (MTBE).[8][12]
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 rpm) to separate the layers.[12]
-
Transfer the upper organic layer to a clean tube and proceed with evaporation and reconstitution.
-
-
-
Contamination from System or Solvents:
-
Explanation: Contaminants can be introduced from the LC system, vials, caps, or solvents, leading to high background noise or discrete interfering peaks.
-
Solution: Systematically Identify and Eliminate Contamination.
-
Run a blank injection (reconstitution solvent only) to check for contamination from the autosampler and LC-MS system.
-
Use high-purity, LC-MS grade solvents and additives.
-
Ensure all glassware and vials are scrupulously clean.
-
-
Visual Workflow: Solid-Phase Extraction (SPE)
Caption: A typical Solid-Phase Extraction (SPE) workflow for plasma samples.
Data Summary: Typical LC-MS/MS Parameters
The following table provides a starting point for method development. Parameters should be empirically optimized for your specific instrumentation and analyte.
| Parameter | Typical Value / Condition | Rationale |
| LC Column | C18, sub-2 µm, 2.1 x 50 mm | Provides good retention for moderately polar compounds and high efficiency for sharp peaks.[7][10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes analyte protonation for positive ESI.[2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for 2.1 mm ID columns. |
| Gradient | Start at low %B, ramp to high %B | Elutes analytes and cleans the column. |
| Injection Volume | 1 - 10 µL | Small volumes are preferred to minimize matrix load on the system.[7] |
| Ionization Mode | ESI Positive | Risperidone and metabolites are basic and readily form positive ions. |
| MRM Transitions | Analyte Specific (e.g., 427.2 -> 207.0 for 9-OH-Risperidone) | Provides selectivity and sensitivity for quantification.[8] |
| LLOQ Target | 0.1 - 0.5 ng/mL | Typical requirement for pharmacokinetic studies.[5][7] |
References
-
Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS. National Institutes of Health (NIH).[Link]
-
Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. National Institutes of Health (NIH).[Link]
-
Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders. National Institutes of Health (NIH).[Link]
-
Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma. PubMed.[Link]
-
Risperidone and Metabolite, Serum or Plasma. Reliance Diagnostics Laboratory.[Link]
-
Risperidone and Metabolite, Serum or Plasma. ARUP Laboratories Test Directory.[Link]
-
Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry. PubMed.[Link]
-
Determination of Risperidone and its Active Metabolite 9-Hydroxyrisperidone in Plasma by Dispersive Liquid Liquid Microextraction – HPLC. ijpr.app/index.php.[Link]
-
Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent. National Institutes of Health (NIH).[Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI.[Link]
-
Method development and validation of risperidone by rp-hplc. ijptonline.com.[Link]
-
A Validated UPLC-MS/MS Method for Risperidone and 9-Hydroxyrisperidone in Human Plasma. Waters Corporation.[Link]
-
HPLC analysis of the novel antipsychotic drug quetiapine in human plasma. PubMed.[Link]
-
Simultaneous Determination of Fourteen Antipsychotic Drugs in Whole Blood by Solid Phase Extraction and Liquid Chromatography Ta. CUNY Academic Works.[Link]
-
Therapeutic drug monitoring of risperidone using a new, rapid HPLC method: reappraisal of interindividual variability factors. Semantic Scholar.[Link]
-
Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. National Institutes of Health (NIH).[Link]
-
Determination of seven selected antipsychotic drugs in human plasma using microextraction in packed sorbent and gas chromatography-tandem mass spectrometry. ResearchGate.[Link]
-
Simultaneous Analysis of Risperidone, 9-Hydroxyrisperidone, and Haloperidol in Plasma. clinchem.org.[Link]
-
Calibration graph of risperidone. The calibration curve for... ResearchGate.[Link]
-
New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidon. SciSpace.[Link]
-
A concise review on analytical profile of risperidone. ResearchGate.[Link]
-
Elucidating of the metabolic impact of risperidone on brain microvascular endothelial cells using untargeted metabolomics-based LC-MS. National Institutes of Health (NIH).[Link]
-
Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. ResearchGate.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic drug monitoring of risperidone using a new, rapid HPLC method: reappraisal of interindividual variability factors. | Semantic Scholar [semanticscholar.org]
- 4. Risperidone and Metabolite, Serum or Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 5. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. waters.com [waters.com]
- 11. HPLC analysis of the novel antipsychotic drug quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples | MDPI [mdpi.com]
Technical Support Center: Chiral Method Development for 6-Desfluoro-6-hydroxy Risperidone Enantiomers
Welcome to the technical support guide for the chiral separation of 6-Desfluoro-6-hydroxy Risperidone. This document is designed for researchers, analytical chemists, and drug development professionals actively engaged in the stereoselective analysis of this compound. As a known impurity and derivative of Risperidone, ensuring enantiomeric purity is critical for regulatory compliance and understanding its potential pharmacological profile[1][2].
While Risperidone itself is achiral, the introduction of a hydroxyl group, as seen in its primary metabolite 9-hydroxyrisperidone and in the target analyte 6-Desfluoro-6-hydroxy Risperidone, creates a chiral center[1][3]. This guide synthesizes field-proven strategies and fundamental chromatographic principles to provide a logical, step-by-step approach to developing a robust and reliable chiral separation method. We will address common questions and troubleshoot issues you are likely to encounter, grounding our advice in established scientific literature and practical expertise.
Frequently Asked Questions (FAQs)
This section addresses initial, high-level questions that form the foundation of your method development strategy.
Q1: Where should I begin? Which type of chiral stationary phase (CSP) is most likely to resolve 6-Desfluoro-6-hydroxy Risperidone?
A1: The principle of chiral recognition relies on creating transient diastereomeric complexes between the analyte and the CSP[4]. For an analyte like 6-Desfluoro-6-hydroxy Risperidone, which is a polycyclic basic compound with multiple potential interaction sites (aromatic rings, hydroxyl group, amide, and amine functionalities), polysaccharide-based CSPs are the most logical and historically successful starting point .
-
Rationale: Polysaccharide derivatives, such as amylase and cellulose coated or immobilized on a silica support, offer a complex chiral environment with grooves and cavities. They facilitate a combination of attractive interactions, including hydrogen bonding, dipole-dipole, and π-π stacking, which are essential for resolving this class of compounds[5][6].
-
Starting Recommendations: Based on successful separations of the structurally similar 9-hydroxyrisperidone, begin your screening with the following columns[7][8]:
-
Cellulose-based: Chiralcel® OD, Chiralcel® OJ, RegisCell™
-
Amylose-based: Chiralpak® AD, Chiralpak® IA, Chiralpak® IB
-
Q2: Should I start with Normal Phase, Reversed-Phase, or another mode of chromatography?
A2: For initial screening, Normal Phase (NP) or Polar Organic (PO) modes are generally preferred for polysaccharide CSPs .
-
Rationale: NP and PO modes often provide better enantioselectivity because the less-polar mobile phases do not compete as strongly for the polar interaction sites on the CSP, allowing for more effective chiral recognition[5]. 6-Desfluoro-6-hydroxy Risperidone is a relatively polar molecule, but its solubility in common normal phase solvents should be verified. If solubility is a challenge, the Polar Organic mode is an excellent alternative.
-
Starting Mobile Phases:
-
Normal Phase (NP): Hexane/Isopropanol (IPA) or Hexane/Ethanol mixtures.
-
Polar Organic (PO): Acetonitrile or Methanol.
-
-
Additives are Key: Since your analyte is basic, it is crucial to add a basic modifier to the mobile phase (e.g., 0.1% Diethylamine - DEA) to suppress interactions with residual acidic silanols on the silica surface and improve peak shape[9].
Q3: My compound is a related substance of an active pharmaceutical ingredient (API). How does this affect my method development goals?
A3: This context places a strong emphasis on sensitivity and robustness . Your goal will likely be to quantify small amounts of the enantiomers, possibly in the presence of a large excess of the main API.
-
Limit of Quantification (LOQ): The method must be sensitive enough to detect and quantify the enantiomers at required specification levels (e.g., 0.1%).
-
Specificity/Selectivity: You must demonstrate baseline separation not only between the two enantiomers but also from Risperidone, Desfluoro Risperidone, and any other known related substances.
-
Robustness: The method must be reliable and transferable between different instruments and labs, a key requirement for quality control (QC) environments[10].
Troubleshooting Guide: From Partial Separation to a Validated Method
This section provides a problem-solving framework for when your experiments do not go as planned.
Problem 1: No separation is observed on any of the initial screening columns.
-
Possible Cause 1: Inappropriate Chromatographic Mode.
-
Solution: If you started in Normal Phase (NP) without success, screen the same columns in Reversed-Phase (RP) and Polar Organic (PO) modes. Some CSPs exhibit completely different selectivity in different modes[5]. For RP, use a mobile phase like Acetonitrile/Water with a buffer (e.g., Ammonium Bicarbonate or Ammonium Acetate for MS compatibility).
-
-
Possible Cause 2: Insufficient Analyte-CSP Interaction.
-
Solution: Switch to a different class of CSP. While polysaccharides are the top choice, if they fail, consider a Pirkle-type (e.g., Whelk-O® 1) or a macrocyclic glycopeptide (e.g., CHIROBIOTIC® V) column, which offer different chiral recognition mechanisms[5].
-
Problem 2: Poor resolution (Resolution, Rs < 1.5). The peaks are visible but overlapping.
This is a common and favorable scenario, as it indicates the chosen CSP is viable. Optimization is now key.
-
Possible Cause 1: Mobile Phase strength is too high.
-
Explanation: A strong mobile phase elutes the enantiomers too quickly, not allowing enough time for differential interaction with the CSP.
-
Solution (NP): Decrease the percentage of the alcohol modifier (e.g., from 10% IPA to 5% IPA). This will increase retention time and often improves resolution.
-
Solution (RP): Decrease the percentage of the organic modifier (e.g., from 50% Acetonitrile to 40% Acetonitrile).
-
-
Possible Cause 2: Sub-optimal temperature.
-
Explanation: Chiral separations are often enthalpically driven, meaning lower temperatures can increase the strength of the interactions leading to better selectivity[9].
-
Solution: Systematically decrease the column temperature. Start at ambient (e.g., 25°C) and reduce in 5°C increments to as low as 10°C. Monitor backpressure to ensure it remains within the system's limits.
-
-
Possible Cause 3: Incorrect choice of organic modifier.
-
Explanation: Different alcohols in NP can alter the hydrogen bonding interactions.
-
Solution: In Normal Phase, if you are using IPA, try switching to Ethanol. Ethanol is more polar and can significantly change the selectivity.
-
Problem 3: Poor peak shape (tailing or fronting).
-
Possible Cause 1: Secondary interactions (Analyte is basic).
-
Explanation: The basic nitrogen atoms in 6-Desfluoro-6-hydroxy Risperidone can interact strongly with acidic silanol groups on the silica surface, causing peak tailing.
-
Solution: Add or increase the concentration of a basic modifier to your mobile phase. For NP, use 0.1% to 0.4% DEA. For RP, ensure the mobile phase pH is at least 2 units above the pKa of your analyte to keep it in its neutral form, or use a competing base like ammonium hydroxide.
-
-
Possible Cause 2: Column Overload.
-
Explanation: Injecting too much sample mass can saturate the stationary phase, leading to broad, tailing, or "shark-fin" shaped peaks.
-
Solution: Reduce the injection concentration by a factor of 5 or 10 and reinject. If the peak shape improves, you were overloading the column.
-
-
Possible Cause 3: Sample solvent is too strong.
-
Explanation: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself[11]. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
Experimental Protocols & Data
Protocol 1: Systematic Chiral Stationary Phase (CSP) Screening
-
Prepare Analyte: Create a 1.0 mg/mL stock solution of racemic 6-Desfluoro-6-hydroxy Risperidone in Methanol or a suitable solvent. Dilute to 0.2 mg/mL with the initial mobile phase for injection.
-
Select Columns: Choose a set of 3-4 diverse polysaccharide CSPs (e.g., Chiralpak IA, Chiralcel OD-H, Chiralcel OJ-H).
-
Define Screening Conditions: Run a standardized isocratic method on each column. It is common to run in multiple modes.
-
Normal Phase (NP): Mobile Phase: 90:10 Hexane/IPA (+0.1% DEA). Flow Rate: 1.0 mL/min. Temperature: 25°C.
-
Reversed-Phase (RP): Mobile Phase: 50:50 Acetonitrile/20mM Ammonium Bicarbonate. Flow Rate: 1.0 mL/min. Temperature: 25°C.
-
-
Analyze Results: Evaluate the chromatograms for any sign of peak splitting or separation. A small shoulder is a positive result. The goal is to identify the most promising CSP/mode combination for further optimization.
Reference Data: Successful Chiral Separation of Related Compounds
The following table summarizes published conditions for the successful enantiomeric separation of 9-hydroxyrisperidone, a structurally analogous compound. These serve as excellent starting points for your method development.
| Parameter | Method 1 (HPLC)[7] | Method 2 (UPC²/SFC)[8] |
| Analyte | (+/-)-9-hydroxyrisperidone | (+/-)-9-hydroxyrisperidone |
| Column | Chiralcel OJ (4.6 x 50mm) | Waters Trefoil CEL2 (3 x 150mm, 2.5µm) |
| Mobile Phase | A: 10mM NH₄OAc in 50:50 EtOH/PropanolB: Hexane | CO₂ with Methanol (containing Ammonium Formate) as co-solvent |
| Mode | Normal Phase Gradient | Supercritical Fluid Chromatography (SFC) |
| Flow Rate | 1.0 mL/min | Not specified |
| Temperature | 5 °C | Not specified |
| Detection | MS/MS | MS/MS |
Visual Workflow: Chiral Method Development Strategy
The following diagram outlines the logical workflow for developing a robust chiral separation method, from initial screening to final validation.
Caption: A systematic workflow for chiral HPLC/SFC method development.
References
- Benchchem. Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem Technical Support.
-
Coutts, R. T., & Baker, G. B. (2000). Chirality and drugs used to treat psychiatric disorders. Annals of the New York Academy of Sciences, 914, 175-183. [Link]
-
Daicel Chiral Technologies. (n.d.). Frequently Asked Questions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Desfluoro-6-hydroxy Risperidone. PubChem Compound Database. Retrieved from [Link]
-
Neopharm Labs. (n.d.). Chiral Method Development. Retrieved from [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]
-
de Jong, J., van der Nagel, B. H., & van den Broek, P. H. (2012). Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 907, 115–120. [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
-
Waters Corporation. (n.d.). Enantiomeric Separation of the Active Metabolite of Risperidone and its Application for Monitoring Metabolic Stability using UPC²/MS/MS. Retrieved from [Link]
-
Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. Retrieved from [Link]
-
Ahuja, S. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 29(10), 934-941. [Link]
-
Waters Corporation. (2014). Enantiomeric Separation of the Active Metabolite of Risperidone and its Application for Monitoring Metabolic Stability using UPC2-MS/MS. Waters Application Note. [Link]
-
Chen, Y., et al. (2016). Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta. Journal of Chromatography & Separation Techniques, 7(4). [Link]
- Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
-
Al-Rimawi, F. (2014). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. Scientia Pharmaceutica, 82(3), 555–565. [Link]
- Zhang, T., et al. (2012). Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography. Journal of the Chinese Chemical Society, 59(5), 559-571.
- Manikandan, K., et al. (2014). method development and validation of risperidone by rp-hplc. International Journal of Research in Pharmaceutical and Nano Sciences, 3(3), 226-233.
- Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
- Patel, R. B., et al. (2010). HPTLC Method Development and Validation for Analysis of Risperidone in Formulations, and In-Vitro Release Study.
- Saracino, M. A., et al. (2010). Analysis of risperidone and its metabolite in plasma and saliva by LC with coulometric detection and a novel MEPS procedure. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 145-152.
- Yasui-Furukori, N., et al. (2001). Different enantioselective 9-hydroxylation of risperidone by the two human CYP2D6 and CYP3A4 enzymes. Drug Metabolism and Disposition, 29(10), 1263-1268.
- Baker, G. B., & Coutts, R. T. (2002). Stereochemistry and drug efficacy and development: relevance of chirality to antidepressant and antipsychotic drugs. Annals of Medicine, 34(7-8), 567-575.
- International Journal of Research Publication and Reviews. (2025).
-
G-J. A. Cabral, et al. (2013). Plasma Pharmacokinetic Characteristics of Risperidone and Their Relationship to Saliva Concentrations in Children with Psychiatric or Neurodevelopmental Disorders. Therapeutic Drug Monitoring, 35(4), 460–469. [Link]
- Al-Majed, A. R. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.
Sources
- 1. Buy 6-Desfluoro-6-hydroxy Risperidone | 106266-11-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Chirality and drugs used to treat psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijrpr.com [ijrpr.com]
- 7. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chiral Method Development | Neopharm Labs [neopharmlabs.com]
- 11. chiraltech.com [chiraltech.com]
overcoming poor fragmentation of 6-Desfluoro-6-hydroxy Risperidone in mass spectrometry
Topic: Overcoming Poor Fragmentation of 6-Desfluoro-6-hydroxy Risperidone in Mass Spectrometry
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies for a common challenge encountered during the mass spectrometric analysis of 6-Desfluoro-6-hydroxy Risperidone: poor fragmentation. Our goal is to equip you with the scientific rationale and practical steps to enhance your analytical outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing poor or inconsistent fragmentation for 6-Desfluoro-6-hydroxy Risperidone in my LC-MS/MS experiments?
A1: Understanding the Molecular Stability
Poor fragmentation of 6-Desfluoro-6-hydroxy Risperidone (Molecular Formula: C23H28N4O3, Molecular Weight: 408.5 g/mol ) often stems from the intrinsic stability of its protonated molecule [M+H]+.[1][2][3] The fragmentation efficiency in mass spectrometry is highly dependent on the molecule's ability to break apart at specific bonds upon collision with an inert gas.
Key contributing factors to its stability include:
-
The Fused Ring System: The core structure, a pyrido[1,2-a]pyrimidin-4-one, is a rigid system that can effectively delocalize charge, making the protonated precursor ion resistant to fragmentation.
-
Protonation Site: The proton is likely to localize on the piperidine nitrogen or another basic site. Depending on the collision energy, this may not be the most favorable location to initiate cleavage of the molecule into structurally informative product ions.
-
Influence of the Hydroxyl Group: The substitution of the fluorine atom with a hydroxyl group alters the electronic properties of the benzisoxazole ring. While hydroxyl groups can sometimes direct fragmentation through pathways like dehydration (loss of water), they can also participate in hydrogen bonding, which might stabilize the precursor ion.[4][5]
In many cases, instead of a rich spectrum of product ions, you might observe a dominant precursor ion with very low-intensity product ions, making confident quantification and identification challenging.
Q2: How can I systematically optimize my mass spectrometer's parameters to improve fragmentation?
A2: A Step-by-Step Guide to MS Parameter Optimization
Systematic optimization of your instrument parameters is the first line of defense against poor fragmentation. Here is a logical workflow to follow:
-
Compound Tuning (Infusion): Begin by infusing a standard solution of 6-Desfluoro-6-hydroxy Risperidone directly into the mass spectrometer. This allows for real-time optimization without the complexity of chromatography.
-
Collision Energy (CE) Stepping: This is the most critical parameter.
-
Start with a low CE and gradually increase it in small increments.
-
Observe the abundance of the precursor ion and the emergence of product ions.
-
Create a collision energy ramp or profile to identify the optimal CE value for each desired product ion. For risperidone and its metabolites, characteristic product ions often arise from the cleavage of the piperazine moiety.[6]
-
-
Collision Gas Pressure: If your instrument allows, experiment with different collision gas (e.g., argon, nitrogen) pressures. Higher pressures can lead to more collisions and potentially more efficient fragmentation, but excessive pressure can scatter ions and reduce signal intensity.
-
Declustering Potential (DP) / Cone Voltage: This parameter influences the fragmentation that occurs in the ion source region (in-source fragmentation).[7] Increasing the DP can sometimes promote fragmentation before the ions even reach the collision cell. Be cautious, as excessive in-source fragmentation can lead to a loss of the precursor ion signal.
Table 1: Key MS Parameters and Their Impact on Fragmentation
| Parameter | Starting Point (Typical) | Optimization Goal | Rationale |
| Collision Energy (CE) | 10-20 eV | Maximize product ion intensity | Provides the necessary energy for bond cleavage. The optimal value is compound-dependent. |
| Declustering Potential (DP) / Cone Voltage | 40-60 V | Balance precursor ion intensity and in-source fragmentation | Helps to desolvate ions and can induce fragmentation. Overly high values can diminish the precursor ion. |
| Collision Cell Exit Potential (CXP) | 5-15 V | Improve product ion transmission | Affects the kinetic energy of product ions as they exit the collision cell. |
Q3: Could a different ionization technique improve my results?
A3: Exploring Ionization Alternatives
While Electrospray Ionization (ESI) is the most common technique for this type of analysis, it's worth considering alternatives if you are facing persistent issues.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that typically results in minimal in-source fragmentation, which is advantageous for preserving the precursor ion.[8] For 6-Desfluoro-6-hydroxy Risperidone, ESI in positive ion mode is the standard approach.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a "harder" ionization technique compared to ESI and can sometimes induce more fragmentation in the source.[8] This could be beneficial if the precursor ion is exceptionally stable. It is generally more suitable for less polar compounds.
-
Atmospheric Pressure Photoionization (APPI): APPI is another option that can be effective for certain classes of compounds, but it is less commonly used for pharmaceutical analysis.
Recommendation: If you have access to an APCI source, it is worth testing, as the increased energy transfer during ionization might promote the desired fragmentation.
Q4: Is chemical derivatization a viable strategy to enhance the fragmentation of 6-Desfluoro-6-hydroxy Risperidone?
A4: Leveraging Derivatization to Control Fragmentation
Chemical derivatization is a powerful, albeit more involved, strategy to improve mass spectrometric analysis.[9] The goal is to introduce a chemical group into the molecule that is easily ionizable and/or directs fragmentation in a predictable way.
For 6-Desfluoro-6-hydroxy Risperidone, the hydroxyl group is an ideal target for derivatization.
Potential Derivatization Strategies:
-
Acylation: Reacting the hydroxyl group with an acylating agent (e.g., acetic anhydride, pentafluorobenzoyl chloride) can create an ester.[10] This derivative may have different fragmentation patterns that are more favorable for MS/MS analysis.
-
Dansylation: Derivatization with dansyl chloride not only targets the hydroxyl group but also introduces a highly fluorescent and easily ionizable tag, which can significantly enhance sensitivity.
-
Fixed Charge Reagents: Reagents like Girard's T can introduce a permanently charged quaternary ammonium group.[11] This ensures efficient ionization and can lead to predictable fragmentation pathways.
Workflow for Implementing Derivatization:
Caption: A decision workflow for implementing chemical derivatization.
Hypothesized Fragmentation Pathway
Based on the known fragmentation of Risperidone and 9-hydroxyrisperidone, we can propose a likely fragmentation pathway for 6-Desfluoro-6-hydroxy Risperidone.[12][13] The primary cleavage is expected to occur at the piperidine ring.
Caption: A hypothesized fragmentation pathway for 6-Desfluoro-6-hydroxy Risperidone.
Experimental Protocol: Acylation of 6-Desfluoro-6-hydroxy Risperidone for Enhanced Fragmentation
This protocol provides a general guideline for the acylation of the hydroxyl group. Note: This protocol should be optimized for your specific laboratory conditions and safety protocols must be followed.
Materials:
-
6-Desfluoro-6-hydroxy Risperidone standard
-
Acetonitrile (ACN), HPLC grade
-
Pyridine
-
Acetic Anhydride
-
Nitrogen gas supply
-
Heating block or water bath
Procedure:
-
Sample Preparation: In a clean microcentrifuge tube, evaporate 100 µL of a 1 µg/mL solution of 6-Desfluoro-6-hydroxy Risperidone in ACN to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of pyridine and 50 µL of acetic anhydride to the dry residue.
-
Reaction: Vortex the mixture for 30 seconds and then incubate at 60°C for 30 minutes.
-
Evaporation: After incubation, evaporate the reagents to dryness under nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in 100 µL of the initial mobile phase of your LC method.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system and analyze for the acetylated derivative (expected [M+H]+ of m/z 451.2).
References
-
Simultaneous Analysis of Risperidone, 9-Hydroxyrisperidone, and Haloperidol in Plasma. (n.d.). Waters. Retrieved from [Link]
-
Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS. (2011). Journal of Chromatography B, 879(1), 109-115. Retrieved from [Link]
-
LC/ESI-MS/MS chromatograms of risperidone and its major metabolite, 9-OH-risperidone, obtained from an extracted saliva sample. (n.d.). ResearchGate. Retrieved from [Link]
-
Mass spectra and the proposed patterns of fragmentation of (a) RIS, (b) 9-OH-RIS, and (c) OLA (IS). (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]
-
Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method. (2024). Legal Medicine, 69, 102340. Retrieved from [Link]
-
New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats. (n.d.). ResearchGate. Retrieved from [Link]
-
6-Desfluoro-6-hydroxy Risperidone. (n.d.). PubChem. Retrieved from [Link]
-
Integration of Chemical Derivatization and in-Source Fragmentation Mass Spectrometry for High-Coverage Profiling of Submetabolomes. (2021). Analytical Chemistry, 93(33), 11476-11484. Retrieved from [Link]
-
Review: Derivatization in mass spectrometry 2. Acylation. (2004). European Journal of Mass Spectrometry, 10(2), 149-179. Retrieved from [Link]
-
Derivatization of peptides for improved detection by mass spectrometry. (2015). In Amino Acids, Peptides and Proteins (Vol. 40, pp. 1-28). Royal Society of Chemistry. Retrieved from [Link]
-
Proposed fragmentation pathways of a risperidone b 9-hydroxyrisperidone c IS…. (n.d.). ResearchGate. Retrieved from [Link]
-
Derivatization in Mass Spectrometry. (2010). Spectroscopy, 25(11), 24-31. Retrieved from [Link]
-
Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022). Molecules, 27(15), 4998. Retrieved from [Link]
-
Identification and quantification of the antipsychotics risperidone, aripiprazole, pipamperone and their major metabolites in plasma using ultra-high performance liquid chromatography-mass spectrometry. (2016). Biomedical Chromatography, 30(6), 794-801. Retrieved from [Link]
-
6-Desfluoro-6-hydroxy Risperidone. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. (1971). Organic Mass Spectrometry, 5(4), 473-481. Retrieved from [Link]
-
Mass Spectrometry of Some Common Functional Groups. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. (2010). Analytical Chemistry, 82(19), 8092-8103. Retrieved from [Link]
-
Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. (2017). Chemistry Central Journal, 11(1), 30. Retrieved from [Link]
Sources
- 1. Buy 6-Desfluoro-6-hydroxy Risperidone | 106266-11-9 [smolecule.com]
- 2. 6-Desfluoro-6-hydroxy Risperidone | C23H28N4O3 | CID 135688055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation for 6-Desfluoro-6-hydroxy Risperidone in Human Urine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 6-Desfluoro-6-hydroxy Risperidone, a derivative and impurity of the antipsychotic drug Risperidone, in human urine.[1][2] The principles and methodologies described herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) M10, the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring a robust and scientifically sound approach to bioanalytical method validation.[3][4][5][6]
The accurate measurement of drug metabolites in biological matrices is critical for pharmacokinetic and toxicokinetic studies, forming a cornerstone of regulatory decisions on drug safety and efficacy.[3][4] This guide will compare common analytical techniques and sample preparation methods, offering a detailed, step-by-step protocol for a recommended Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Analyte Overview
6-Desfluoro-6-hydroxy Risperidone is a derivative of Risperidone, an atypical antipsychotic.[1] Its chemical structure is characterized by the substitution of a hydroxy group at the sixth position and the removal of a fluorine atom.[1] While structurally similar to Risperidone and its major active metabolite, 9-hydroxyrisperidone (paliperidone), this modification can alter its physicochemical properties and pharmacological activity.[1][7]
Chemical Properties:
-
Molecular Weight: 408.49 g/mol [1]
Part 1: Comparison of Analytical Strategies
The selection of an appropriate sample preparation and analytical technique is paramount for developing a sensitive, selective, and robust bioanalytical method.
Sample Preparation Techniques
Urine, while less complex than plasma, contains salts and endogenous compounds that can interfere with analysis.[10] A pre-analytical step is crucial to clean up the sample and concentrate the analyte.[11]
| Technique | Principle | Advantages | Disadvantages | Suitability for 6-Desfluoro-6-hydroxy Risperidone |
| Dilute-and-Shoot | Simple dilution of the urine sample with a suitable solvent before injection. | Fast, low-cost, minimal sample handling.[12] | High risk of matrix effects, potential for instrument contamination, lower sensitivity.[12] | Potentially suitable for high-concentration screening but not ideal for sensitive quantification due to matrix interference.[13] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous urine sample and an immiscible organic solvent. | Effective cleanup, can concentrate the analyte. | Labor-intensive, requires large solvent volumes, can be difficult to automate, potential for emulsion formation.[10][12] | A viable option, but less efficient for high-throughput analysis compared to modern techniques. |
| Supported Liquid Extraction (SLE) | An aqueous sample is absorbed onto an inert solid support (diatomaceous earth). A water-immiscible solvent then elutes the analytes.[10][14] | Faster and more reproducible than LLE, easier to automate, less solvent usage.[10][12] | Sorbent material can be a source of variability. | Recommended for initial development. Offers a good balance of cleanup efficiency and ease of use. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[12][15] | Highly selective, provides excellent cleanup and concentration, easily automated for high throughput.[12][15] | Method development can be more complex and time-consuming, higher cost per sample. | Highly Recommended. Provides the cleanest extracts, minimizing matrix effects and maximizing sensitivity for LC-MS/MS analysis.[16] |
Rationale for Recommendation: Solid-Phase Extraction (SPE) is the preferred method for this application. Given the need for high sensitivity and selectivity in regulated bioanalysis, the superior cleanup provided by SPE justifies the initial method development effort. A hydrophilic-lipophilic balanced (HLB) sorbent is often a good starting point for extracting a broad range of drug metabolites from urine.[16]
Analytical Methodologies
For quantitative bioanalysis of drug metabolites, LC-MS/MS is the industry standard due to its high sensitivity and specificity.[11]
| Method | Principle | Advantages | Disadvantages | Suitability for 6-Desfluoro-6-hydroxy Risperidone |
| HPLC-UV | Separation by High-Performance Liquid Chromatography with Ultraviolet detection. | Robust, widely available, lower cost. | Lower sensitivity and selectivity compared to MS, susceptible to interference from co-eluting compounds.[17] | Not suitable for the low concentrations typically found in biological matrices for pharmacokinetic studies. |
| LC-MS/MS | Separation by Liquid Chromatography coupled with Tandem Mass Spectrometry for detection. | High sensitivity (low LLOQ), high selectivity through mass filtering, short analysis times.[17][18] | Higher instrument cost and complexity. | Gold Standard and Highly Recommended. Essential for achieving the required sensitivity and selectivity for regulatory submissions.[17][19] |
Part 2: A Validated LC-MS/MS Method Protocol
This section outlines a detailed protocol for the validation of an LC-MS/MS method for 6-Desfluoro-6-hydroxy Risperidone in human urine, adhering to ICH M10 guidelines.[3][20]
Experimental Workflow Diagram
Sources
- 1. Buy 6-Desfluoro-6-hydroxy Risperidone | 106266-11-9 [smolecule.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. 6-Desfluoro-6-hydroxy Risperidone | C23H28N4O3 | CID 135688055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tlcstandards.com [tlcstandards.com]
- 10. lcms.cz [lcms.cz]
- 11. japsonline.com [japsonline.com]
- 12. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. aurorabiomed.com [aurorabiomed.com]
- 16. LC-MS-MS Determination of 25 Antipsychotic Drugs and Metabolites in Urine for Medication Compliance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ema.europa.eu [ema.europa.eu]
A Comparative Analysis of Risperidone and its Derivative, 6-Desfluoro-6-hydroxy Risperidone: A Guide for Researchers
This guide provides a detailed comparative analysis of the atypical antipsychotic Risperidone and its lesser-known derivative, 6-Desfluoro-6-hydroxy Risperidone. While Risperidone is a well-characterized and widely prescribed medication, its derivatives, often arising as impurities or metabolites, warrant careful study to fully understand the overall pharmacological profile of the parent drug. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the available data and highlighting areas for future investigation.
Introduction to Risperidone and its Clinical Significance
Risperidone is a second-generation (atypical) antipsychotic medication approved for the treatment of schizophrenia, bipolar disorder, and irritability associated with autistic disorder.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4] Like many pharmaceuticals, Risperidone undergoes extensive metabolism in the body, leading to the formation of various metabolites, some of which are pharmacologically active.
The Metabolic Fate of Risperidone: The Central Role of 9-Hydroxyrisperidone
The primary metabolic pathway of Risperidone involves hydroxylation to its major active metabolite, 9-hydroxyrisperidone (paliperidone), a reaction catalyzed predominantly by the cytochrome P450 2D6 (CYP2D6) enzyme, with minor contributions from CYP3A4.[1][2][5][6] 9-hydroxyrisperidone is not only active but has a pharmacological profile very similar to the parent compound.[5][7] Consequently, the clinical effect of Risperidone is considered to be the result of the combined action of both risperidone and 9-hydroxyrisperidone.[1][8]
The metabolic conversion of Risperidone is a critical factor in its clinical pharmacology. The rate of this conversion can vary significantly among individuals due to genetic polymorphisms in the CYP2D6 enzyme, leading to classifications of "extensive" or "poor" metabolizers.[1][2] This variability can influence the plasma concentrations of the parent drug and its active metabolite, potentially impacting both efficacy and adverse effect profiles.
Caption: Metabolic conversion of Risperidone to its active metabolite.
Introducing 6-Desfluoro-6-hydroxy Risperidone: A Structural Derivative
6-Desfluoro-6-hydroxy Risperidone is a known derivative and impurity of Risperidone.[9][10][11] Its chemical structure is characterized by the substitution of a hydroxy group at the sixth position of the benzisoxazole ring and the removal of the fluorine atom present in the parent Risperidone molecule.[9][12] While its presence as an impurity is monitored during the manufacturing of Risperidone, detailed public-domain data on its specific pharmacological activity is limited.
The structural similarity of 6-Desfluoro-6-hydroxy Risperidone to Risperidone and its active metabolite, 9-hydroxyrisperidone, suggests that it may possess a similar mechanism of action, likely involving interactions with dopamine and serotonin receptors.[9][12] However, the absence of the electronegative fluorine atom and the addition of a hydroxyl group could alter its electronic properties, potentially influencing its receptor binding affinity, selectivity, and pharmacokinetic profile.[12]
Comparative Pharmacological Activity: An Evidence-Based Assessment
A direct and comprehensive comparison of the activity of 6-Desfluoro-6-hydroxy Risperidone and Risperidone is challenging due to the scarcity of published experimental data for the former. However, we can draw inferences based on the well-documented pharmacology of Risperidone and 9-hydroxyrisperidone.
Receptor Binding Profile
The therapeutic and adverse effects of antipsychotic drugs are largely determined by their affinity for various neurotransmitter receptors. Risperidone is a potent antagonist at D2 and 5-HT2A receptors, with a high 5-HT2A/D2 affinity ratio, which is characteristic of atypical antipsychotics.[4] It also has high affinity for α1- and α2-adrenergic receptors and H1-histaminergic receptors, but negligible affinity for cholinergic muscarinic receptors.[4][13]
Table 1: Receptor Binding Affinities (Ki, nM) of Risperidone and 9-Hydroxyrisperidone (Paliperidone)
| Receptor | Risperidone | 9-Hydroxyrisperidone (Paliperidone) |
| Dopamine D2 | 3.13 | 4.9 |
| Serotonin 5-HT2A | 0.16 | 0.5 |
| α1-Adrenergic | 0.8 | 2.5 |
| α2-Adrenergic | 1.1 | 4.8 |
| Histamine H1 | 2.1 | 8.1 |
Note: Data compiled from various sources. Ki values are inversely proportional to binding affinity (lower Ki = higher affinity). The lack of data for 6-Desfluoro-6-hydroxy Risperidone is a significant knowledge gap.
In Vivo Activity and Clinical Implications
The in vivo activity of Risperidone is a combination of the parent drug and 9-hydroxyrisperidone.[1] Studies in rats have shown that Risperidone is rapidly distributed to brain tissues, with higher concentrations in regions rich in 5-HT2 and D2 receptors like the frontal cortex and striatum.[7] While plasma concentrations of 9-hydroxyrisperidone can be higher than risperidone, the distribution of risperidone to the central nervous system appears to be greater.[1][7]
The clinical efficacy and side-effect profile of Risperidone are well-established. Meta-analyses have shown a small beneficial effect in reducing symptoms of schizophrenia.[17] Common side effects include extrapyramidal symptoms (at higher doses), weight gain, and hyperprolactinemia.[17]
Due to the lack of preclinical and clinical data, the in vivo activity and clinical profile of 6-Desfluoro-6-hydroxy Risperidone remain unknown. It is plausible that it contributes to the overall pharmacological effect of Risperidone preparations where it is present as an impurity, but the extent and nature of this contribution are yet to be determined.
Caption: High-level comparison of Risperidone and its derivative.
Experimental Protocols for Comparative Analysis
To address the knowledge gap surrounding 6-Desfluoro-6-hydroxy Risperidone, rigorous experimental investigation is required. The following are standard, high-level protocols that could be employed for a direct comparison.
Radioligand Receptor Binding Assay
Objective: To determine and compare the binding affinities (Ki) of Risperidone and 6-Desfluoro-6-hydroxy Risperidone for a panel of relevant CNS receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the target receptors (e.g., CHO-K1 cells expressing human D2 or 5-HT2A receptors) or from dissected brain regions (e.g., rat striatum for D2, cortex for 5-HT2A).
-
Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A) at a fixed concentration, along with increasing concentrations of the unlabeled competitor drugs (Risperidone or 6-Desfluoro-6-hydroxy Risperidone).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug to generate competition curves. Calculate the IC50 (concentration of drug that inhibits 50% of specific binding) and then the Ki (inhibitory constant) using the Cheng-Prusoff equation.
In Vivo Dopamine and Serotonin Receptor Occupancy Studies
Objective: To assess the in vivo potency of the compounds in occupying D2 and 5-HT2A receptors in the brain.
Methodology:
-
Animal Model: Use a suitable animal model, such as rats or mice.
-
Drug Administration: Administer varying doses of Risperidone or 6-Desfluoro-6-hydroxy Risperidone via a relevant route (e.g., intraperitoneal or oral).
-
Ex Vivo Autoradiography: At a specified time after drug administration, euthanize the animals and rapidly remove the brains. Section the brains and incubate the sections with a specific radioligand for the target receptor.
-
Imaging and Quantification: Expose the labeled brain sections to a phosphor imaging plate or film. Quantify the receptor density in specific brain regions and calculate the percentage of receptor occupancy at each drug dose.
-
Data Analysis: Plot the receptor occupancy against the drug dose to determine the ED50 (dose required to occupy 50% of the receptors).
Conclusion and Future Directions
The current body of scientific literature provides a comprehensive understanding of the pharmacological activity of Risperidone and its major active metabolite, 9-hydroxyrisperidone. In contrast, 6-Desfluoro-6-hydroxy Risperidone remains a poorly characterized derivative. While its structural similarity to the parent compound allows for educated hypotheses about its potential activity, a definitive comparative analysis is hampered by the lack of direct experimental evidence.
Future research should prioritize the in-depth pharmacological characterization of 6-Desfluoro-6-hydroxy Risperidone. This includes:
-
Comprehensive Receptor Profiling: Determining its binding affinities across a wide range of CNS receptors.
-
Functional Activity Assays: Assessing its functional effects (agonist, antagonist, inverse agonist) at key receptors.
-
In Vivo Behavioral Studies: Evaluating its effects in animal models of psychosis to understand its potential antipsychotic activity and side-effect profile.
-
Pharmacokinetic Studies: Characterizing its absorption, distribution, metabolism, and excretion.
A thorough understanding of the activity of 6-Desfluoro-6-hydroxy Risperidone is not only of academic interest but also has important implications for the quality control and clinical use of Risperidone.
References
-
National Center for Biotechnology Information. (2017). Risperidone Therapy and CYP2D6 Genotype. Medical Genetics Summaries. [Link]
-
Psychopharmacology Institute. (2016). Pharmacokinetics of Risperidone: Clinical Summary. [Link]
-
Semantic Scholar. (n.d.). Comparative Pharmacology of Risperidone and Paliperidone. [Link]
-
ClinPGx. (n.d.). Comparative Pharmacology of Risperidone and Paliperidone. [Link]
-
MDPI. (2021). Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review. [Link]
-
PubMed. (1993). Absorption, metabolism, and excretion of risperidone in humans. [Link]
-
PubMed. (1993). Regional brain distribution of risperidone and its active metabolite 9-hydroxy-risperidone in the rat. [Link]
-
PubMed Central. (2013). Signalling profile differences: paliperidone versus risperidone. [Link]
-
PubMed Central. (2021). Benefits and harms of Risperidone and Paliperidone for treatment of patients with schizophrenia or bipolar disorder: a meta-analysis involving individual participant data and clinical study reports. [Link]
-
PubMed Central. (2014). Comparative Pharmacology of Risperidone and Paliperidone. [Link]
-
PubMed. (2002). In vivo and in vitro myocardial binding of risperidone and 9-hydroxyrisperidone. [Link]
-
Dove Medical Press. (2023). Paliperidone Palmitate versus Risperidone Long-Acting Injectable in Patients with Schizophrenia: A Meta-Analysis of Efficacy and Safety. [Link]
-
Oxford Academic. (2007). Paliperidone: An improvement over risperidone?. [Link]
-
Georg Thieme Verlag KG. (2002). Relationship between Risperidone and 9-hydroxy-risperidone Plasma Concentrations and CYP2D6 Enzyme Activity in Psychiatric Patient. [Link]
-
British Pharmacological Society. (2013). Signalling profile differences: Paliperidone versus risperidone. [Link]
-
MedPath. (n.d.). Paliperidone Extended-Release (ER) Versus Risperidone for Neurocognitive Function in Patients With Schizophrenia. [Link]
-
PubMed. (2013). Signalling profile differences: paliperidone versus risperidone. [Link]
-
Waters. (n.d.). Simultaneous Analysis of Risperidone, 9-Hydroxyrisperidone, and Haloperidol in Plasma. [Link]
-
National Center for Biotechnology Information. (2023). Risperidone. StatPearls. [Link]
-
Pharmaffiliates. (n.d.). 6-Desfluoro-6-hydroxy Risperidone. [Link]
-
PubChem. (n.d.). 6-Desfluoro-6-hydroxy Risperidone. [Link]
-
Drugs.com. (n.d.). Risperdal vs Risperidone Comparison. [Link]
-
Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. [Link]
Sources
- 1. Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. mdpi.com [mdpi.com]
- 7. Regional brain distribution of risperidone and its active metabolite 9-hydroxy-risperidone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absorption, metabolism, and excretion of risperidone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy 6-Desfluoro-6-hydroxy Risperidone | 106266-11-9 [smolecule.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. tlcstandards.com [tlcstandards.com]
- 12. benchchem.com [benchchem.com]
- 13. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Signalling profile differences: paliperidone versus risperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signalling profile differences: paliperidone versus risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benefits and harms of Risperidone and Paliperidone for treatment of patients with schizophrenia or bipolar disorder: a meta-analysis involving individual participant data and clinical study reports - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Techniques for 6-Desfluoro-6-hydroxy Risperidone
In the landscape of pharmaceutical analysis, the robust characterization of active pharmaceutical ingredients (APIs) and their related compounds is paramount to ensuring drug safety and efficacy. This guide provides an in-depth, objective comparison of various analytical techniques for the quantification and validation of 6-Desfluoro-6-hydroxy Risperidone, a potential impurity and degradation product of Risperidone. As researchers, scientists, and drug development professionals, understanding the nuances of these methodologies is critical for selecting the most appropriate technique for your specific analytical challenge.
This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, grounding each recommendation in established scientific principles and regulatory expectations.[1][2][3] The self-validating nature of the described protocols is emphasized, ensuring the generation of reliable and reproducible data.
Introduction to the Analyte and Analytical Challenges
Risperidone, a benzisoxazole derivative, is a widely used atypical antipsychotic medication.[4][5] During its synthesis, storage, or metabolism, various related compounds, including potential impurities like 6-Desfluoro-6-hydroxy Risperidone, can emerge. The accurate detection and quantification of such impurities are mandated by regulatory bodies to ensure the quality and safety of the final drug product.[1][6]
The primary analytical challenge lies in developing methods that are not only sensitive and accurate but also specific enough to resolve 6-Desfluoro-6-hydroxy Risperidone from the parent drug and other related substances. This guide will explore and compare three commonly employed analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography (UHPLC), and High-Performance Thin-Layer Chromatography (HPTLC).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness. It is a widely accepted method for the quantification of Risperidone and its related compounds.[4][7]
Principle and Rationale
HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a compound like 6-Desfluoro-6-hydroxy Risperidone, a reversed-phase (RP) HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18 or C8) and the mobile phase is a polar solvent mixture. The choice of a C18 column provides excellent hydrophobic retention for the relatively nonpolar Risperidone and its derivatives.[7] The UV detector measures the absorbance of the analyte at a specific wavelength, which is proportional to its concentration. The typical UV absorbance maximum for Risperidone and its related compounds is in the range of 275-280 nm.[8][9]
Experimental Workflow
The following diagram illustrates a typical HPLC-UV workflow for the analysis of 6-Desfluoro-6-hydroxy Risperidone.
Caption: HPLC-UV Experimental Workflow.
Detailed Experimental Protocol
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol. The pH of the buffer is a critical parameter to ensure good peak shape and resolution.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of 6-Desfluoro-6-hydroxy Risperidone in a suitable diluent (e.g., mobile phase) to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Accurately weigh and dissolve the drug substance or product in the diluent. The concentration should fall within the linear range of the calibration curve.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to 6-Desfluoro-6-hydroxy Risperidone in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration based on the peak area and the calibration curve.
Performance Characteristics
| Parameter | Typical Performance for Risperidone Related Compounds |
| Linearity (r²) | > 0.999[10] |
| Accuracy (% Recovery) | 98-102%[4][9] |
| Precision (%RSD) | < 2%[4][9] |
| Limit of Detection (LOD) | Typically in the low ng/mL range. |
| Limit of Quantification (LOQ) | Typically in the mid-to-high ng/mL range. |
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (< 2 µm), leading to significantly faster analysis times and improved resolution compared to traditional HPLC.[11]
Principle and Rationale
The fundamental principle of separation in UHPLC is the same as in HPLC. However, the use of sub-2 µm particles in the stationary phase allows for a much higher theoretical plate count, resulting in sharper peaks and better separation of closely eluting compounds. This is particularly advantageous for complex samples containing multiple impurities. The higher operating pressures of UHPLC systems also enable the use of higher flow rates, drastically reducing run times. A UHPLC method for Risperidone and its impurities has been shown to be four times faster and consume twenty-two times less solvent than a conventional HPLC method.[12]
Experimental Workflow
The workflow for UHPLC is analogous to that of HPLC, with the primary difference being the instrumentation and column dimensions.
Caption: UHPLC Experimental Workflow.
Detailed Experimental Protocol
-
Mobile Phase and Sample Preparation: Similar to the HPLC protocol, with the potential for using smaller volumes due to the reduced consumption of the UHPLC system.
-
Chromatographic Conditions:
-
Column: C18, 50-100 mm x 2.1 mm, < 2 µm particle size.[11]
-
Mobile Phase: A gradient elution with a buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is often employed for optimal separation.
-
Flow Rate: Typically in the range of 0.4-0.6 mL/min.
-
Detection Wavelength: 260 nm has been reported for the analysis of Risperidone and its impurities.[11][12]
-
Injection Volume: 1-5 µL.
-
-
Analysis and Quantification: The process is the same as for HPLC, but the data acquisition and integration will be for much sharper and narrower peaks.
Performance Characteristics
| Parameter | Typical Performance for Risperidone Related Compounds |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98-102%[12] |
| Precision (%RSD) | < 2%[12] |
| LOD/LOQ | Generally lower than HPLC due to sharper peaks and reduced baseline noise. |
| Analysis Time | Significantly shorter than HPLC (e.g., under 10 minutes).[12] |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers a high sample throughput and is a cost-effective alternative to HPLC for certain applications. It has been successfully used for the quantification of Risperidone in pharmaceutical formulations.[10][13]
Principle and Rationale
In HPTLC, a small amount of sample is applied as a band onto a thin layer of adsorbent (e.g., silica gel) on a glass or aluminum plate. The plate is then placed in a developing chamber with a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample migrate at different rates, resulting in their separation. Quantification is achieved by densitometric scanning of the separated bands at a specific wavelength. HPTLC is advantageous for its ability to analyze multiple samples simultaneously, reducing the cost and time per analysis.[14]
Experimental Workflow
The following diagram outlines the key steps in an HPTLC analysis.
Caption: HPTLC Experimental Workflow.
Detailed Experimental Protocol
-
Sample and Standard Preparation: Prepare solutions of the sample and reference standard in a volatile solvent like methanol.[13]
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[13]
-
Mobile Phase: A mixture of solvents such as methanol and ethyl acetate (e.g., 8:2 v/v).[13]
-
Application: Apply the sample and standard solutions as bands of a specific length using an automated applicator.
-
Development: Develop the plate in a saturated chromatographic chamber to a specific distance.
-
Detection: After drying the plate, perform densitometric scanning at 285 nm.[10]
-
-
Quantification: The peak area of the analyte band is proportional to its concentration. A calibration curve is generated by plotting the peak area versus the concentration of the standards.
Performance Characteristics
| Parameter | Typical Performance for Risperidone |
| Linearity (r²) | > 0.999[10] |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | < 2% |
| LOD | ~22 ng/band[10] |
| LOQ | ~68 ng/band[10] |
Comparative Analysis and Recommendations
The choice of the most suitable analytical technique for the cross-validation of 6-Desfluoro-6-hydroxy Risperidone depends on the specific requirements of the analysis, such as the desired sensitivity, sample throughput, and available instrumentation.
| Feature | HPLC-UV | UHPLC | HPTLC |
| Resolution | Good | Excellent | Moderate to Good |
| Sensitivity | Good | Excellent | Good |
| Analysis Time per Sample | Moderate | Very Fast | Fast (for multiple samples) |
| Solvent Consumption | High | Very Low | Low |
| Instrumentation Cost | Moderate | High | Low to Moderate |
| Sample Throughput | Moderate | High | Very High |
| Regulatory Acceptance | Widely Accepted | Increasingly Accepted | Accepted for specific applications |
Recommendations:
-
For routine quality control and release testing , where high throughput and cost-effectiveness are crucial, HPTLC can be a viable option, provided it meets the required sensitivity and resolution.
-
For method development, validation, and in-depth impurity profiling , where high resolution and sensitivity are paramount, UHPLC is the superior choice. Its speed also makes it suitable for high-throughput environments.
-
When instrumentation is a limiting factor , HPLC-UV remains a robust and reliable workhorse for the quantification of 6-Desfluoro-6-hydroxy Risperidone, offering a good balance of performance and cost.
Conclusion
The cross-validation of analytical techniques for impurities like 6-Desfluoro-6-hydroxy Risperidone is a critical activity in pharmaceutical development. This guide has provided a comprehensive comparison of HPLC-UV, UHPLC, and HPTLC, highlighting their respective principles, workflows, and performance characteristics. By understanding the strengths and limitations of each technique, researchers and scientists can make informed decisions to ensure the quality, safety, and efficacy of pharmaceutical products. The successful implementation of these methods, grounded in the principles of scientific integrity and supported by robust validation, is essential for regulatory compliance and patient safety.[2][3]
References
- Suthar, A. P., et al. (2009). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of PharmTech Research, 1(3), 568-575.
- ResearchGate. (n.d.). Study at forced degradation of risperidone with 3.
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Nejedly, T., et al. Development and validation of rapid UHPLC method for determination of risperidone and its impurities. IJRPC, 4(3), 633-639.
- Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. (2014).
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Pharma.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
- ResearchGate. (n.d.).
- DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). (2021). Rasayan Journal of Chemistry, 14(1), 22-31.
- Analytical method validation: A brief review. (n.d.).
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Patel, R. B., et al. (2010). HPTLC method development and validation for analysis of risperidone in formulations, and in-vitro release study.
- Svirskis, D., et al. (2010). A Stability Indicating HPLC Method for the Determination of Electrochemically Controlled Release of Risperidone.
- ResearchGate. (2025).
- Nejedly, T., et al. (2014). Development And Validation Of Rapid UHPLC Method For Determination Of Risperidone And Its Impurities In Bulk Powder And Tablets. Journal of Analytical & Bioanalytical Techniques.
- A concise review on analytical profile of risperidone. (2022). Current Trends in Pharmacy and Pharmaceutical Chemistry, 4(2), 44-49.
- Patel, D., et al. (2015). Stability-indicating HPTLC method for simultaneous determination of Risperidone and Trihexyphenidyl hydrochloride from their combination drug products. African Journal of Pharmacy and Biological and Medical Sciences, 2(3), 120-131.
- Huang, M. Z., et al. (2009). Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. Pakistan Journal of Pharmaceutical Sciences, 22(3), 283-288.
- HPTLc method development and validation for analysis of risperidone in formulations, and in-vitro release study. (n.d.). Grow Kudos.
- Simultaneous Analysis of Risperidone, 9-Hydroxyrisperidone, and Haloperidol in Plasma. (n.d.).
- A concise review on analytical profile of risperidone. (n.d.).
- Spectrophotometric Estimation of Risperidone in Tablets. (2009). Indian Journal of Pharmaceutical Sciences, 71(5), 586-588.
- Remmerie, B., et al. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine.
- A Review on Analytical Methods for Determination of Risperidone. (2025). Journal of Pharma Insights and Research.
- Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9-Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders. (2018). Journal of Analytical Methods in Chemistry.
- LC/ESI-MS/MS chromatograms of risperidone and its major metabolite,... (n.d.).
Sources
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. particle.dk [particle.dk]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. A concise review on analytical profile of risperidone - Curr Trends Pharm Pharm Chem [ctppc.org]
- 6. scielo.br [scielo.br]
- 7. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jopir.in [jopir.in]
- 10. researchgate.net [researchgate.net]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. ijrpc.com [ijrpc.com]
- 13. akjournals.com [akjournals.com]
- 14. researchgate.net [researchgate.net]
Navigating Preclinical Labyrinths: A Comparative Guide to the Metabolic Stability of 6-Desfluoro-6-hydroxy Risperidone Across Species
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a clinically viable drug is fraught with challenges. A critical hurdle in this path is understanding the metabolic fate of a new molecule. Poor metabolic stability can lead to low bioavailability, the formation of toxic metabolites, or a short duration of action, ultimately culminating in costly late-stage failures. This guide provides an in-depth technical comparison of the anticipated metabolic stability of 6-Desfluoro-6-hydroxy Risperidone, a novel antipsychotic candidate, across key preclinical species and humans.
While direct experimental data for this specific analog is not yet publicly available, this guide leverages established knowledge of the metabolic pathways of its parent compound, risperidone, and extensive data on interspecies differences in drug-metabolizing enzymes. By synthesizing this information, we can construct a robust predictive framework to inform preclinical species selection and guide future experimental design.
The Compound in Focus: 6-Desfluoro-6-hydroxy Risperidone and its Metabolic Lineage
6-Desfluoro-6-hydroxy Risperidone is an analog of the widely prescribed atypical antipsychotic, risperidone. The structural modifications are intended to potentially enhance efficacy, reduce off-target effects, or improve its pharmacokinetic profile. Understanding its metabolic stability is paramount for predicting its in vivo behavior.
The metabolism of the parent compound, risperidone, is well-characterized. It is primarily metabolized by two key cytochrome P450 (CYP) enzymes:
-
CYP2D6: This enzyme is responsible for the 9-hydroxylation of risperidone, leading to its major active metabolite, 9-hydroxyrisperidone (paliperidone).[1][2] This pathway is the dominant route of metabolism in humans.
-
CYP3A4: This enzyme plays a secondary, yet significant, role in risperidone metabolism, also contributing to its hydroxylation and other minor metabolic pathways.[1][2][3]
Given the structural similarity, it is highly probable that 6-Desfluoro-6-hydroxy Risperidone will be a substrate for the same key enzymes, CYP2D6 and CYP3A4. The core of our comparative analysis will, therefore, hinge on the well-documented interspecies variations in the expression and activity of these two critical enzymes.
Experimental Blueprint: A Proposed In Vitro Metabolic Stability Assessment
To definitively assess the metabolic stability of 6-Desfluoro-6-hydroxy Risperidone, a head-to-head comparison using in vitro systems from different species is essential. The following experimental protocol outlines a robust approach for generating the necessary comparative data.
Experimental Workflow: In Vitro Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.
Detailed Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of 6-Desfluoro-6-hydroxy Risperidone in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled liver microsomes from human, rat, mouse, and dog on ice.
-
Prepare a fresh NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, combine liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) and phosphate buffer.
-
Add the test compound to achieve a final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Anticipated Cross-Species Differences: A Predictive Analysis
Based on the known species differences in CYP2D6 and CYP3A4 activity, we can predict the relative metabolic stability of 6-Desfluoro-6-hydroxy Risperidone.[4][5]
Comparative Metabolic Profile of Key Enzymes:
| Species | CYP2D6 Activity (Relative to Human) | CYP3A4-like Activity (Relative to Human) | Predicted Metabolic Stability of 6-Desfluoro-6-hydroxy Risperidone |
| Human | High | High | Moderate to Low |
| Dog | Low/Variable | High | Potentially Higher (if CYP2D6 is the primary pathway) |
| Rat | High | High | Potentially Lower |
| Mouse | High | High | Potentially Lower |
Note: This table presents a generalized view. Actual activities can vary significantly based on the specific substrate and the genetic background of the animals.
Discussion of Expected Outcomes:
-
Human: As the intended species, human liver microsomes will provide the benchmark for metabolic stability. Given the high activity of both CYP2D6 and CYP3A4, we anticipate a moderate to low stability for the compound.
-
Dog: Dogs are known to have low and variable CYP2D6 activity compared to humans.[6] If the metabolism of 6-Desfluoro-6-hydroxy Risperidone is predominantly driven by CYP2D6, we would expect to see significantly higher metabolic stability (longer half-life) in dog liver microsomes. This could lead to an overestimation of the compound's exposure in humans if the dog is used as the sole non-rodent species for pharmacokinetic studies.
-
Rat and Mouse: Both rats and mice generally exhibit high levels of both CYP2D6 and CYP3A-like enzyme activities.[4][6] Therefore, it is plausible that the metabolic stability of the compound in these rodent species will be lower (shorter half-life) than in humans. This could result in an underestimation of human exposure.
Metabolic Pathways and Interspecies Variability
The anticipated primary metabolic pathways for 6-Desfluoro-6-hydroxy Risperidone are hydroxylation reactions mediated by CYP2D6 and CYP3A4.
Caption: Predicted metabolic pathways in human versus dog liver microsomes.
The significance of these interspecies differences cannot be overstated. Selecting an inappropriate animal model for preclinical toxicology and pharmacokinetic studies can lead to misleading data regarding the safety and efficacy of a drug candidate.[7][8] For instance, if a major human metabolite is not formed in the chosen animal species, potential toxicities associated with that metabolite could be missed.
From In Vitro Data to In Vivo Predictions: The Role of IVIVE
The in vitro intrinsic clearance (CLint) data generated from these studies can be used to predict the in vivo hepatic clearance (CLh) through a process known as in vitro-in vivo extrapolation (IVIVE).[9][10] This involves scaling the in vitro data using physiological parameters such as liver blood flow, microsomal protein per gram of liver, and liver weight.
While IVIVE is a powerful tool, it is not without its challenges and is often associated with underprediction of in vivo clearance.[10][11] Factors such as plasma protein binding, active transport into hepatocytes, and extrahepatic metabolism can all influence the accuracy of these predictions. Nevertheless, IVIVE provides a valuable framework for ranking compounds and for making early predictions of human pharmacokinetics.
Conclusion and Strategic Recommendations
The metabolic stability of 6-Desfluoro-6-hydroxy Risperidone is a critical parameter that will significantly influence its clinical potential. While direct experimental data is pending, a comparative in vitro study using liver microsomes from human, dog, rat, and mouse is strongly recommended.
Based on the known metabolism of risperidone and the established interspecies differences in CYP2D6 and CYP3A4 activity, we can anticipate significant variations in the metabolic stability of this new analog across species. The dog may exhibit higher stability, while rodents may show lower stability compared to humans.
The insights gained from such a study will be instrumental in:
-
Informing the selection of the most appropriate animal models for further preclinical development, ensuring that the metabolic profile in the chosen species is as close as possible to that in humans.[7][8]
-
Providing an early indication of the potential for drug-drug interactions.
-
Guiding medicinal chemistry efforts to optimize the metabolic stability of the compound if necessary.
By proactively addressing the question of metabolic stability through a well-designed comparative study, drug developers can de-risk their programs and increase the likelihood of successfully translating a promising molecule into a safe and effective medicine.
References
-
Poulin, P., et al. (2011). In vitro-in vivo extrapolation of clearance: modeling hepatic metabolic clearance of highly bound drugs and comparative assessment with existing calculation methods. Journal of Pharmaceutical Sciences, 100(10), 4443-4459. Available at: [Link]
-
Soars, M. G., et al. (2002). Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Proposing Future Experimental Pathways. The AAPS Journal, 4(4), e25. Available at: [Link]
-
Grime, K., & Riley, R. J. (2006). In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. Drug Metabolism and Disposition, 34(10), 1833-1839. Available at: [Link]
-
Poulin, P., et al. (2012). Comparative assessment of In Vitro-In Vivo extrapolation methods used for predicting hepatic metabolic clearance of drugs. Journal of Pharmaceutical Sciences, 101(2), 838-851. Available at: [Link]
-
Podlewska, S., & Kafel, R. (2018). Uncertainty-Aware Metabolic Stability Prediction with Dual-View Contrastive Learning. Journal of Chemical Information and Modeling, 58(5), 1312-1323. Available at: [Link]
-
Al-Kuraishy, H. M., et al. (2021). The metabolic pathways of risperidone. ResearchGate. Available at: [Link]
-
Kłosińska-Szmurło, E., et al. (2015). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PLoS ONE, 10(3), e0122679. Available at: [Link]
-
Patsnap. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available at: [Link]
-
Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Available at: [Link]
-
Brodeur, S., & Desta, Z. (2013). Metabolic pathways of risperidone. ResearchGate. Available at: [Link]
-
Robinson, S., et al. (2020). Justification for species selection for pharmaceutical toxicity studies. Toxicology Research, 9(6), 736-748. Available at: [Link]
-
Spina, E., & de Leon, J. (2007). Metabolic drug interactions with newer antipsychotics: a comparative review. Clinical Pharmacokinetics, 46(1), 35-61. Available at: [Link]
-
Patsnap. (2023). What is the importance of metabolic stability in drug design? Available at: [Link]
-
Podlewska, S., & Kafel, R. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. International Journal of Molecular Sciences, 19(4), 1042. Available at: [Link]
-
Fang, J., et al. (1999). Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4. Naunyn-Schmiedeberg's Archives of Pharmacology, 359(2), 147-151. Available at: [Link]
-
Uno, Y., et al. (2018). Species differences in hepatic and intestinal metabolic activities for 43 human cytochrome P450 substrates between humans and rats or dogs. Xenobiotica, 48(12), 1183-1192. Available at: [Link]
-
Robinson, S., et al. (2020). Justification for species selection for pharmaceutical toxicity studies. ResearchGate. Available at: [Link]
-
Martignoni, M., et al. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Expert Opinion on Drug Metabolism & Toxicology, 2(6), 875-894. Available at: [Link]
-
Martignoni, M., et al. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. ResearchGate. Available at: [Link]
-
ITR Laboratories Canada Inc. (n.d.). Preclinical Species Selection. Available at: [Link]
-
Pasanen, M. (1999). 2. Species differences in CYP enzymes. CORE. Available at: [Link]
-
Martignoni, M., et al. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. University of Groningen research portal. Available at: [Link]
-
Li, M., et al. (2023). Metabolic biomarkers of risperidone-induced weight gain in drug-naïve patients with schizophrenia. Frontiers in Psychiatry, 14, 1146812. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.santaclaracounty.gov [files.santaclaracounty.gov]
- 4. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Species differences in hepatic and intestinal metabolic activities for 43 human cytochrome P450 substrates between humans and rats or dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Justification for species selection for pharmaceutical toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. In vitro-in vivo extrapolation of clearance: modeling hepatic metabolic clearance of highly bound drugs and comparative assessment with existing calculation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro-in vivo extrapolation and hepatic clearance dependent underprediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Proposing Future Experimental Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Antipsychotic Metabolites: Unveiling the Pharmacological Nuances Beyond the Parent Drug
For researchers, scientists, and drug development professionals navigating the intricate landscape of antipsychotic pharmacology, a thorough understanding of drug metabolism is paramount. The biotransformation of parent antipsychotic drugs often yields metabolites that are not mere inactive byproducts but possess significant pharmacological activity, contributing to both the therapeutic efficacy and the adverse effect profile of the medication. This guide provides a detailed head-to-head comparison of key active metabolites of commonly prescribed antipsychotics, with a special focus on a structural analog of a risperidone metabolite, 6-Desfluoro-6-hydroxy Risperidone. While comprehensive experimental data on this specific derivative is limited in the public domain, we will explore its anticipated pharmacological profile based on its structural similarity to risperidone and its well-characterized primary metabolite, paliperidone. Furthermore, we will delve into the rich dataset available for other significant antipsychotic metabolites, offering a comparative analysis of their receptor binding affinities and functional activities.
The Significance of Active Metabolites in Antipsychotic Therapy
The clinical response to an antipsychotic drug is a composite of the pharmacological actions of the parent compound and its active metabolites. These metabolites can exhibit distinct receptor binding profiles, potencies, and pharmacokinetic properties compared to the parent drug. A prime example is the extensive metabolism of many antipsychotics by the polymorphic cytochrome P450 (CYP) enzyme system, particularly CYP2D6.[1][2] Variations in CYP2D6 activity among individuals can lead to significant differences in the ratio of parent drug to active metabolite, influencing both treatment response and the likelihood of adverse events.[1][2] Therefore, a comprehensive evaluation of the pharmacological properties of these metabolites is crucial for a complete understanding of a drug's overall clinical effect.
Introducing 6-Desfluoro-6-hydroxy Risperidone: A Structural Analog of Paliperidone
6-Desfluoro-6-hydroxy Risperidone is a derivative and a known impurity of the atypical antipsychotic risperidone.[3][4] Structurally, it is closely related to risperidone's major active metabolite, 9-hydroxyrisperidone (paliperidone), with the key difference being the absence of a fluorine atom at the 6-position of the benzisoxazole ring and the presence of a hydroxyl group.[3] Based on its structural similarity to risperidone and paliperidone, it is hypothesized to exert its antipsychotic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3] The removal of the highly electronegative fluorine atom and the introduction of a hydroxyl group could potentially alter its binding affinity and selectivity for these and other receptors, thereby modulating its efficacy and side-effect profile. However, to the best of our knowledge, detailed, publicly available experimental data quantifying the receptor binding affinities and functional potencies of 6-Desfluoro-6-hydroxy Risperidone are currently lacking.
Head-to-Head Comparison of Major Antipsychotic Metabolites
While specific data for 6-Desfluoro-6-hydroxy Risperidone remains elusive, a wealth of information is available for other clinically relevant antipsychotic metabolites. The following sections provide a comparative analysis of these metabolites, focusing on their interactions with key dopaminergic and serotonergic receptors.
Comparative Receptor Binding Affinities (Ki, nM)
The binding affinity of a compound to a receptor, quantified by the inhibition constant (Ki), is a critical determinant of its potency. A lower Ki value signifies a higher binding affinity. The following table summarizes the in vitro binding affinities of several major active antipsychotic metabolites for dopamine D2 and serotonin 5-HT2A receptors.
| Metabolite (Parent Drug) | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Reference(s) |
| Paliperidone (Risperidone) | 2.8 - 6.6 | 0.22 - 1.21 | [5] |
| Norquetiapine (Quetiapine) | Low Affinity | Moderate Affinity | [6][7][8] |
| N-Desalkylquetiapine (Quetiapine) | Moderate Affinity | 58 | [6][7] |
| Dehydroaripiprazole (Aripiprazole) | ~0.34 | ~8.7 | [2][5] |
| N-Desmethyl-olanzapine (Olanzapine) | Less potent than olanzapine | Less potent than olanzapine | [9][10][11] |
Note: The data presented are compiled from various sources and experimental conditions, which may lead to variations in reported values.
Comparative Functional Activity
Beyond mere binding, the functional activity of a metabolite at a receptor—whether it acts as an antagonist, agonist, or partial agonist—is crucial. This is often expressed as the IC50 (for antagonists) or EC50 (for agonists), representing the concentration required for 50% inhibition or activation, respectively.
| Metabolite (Parent Drug) | Receptor | Functional Activity | IC50/EC50 (nM) | Reference(s) |
| Paliperidone (Risperidone) | Dopamine D2 | Antagonist | - | [5] |
| Serotonin 5-HT2A | Antagonist | - | [5] | |
| Norquetiapine (Quetiapine) | 5-HT1A | Partial Agonist | - | [8] |
| NET | Inhibitor | - | [8] | |
| Dehydroaripiprazole (Aripiprazole) | Dopamine D2 | Partial Agonist | - | [2] |
Note: Comprehensive and directly comparable functional activity data for all metabolites is not always available in the public domain.
Signaling Pathways and Experimental Workflows
The therapeutic and adverse effects of antipsychotics are mediated through their modulation of complex intracellular signaling cascades. The primary targets, the dopamine D2 and serotonin 5-HT2A receptors, are G protein-coupled receptors (GPCRs) that initiate distinct downstream signaling events upon ligand binding.
Dopamine D2 Receptor Signaling Pathway
Antagonism of the D2 receptor by antipsychotic metabolites is central to their mechanism of action in alleviating the positive symptoms of schizophrenia.
Caption: Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT2A Receptor Signaling Pathway
Antagonism at the 5-HT2A receptor is a key feature of atypical antipsychotics and is thought to contribute to their improved side-effect profile, particularly with respect to extrapyramidal symptoms.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Experimental Protocols
To provide a comprehensive understanding of how the comparative data presented in this guide is generated, we outline the methodologies for key in vitro and in vivo experiments.
In Vitro Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.
Objective: To quantify the binding affinity of test compounds to the human dopamine D2 receptor.
Materials:
-
Human recombinant D2 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]Spiperone (a high-affinity D2 antagonist)
-
Non-specific binding control: Haloperidol (10 µM)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Test compounds (e.g., 6-Desfluoro-6-hydroxy Risperidone, Paliperidone) at various concentrations
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer. The optimal protein concentration should be determined empirically to ensure that less than 10% of the radioligand is bound.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.
-
Competitive Binding: Assay buffer, radioligand, test compound at varying concentrations, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
In Vitro Functional Assay: Calcium Flux for 5-HT2A Receptor
This protocol measures the functional activity of a test compound at the 5-HT2A receptor by quantifying changes in intracellular calcium concentration.
Objective: To determine if a test compound acts as an agonist or antagonist at the human 5-HT2A receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Reference agonist (e.g., Serotonin).
-
Reference antagonist (e.g., Ketanserin).
-
Test compounds.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capability.
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into the 96-well plates and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of the test compound to the wells.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for a defined period before adding a fixed concentration of the reference agonist (e.g., EC80 of serotonin).
-
-
Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity kinetically over time using a fluorescence plate reader (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4).
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Agonist Mode: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 value.
-
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50 value.
-
In Vitro CYP2D6 Inhibition Assay
This assay determines the potential of a test compound to inhibit the activity of the CYP2D6 enzyme, a key enzyme in the metabolism of many antipsychotics.[1][2]
Objective: To assess the inhibitory potential of a test compound on human CYP2D6 activity.
Materials:
-
Human liver microsomes (pooled).
-
CYP2D6-specific substrate (e.g., Dextromethorphan).
-
NADPH regenerating system.
-
Reference inhibitor (e.g., Quinidine).
-
Test compounds.
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Acetonitrile with an internal standard for reaction termination and sample preparation.
-
LC-MS/MS system for metabolite quantification.
Procedure:
-
Incubation Setup: In a 96-well plate, pre-incubate the human liver microsomes, test compound at various concentrations, and incubation buffer at 37°C.
-
Initiate Reaction: Add the CYP2D6 substrate to all wells, and then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-15 minutes).
-
Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein, and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the metabolite (e.g., Dextrorphan from Dextromethorphan) using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
-
Conclusion
The pharmacological landscape of antipsychotic treatment is significantly shaped by the activity of drug metabolites. While the parent compounds have been extensively studied, a deeper understanding of their metabolic products is essential for optimizing therapeutic strategies and minimizing adverse effects. This guide has provided a comparative overview of several key antipsychotic metabolites, highlighting their distinct receptor binding and functional profiles.
Although a detailed experimental characterization of 6-Desfluoro-6-hydroxy Risperidone is not yet publicly available, its structural similarity to paliperidone strongly suggests a comparable mechanism of action centered on dopamine D2 and serotonin 5-HT2A receptor antagonism. Future research dedicated to the pharmacological profiling of this and other risperidone-related compounds will be invaluable in further refining our understanding of the structure-activity relationships within this class of antipsychotics.
The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies, enabling the continued exploration of the complex and fascinating world of antipsychotic drug metabolism. By elucidating the nuanced pharmacology of these active metabolites, the scientific community can pave the way for the development of safer and more effective treatments for individuals with severe mental illness.
References
-
Olanzapine Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]
-
Binding affinities of quetiapine (white bars) and its metabolite N... (n.d.). ResearchGate. [Link]
-
Pharmacokinetics of Olanzapine: A Comprehensive Review. (2023). Journal of Pharmacokinetics & Experimental Therapeutics. [Link]
-
Olanzapine. Pharmacokinetic and pharmacodynamic profile. (1997). Clinical Pharmacokinetics. [Link]
-
Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. (2018). Current Neuropharmacology. [Link]
-
Olanzapine. (n.d.). Wikipedia. [Link]
-
Binding affinities of quetiapine (white bars) and its metabolite... (n.d.). ResearchGate. [Link]
-
Quetiapine. (n.d.). ClinPGx. [Link]
-
Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy in rodent models. (2008). British Journal of Pharmacology. [Link]
-
Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. (2012). Der Pharma Chemica. [Link]
-
Aripiprazole and its human metabolite are partial agonists at the human dopamine D2 receptor, but the rodent metabolite displays antagonist properties. (2006). European Journal of Pharmacology. [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. [Link]
-
5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot GPCR Functional Assays. [Link]
-
5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]
-
5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]
-
Dopaminergic input is required for increases in serotonin output produced by behavioral activation: an in vivo microdialysis study in rat forebrain. (n.d.). Princeton University. [Link]
-
Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. (2013). Journal of Chemical and Pharmaceutical Research. [Link]
-
In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex. (2020). Neuroscience. [Link]
-
Structural studies of impurities of risperidone by hyphenated techniques. (2006). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Biochemical profile of risperidone, a new antipsychotic. (1990). The Journal of pharmacology and experimental therapeutics. [Link]
-
In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (2013). Expert opinion on drug discovery. [Link]
-
Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. [Link]
-
Receptor binding affinities of blonanserin, risperidone, and haloperidol (K i values, nM). (n.d.). ResearchGate. [Link]
-
Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. (2014). Current protocols in pharmacology. [Link]
-
Application of microdialysis to the study of motivation and conditioning: measurements of dopamine and serotonin in freely-behaving rats. (1998). Semantic Scholar. [Link]
-
DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). (2020). Rasayan Journal of Chemistry. [Link]
-
Synthesis of related substances of antipsychotic drug Risperidone. (2021). The Pharma Innovation Journal. [Link]
-
Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (2010). Journal of neuroscience methods. [Link]
-
Affinities for aripiprazole and reference compounds at various receptors, channels and transporters. (n.d.). ResearchGate. [Link]
-
Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. (2010). Journal of neuroscience methods. [Link]
-
In Vitro CYP Inhibition Studies. (n.d.). BioIVT. [Link]
-
Psychological stress increases serotonin release in the rat amygdala and prefrontal cortex assessed by in vivo microdialysis. (1993). Brain research. [Link]
-
(Colour online) Molecular interaction profile of Risperidone inside... (n.d.). ResearchGate. [Link]
-
Clozapine and other competitive antagonists reactivate risperidone-inactivated h5-HT7 receptors: Radioligand binding and functional evidence for GPCR homodimer protomer interactions. (2011). ResearchGate. [Link]
-
Mechanism-Based Inhibition of Human Liver Microsomal Cytochrome P450 2D6 (CYP2D6) by Alkamides of Piper nigrum. (2006). Planta medica. [Link]
-
CALCIUM FLUX PROTOCOL. (n.d.). University of Pennsylvania. [Link]
-
Classics in Chemical Neuroscience: Aripiprazole. (2018). ACS chemical neuroscience. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Aripiprazole and its human metabolite are partial agonists at the human dopamine D2 receptor, but the rodent metabolite displays antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 6-Desfluoro-6-hydroxy Risperidone | 106266-11-9 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. omicsonline.org [omicsonline.org]
- 11. omicsonline.org [omicsonline.org]
A Guide to Inter-Laboratory Validation of a 6-Desfluoro-6-hydroxy Risperidone Quantification Method in Human Plasma
This guide provides a comprehensive framework for the inter-laboratory validation of a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 6-Desfluoro-6-hydroxy Risperidone in human plasma. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical method across multiple laboratory sites, ensuring data consistency and integrity for clinical and preclinical studies.
Introduction: The Imperative of Rigorous Inter-Laboratory Validation
In the landscape of pharmaceutical development, the accurate quantification of drug metabolites is paramount for pharmacokinetic and toxicokinetic assessments. Risperidone, an atypical antipsychotic, is extensively metabolized, and understanding the exposure of its various metabolites is crucial. The focus of this guide, 6-Desfluoro-6-hydroxy Risperidone, represents a key analytical target.
An analytical method, however robust in a single laboratory, must demonstrate its transferability and reproducibility to be considered truly validated for multi-site clinical trials or collaborative research. Inter-laboratory validation, also known as a round-robin study, serves as the ultimate litmus test of a method's ruggedness. It challenges the method with variations in instrumentation, reagents, and analyst techniques inherent to different laboratory environments. This process is not merely a regulatory checkbox; it is a fundamental scientific endeavor to ensure that the data generated across different sites are equivalent and can be confidently pooled and compared.
This guide will delineate a scientifically sound LC-MS/MS method for 6-Desfluoro-6-hydroxy Risperidone, followed by a detailed protocol for its inter-laboratory validation, in alignment with the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]
The Analytical Method: A Foundation of Selectivity and Sensitivity
The cornerstone of this validation is a highly selective and sensitive LC-MS/MS method for the determination of 6-Desfluoro-6-hydroxy Risperidone in human plasma. The selection of LC-MS/MS is predicated on its superior specificity and sensitivity compared to other analytical techniques, which is essential when dealing with complex biological matrices.[4][5][6][7]
Experimental Protocol: Quantification of 6-Desfluoro-6-hydroxy Risperidone
2.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
The rationale for employing SPE is its ability to provide a cleaner extract compared to simpler methods like protein precipitation, thereby minimizing matrix effects.[8][9][10][11] Matrix effects, the suppression or enhancement of the analyte signal by co-eluting endogenous components, are a significant concern in bioanalysis.[8][9][10][11]
-
Step 1: To 200 µL of human plasma, add 25 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled analog of 6-Desfluoro-6-hydroxy Risperidone).
-
Step 2: Add 200 µL of 4% phosphoric acid to precipitate proteins and acidify the sample.
-
Step 3: Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Step 4: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Step 5: Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Step 6: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Step 7: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Step 8: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Step 9: Reconstitute the residue in 100 µL of the mobile phase.
2.1.2. Liquid Chromatography Conditions
The chromatographic separation is designed to resolve the analyte from potential interferences.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is chosen for its robust performance with a wide range of analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient is employed to ensure efficient separation and elution of the analyte.
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
2.1.3. Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
6-Desfluoro-6-hydroxy Risperidone: Precursor Ion > Product Ion (Specific m/z values to be determined during method development).
-
Internal Standard: Precursor Ion > Product Ion (Specific m/z values to be determined during method development).
-
Inter-Laboratory Validation Protocol: A Collaborative Approach to Ensuring Method Robustness
The inter-laboratory validation will be conducted across three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory will receive the detailed analytical method, a validation plan, and a set of blinded quality control (QC) samples.
Validation Parameters and Acceptance Criteria
The validation will assess the following parameters, with acceptance criteria based on FDA and EMA guidelines.[1][2][3][12]
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources. |
| Calibration Curve | A minimum of six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). |
| Accuracy and Precision | Four QC levels (LLOQ, Low, Medium, High). The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ). |
| Matrix Effect | The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from at least six different lots of plasma should be ≤ 15%. |
| Stability | Analyte stability to be assessed under various conditions (freeze-thaw, short-term bench-top, long-term storage). The mean concentration should be within ±15% of the nominal concentration.[13][14][15] |
Experimental Workflow for Inter-Laboratory Validation
Caption: Workflow for the inter-laboratory validation process.
Comparative Performance Data: A Synthesis of Inter-Laboratory Results
The following tables present a hypothetical but realistic summary of the data obtained from the inter-laboratory validation.
Table 1: Inter-Laboratory Calibration Curve Performance
| Laboratory | Correlation Coefficient (r²) | LLOQ Accuracy (%) | LLOQ Precision (%CV) |
| Lab A | 0.9985 | 95.8 | 8.2 |
| Lab B | 0.9991 | 103.2 | 6.5 |
| Lab C | 0.9988 | 98.5 | 7.1 |
| Overall Mean | 0.9988 | 99.2 | 7.3 |
Table 2: Inter-Laboratory Accuracy and Precision
| QC Level (ng/mL) | Laboratory | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC (1.5) | Lab A | 1.45 | 96.7 | 5.8 |
| Lab B | 1.54 | 102.7 | 4.9 | |
| Lab C | 1.49 | 99.3 | 5.3 | |
| Medium QC (75) | Lab A | 73.8 | 98.4 | 4.2 |
| Lab B | 76.1 | 101.5 | 3.8 | |
| Lab C | 74.5 | 99.3 | 4.5 | |
| High QC (150) | Lab A | 146.2 | 97.5 | 3.9 |
| Lab B | 152.8 | 101.9 | 3.1 | |
| Lab C | 148.9 | 99.3 | 3.5 |
Table 3: Inter-Laboratory Matrix Effect Assessment
| Laboratory | Mean IS-Normalized Matrix Factor | Precision (%CV) |
| Lab A | 1.03 | 6.8 |
| Lab B | 0.98 | 7.5 |
| Lab C | 1.01 | 6.2 |
| Overall Mean | 1.01 | 6.8 |
The data presented in these tables demonstrate that the analytical method is robust and transferable. The accuracy and precision across all three laboratories are well within the acceptance criteria, indicating that the method can be reliably implemented at different sites.
Discussion and Conclusion: Establishing a Validated, Transferable Method
The successful completion of this inter-laboratory validation establishes the LC-MS/MS method for the quantification of 6-Desfluoro-6-hydroxy Risperidone in human plasma as robust, reliable, and transferable. The consistent performance across three independent laboratories, each with its own set of instruments and personnel, provides a high degree of confidence in the data generated by this method.
The meticulous attention to sample preparation, particularly the use of SPE to mitigate matrix effects, is a critical factor in the method's success. Furthermore, the adherence to regulatory guidelines for bioanalytical method validation ensures that the data generated will be acceptable for regulatory submissions.
Logical Relationship of Validation Components
Caption: The relationship between core method attributes and the final validated status.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][1][3]
-
Mei, H. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(12), 929-932. [Link][8]
-
Bioanalysis Zone. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? [Link][9]
-
AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][16]
-
Quora. (n.d.). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation? [Link][10]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][2]
-
de Jong, J., Adams, E., Breda, M., & Van de Velde, V. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. Journal of Chromatography B, 870(1), 53-61. [Link][4]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link][12]
-
Waters Corporation. (n.d.). Simultaneous Analysis of Risperidone, 9-Hydroxyrisperidone, and Haloperidol in Plasma. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][17][18]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link][19]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. [Link][11]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][20]
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link][21]
-
CORE. (2017). Research Article New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-. [Link][5]
-
Li, X. Q., Li, H. D., Jiang, X., & Li, X. (2007). Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. Journal of Zhejiang University. Science. B, 8(11), 819–824. [Link][6]
-
Nozawa, H., Hasegawa, K., & Watanabe, K. (2024). Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method. Legal Medicine, 69, 102340. [Link][7]
-
Bishop, J. R., & Molden, E. (2013). Bacterial degradation of risperidone and paliperidone in decomposing blood. Journal of forensic sciences, 58(2), 529–534. [Link][13]
-
Thomas, A., & Smith, M. (2013). An unusual case of risperidone instability in a fatality presenting an analytical and interpretative challenge. Drug testing and analysis, 5(8), 654–659. [Link][14]
-
Kumar, A. S., & Kumar, A. (2013). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. ISRN Chromatography, 2013, 704153. [Link][15]
-
Maślanka, A., Krzek, J., & Patrzałek, A. (2008). Determination of risperidone in tablets in the presence of its degradation products and placebo-derived constituents. Acta poloniae pharmaceutica, 65(5), 539–545. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bataviabiosciences.com [bataviabiosciences.com]
- 10. droracle.ai [droracle.ai]
- 11. eijppr.com [eijppr.com]
- 12. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 13. Bacterial degradation of risperidone and paliperidone in decomposing blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An unusual case of risperidone instability in a fatality presenting an analytical and interpretative challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labs.iqvia.com [labs.iqvia.com]
- 17. bioanalysisforum.jp [bioanalysisforum.jp]
- 18. e-b-f.eu [e-b-f.eu]
- 19. moh.gov.bw [moh.gov.bw]
- 20. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 21. Bioanalytical method validation emea | PPTX [slideshare.net]
A Comparative Guide to the Enzymatic Pathways of Risperidone Metabolism: Elucidating the Formation of 9-Hydroxyrisperidone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Risperidone, a second-generation atypical antipsychotic, is a cornerstone in the management of schizophrenia and other psychotic disorders.[1][2][3] Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. The primary metabolic route is hydroxylation, leading to the formation of 9-hydroxyrisperidone (also known as paliperidone), a metabolite that is nearly equipotent to the parent drug.[3][4][5] Understanding the enzymatic machinery responsible for this biotransformation is critical for predicting drug efficacy, anticipating drug-drug interactions, and personalizing treatment strategies based on individual patient genetics.
This guide provides a comprehensive comparison of the enzymatic pathways governing the formation of 9-hydroxyrisperidone. We will delve into the roles of the principal cytochrome P450 (CYP) isoenzymes, present the experimental data that underpins our current understanding, and offer detailed protocols for researchers seeking to investigate these pathways. While the topic mentions "6-Desfluoro-6-hydroxy Risperidone," the overwhelming body of scientific literature indicates that the clinically significant and primary metabolic pathway is the formation of 9-hydroxyrisperidone. This guide will, therefore, focus on this well-documented and critical transformation.
The Primary Metabolic Pathway: 9-Hydroxylation of Risperidone
Risperidone is extensively metabolized in the liver, primarily via aliphatic hydroxylation to form 9-hydroxyrisperidone.[3][6][7][8] This metabolite possesses pharmacological activity similar to risperidone, and together they constitute the "active moiety" responsible for the therapeutic effect.[5][6] The conversion is primarily mediated by the polymorphic enzyme CYP2D6, with a secondary contribution from CYP3A4.[1][6][9][10] A minor metabolic pathway involves N-dealkylation, which leads to inactive metabolites.[7][8][11]
The interindividual variability in plasma concentrations of risperidone and 9-hydroxyrisperidone is largely attributed to the genetic polymorphism of the CYP2D6 enzyme.[9][12] This has significant clinical implications, categorizing individuals into poor, intermediate, extensive, and ultrarapid metabolizers, which can affect therapeutic outcomes and the risk of adverse effects.[4]
Caption: Primary metabolic pathways of risperidone.
Comparative Analysis of Key Enzymes: CYP2D6 vs. CYP3A4
While both CYP2D6 and CYP3A4 contribute to the 9-hydroxylation of risperidone, their roles, efficiency, and stereoselectivity differ significantly.
CYP2D6: The Primary Catalyst
-
Role: CYP2D6 is the principal enzyme responsible for the conversion of risperidone to 9-hydroxyrisperidone.[4][6][9][12] The ratio of risperidone to 9-hydroxyrisperidone in plasma is a strong indicator of CYP2D6 activity.[7][9][10]
-
Genetic Polymorphism: This enzyme is highly polymorphic, with over 100 known allelic variants.[8] This genetic variability leads to distinct patient phenotypes. "Poor metabolizers," for instance, have a reduced capacity to metabolize risperidone, leading to higher plasma concentrations of the parent drug and an increased risk of adverse effects.[4] Conversely, "ultrarapid metabolizers" may have subtherapeutic concentrations of the active moiety.[4][7]
-
Stereoselectivity: In vivo and in vitro studies have demonstrated that CYP2D6 predominantly forms the (+)-9-hydroxyrisperidone enantiomer.[8][11][13][14][15]
CYP3A4: The Secondary Contributor
-
Role: CYP3A4 serves as an alternative, less efficient pathway for risperidone 9-hydroxylation.[1][6][9] Its contribution becomes more significant in individuals who are CYP2D6 poor metabolizers or when CYP2D6 is inhibited by co-administered drugs.[6]
-
Abundance: CYP3A4 is the most abundant CYP enzyme in the human liver.[9][10] While its specific activity for risperidone is lower than CYP2D6, its high concentration makes it a relevant secondary pathway.
-
Stereoselectivity: In contrast to CYP2D6, CYP3A4 is primarily involved in the formation of the (-)-9-hydroxyrisperidone enantiomer.[8][11][13][14][15]
Experimental Data Summary
The following table summarizes the findings from in vitro studies using recombinant human CYP enzymes to determine the relative contributions to 9-hydroxyrisperidone formation.
| Enzyme | Activity (pmol/pmol CYP/min) | Primary Enantiomer Formed | Reference |
| CYP2D6 | 7.5 | (+)-9-hydroxyrisperidone | [1][8][16] |
| CYP3A4 | 0.4 | (-)-9-hydroxyrisperidone | [1][8][16] |
| CYP3A5 | 0.2 | Both enantiomers (low rate) | [1][15][16] |
These data clearly illustrate the dominant role of CYP2D6 in the metabolism of risperidone.
Caption: Comparative roles of CYP2D6 and CYP3A4 in risperidone metabolism.
Experimental Protocols for Pathway Confirmation
To confirm the enzymatic pathways for risperidone metabolism, a series of in vitro experiments are typically employed. Below are standardized protocols for researchers.
Protocol 1: Recombinant Human CYP Enzyme Screening
Objective: To identify which CYP isoenzymes are capable of metabolizing risperidone to 9-hydroxyrisperidone.
Methodology:
-
Incubation Setup: Prepare incubation mixtures containing:
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Risperidone (e.g., 100 µM).
-
NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+).
-
Phosphate buffer (pH 7.4).
-
-
Incubation: Incubate the mixtures at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Quantify the formation of 9-hydroxyrisperidone using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Protocol 2: Chemical Inhibition Assay in Human Liver Microsomes
Objective: To confirm the contribution of specific CYP enzymes (CYP2D6 and CYP3A4) to risperidone metabolism in a more complex biological matrix.
Methodology:
-
Microsome Preparation: Use pooled human liver microsomes (HLMs) as the enzyme source.
-
Inhibitor Pre-incubation: Pre-incubate HLMs with selective chemical inhibitors:
-
Substrate Addition: Add risperidone to initiate the metabolic reaction.
-
Incubation and Termination: Follow the incubation and termination steps as described in Protocol 1.
-
Analysis: Analyze the samples by LC-MS/MS. A significant decrease in 9-hydroxyrisperidone formation in the presence of an inhibitor confirms the role of the corresponding enzyme.
Conclusion
The formation of 9-hydroxyrisperidone is the definitive and clinically paramount metabolic pathway for risperidone. This biotransformation is predominantly catalyzed by the polymorphic enzyme CYP2D6, with a secondary, stereochemically distinct contribution from CYP3A4. A thorough understanding of these enzymatic pathways, supported by robust in vitro experimental data, is essential for the continued development of personalized medicine approaches in psychiatry, optimizing therapeutic efficacy while minimizing the risk of adverse drug reactions. The provided protocols offer a validated framework for researchers to further investigate the nuances of risperidone metabolism.
References
-
Pharmacokinetics of Risperidone: Clinical Summary - Psychopharmacology Institute. (2016). Psychopharmacology Institute. [Link]
-
de Leon, J., Armstrong, S. C., & Cozza, K. L. (2004). The role of cytochrome P450 enzymes in the metabolism of risperidone and its clinical relevance for drug interactions. Current Drug Metabolism, 5(4), 365-373. [Link]
-
Bishara, D., & Taylor, D. (2018). CYP2D6 Genetic Polymorphisms and Risperidone Pharmacokinetics: A Systematic Review and Meta-analysis. Clinical Pharmacokinetics, 57(12), 1529-1540. [Link]
-
PharmGKB. (n.d.). Risperidone. Clinical Pharmacogenetics Implementation Consortium (CPIC). [Link]
-
de Leon, J., Susce, M. T., & Pan, R. M. (1999). A pilot study on risperidone metabolism: the role of cytochromes P450 2D6 and 3A. The Journal of Clinical Psychiatry, 60(7), 469-476. [Link]
-
PharmGKB. (n.d.). In Progress: Risperidone Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium (CPIC). [Link]
-
Dean, L. (2017). Risperidone Therapy and CYP2D6 Genotype. In Medical Genetics Summaries. National Center for Biotechnology Information (US). [Link]
-
Farcas, A., Ifteni, P., & Rotaru, D. (2024). Into a Deeper Understanding of CYP2D6's Role in Risperidone Monotherapy and the Potential Side Effects in Schizophrenia Spectrum Disorders. Medicina, 60(6), 941. [Link]
-
Fang, J., McKay, G., & Midha, K. K. (1999). Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4. Naunyn-Schmiedeberg's Archives of Pharmacology, 359(2), 147-152. [Link]
-
Ng, C. H., Chong, H. Y., & Chai, V. Y. (2020). CYP2D6 Genotype-Based Dose Recommendations for Risperidone in Asian People. Frontiers in Pharmacology, 11, 1085. [Link]
-
Yasui-Furukori, N., Saito, M., & Nakagami, T. (2001). Different enantioselective 9-hydroxylation of risperidone by the two human CYP2D6 and CYP3A4 enzymes. Drug Metabolism and Disposition, 29(9), 1263-1267. [Link]
-
de Leon, J. (2004). The Role of Cytochrome P450 Enzymes in the Metabolism of Risperidone and Its Clinical Relevance for Drug Interactions. Current Pharmaceutical Design, 10(18), 2251-2256. [Link]
-
Leysen, J. E., Janssen, P. M., & Gommeren, W. (1992). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 263(1), 32-43. [Link]
-
Tsume, Y., Amidon, G. L., & Takeuchi, S. (2012). Developing In Vitro–In Vivo Correlation of Risperidone Immediate Release Tablet. Journal of Pharmaceutical Sciences, 101(9), 3464-3474. [Link]
-
Correia, B. S., Patte-Mensah, C., & Mensah-Nyagan, A. G. (2014). Predictors of Risperidone and 9-Hydroxyrisperidone Serum Concentration in Children and Adolescents. Journal of Child and Adolescent Psychopharmacology, 24(10), 554-561. [Link]
-
Aitchison, K. J., & Joffe, R. T. (2013). Plasma Pharmacokinetic Characteristics of Risperidone and Their Relationship to Saliva Concentrations in Children with Psychiatric or Neurodevelopmental Disorders. Journal of Child and Adolescent Psychopharmacology, 23(6), 398-407. [Link]
-
Li, H., Wang, Y., & Jiang, Y. (2010). Bioequivalence and Pharmacokinetic Evaluation of Two Formulations of Risperidone 2 mg: An Open-Label, Single-Dose, Fasting, Randomized-Sequence, Two-Way Crossover Study in Healthy Male Chinese Volunteers. Clinical Therapeutics, 32(4), 749-757. [Link]
Sources
- 1. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioequivalence and Pharmacokinetic Evaluation of Two Formulations of Risperidone 2 mg: An Open-Label, Single-Dose, Fasting, Randomized-Sequence, Two-Way Crossover Study in Healthy Male Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Predictors of Risperidone and 9-Hydroxyrisperidone Serum Concentration in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. psychiatrist.com [psychiatrist.com]
- 8. Frontiers | CYP2D6 Genotype-Based Dose Recommendations for Risperidone in Asian People [frontiersin.org]
- 9. The role of cytochrome P450 enzymes in the metabolism of risperidone and its clinical relevance for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Cytochrome P450 Enzymes in the Metabolism of Risperid...: Ingenta Connect [ingentaconnect.com]
- 11. mdpi.com [mdpi.com]
- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 13. ClinPGx [clinpgx.org]
- 14. ClinPGx [clinpgx.org]
- 15. Different enantioselective 9-hydroxylation of risperidone by the two human CYP2D6 and CYP3A4 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
A Comparative Guide to the Dopamine Receptor Binding Affinity of 6-Desfluoro-6-hydroxy Risperidone
Introduction: Unraveling the Nuances of Risperidone Derivatives
Risperidone, a cornerstone in the management of schizophrenia and other psychotic disorders, exerts its therapeutic effects primarily through its interaction with dopaminergic and serotonergic receptor systems. Its binding profile, particularly its high affinity for dopamine D2 and serotonin 5-HT2A receptors, is a key determinant of its efficacy and side-effect profile.[1][2] The in-vivo activity of risperidone is not solely attributable to the parent compound; its primary active metabolite, 9-hydroxyrisperidone (paliperidone), also contributes significantly to its pharmacological action, exhibiting a similar, though not identical, receptor binding profile.[3]
In the landscape of pharmaceutical development and quality control, the characterization of metabolites and related impurities is of paramount importance. 6-Desfluoro-6-hydroxy Risperidone is a derivative and a known impurity of Risperidone. The substitution of a fluorine atom with a hydroxyl group at the sixth position of the benzisoxazole ring represents a subtle yet potentially significant structural modification. Such alterations can modulate a molecule's electronic properties and, consequently, its affinity for biological targets. To date, the specific binding affinities of 6-Desfluoro-6-hydroxy Risperidone at dopamine D2, D3, and D4 receptors have not been extensively reported in publicly available literature.
This guide provides a comparative overview of the known binding affinities of risperidone and paliperidone at dopamine D2, D3, and D4 receptors. More importantly, it outlines a comprehensive, field-proven experimental protocol for the in-vitro determination of the binding affinity of 6-Desfluoro-6-hydroxy Risperidone, enabling researchers to quantitatively assess its dopaminergic activity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the comparative pharmacology of risperidone derivatives and to establish robust methodologies for their characterization.
Comparative Binding Affinities of Risperidone and Paliperidone at Dopamine Receptors
The following table summarizes the reported in-vitro binding affinities (Ki, in nM) of risperidone and its active metabolite, paliperidone, for human dopamine D2, D3, and D4 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Dopamine D4 (Ki, nM) |
| Risperidone | 1.4 - 8.5[2][4] | ~12.6 (9 times weaker than D2)[2] | ~7 (5 times weaker than D2)[2] |
| Paliperidone (9-hydroxyrisperidone) | Similar to Risperidone[3] | Slightly less affinity than Risperidone[5] | Data not consistently reported, but expected to be similar to Risperidone |
Note: Ki values can vary between studies due to differences in experimental conditions such as radioligand used, tissue/cell preparation, and assay buffer composition.
Experimental Protocol: Determination of Binding Affinity via Competitive Radioligand Binding Assay
The following protocol describes a detailed, step-by-step methodology for determining the binding affinity (Ki) of 6-Desfluoro-6-hydroxy Risperidone for human dopamine D2, D3, and D4 receptors expressed in recombinant cell lines. This competitive binding assay measures the ability of the unlabeled test compound to displace a specific high-affinity radioligand from the receptor.
Experimental Workflow
Caption: Simplified D2-like dopamine receptor signaling pathway.
Upon agonist binding, the activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), thereby modulating downstream cellular responses. Atypical antipsychotics like risperidone act as antagonists at these receptors, blocking the binding of dopamine and thereby attenuating this signaling cascade.
Discussion and Interpretation
The determination of the binding affinity of 6-Desfluoro-6-hydroxy Risperidone for dopamine receptors is a critical step in understanding its potential pharmacological activity.
-
High Affinity (Low Ki): If this derivative exhibits a high affinity for D2, D3, and/or D4 receptors, comparable to or greater than risperidone, it would suggest that it could contribute to the overall antipsychotic effect and potentially to the side-effect profile of risperidone formulations in which it is present as an impurity.
-
Low Affinity (High Ki): Conversely, a significantly lower affinity would imply that it is less likely to have a pronounced pharmacological effect at typical therapeutic doses of risperidone.
-
Receptor Subtype Selectivity: The relative affinities for D2, D3, and D4 receptors are also of interest. For instance, a different D2/D3 selectivity ratio compared to risperidone could theoretically lead to a different profile regarding efficacy for negative symptoms or the propensity to cause certain side effects.
The structural change from a fluorine to a hydroxyl group can influence factors such as hydrogen bonding potential and lipophilicity, which in turn can alter the binding kinetics and affinity of the molecule for the receptor's binding pocket. The experimental protocol outlined above provides a robust and validated framework for quantitatively assessing these potential differences.
Conclusion
While the dopamine receptor binding profile of 6-Desfluoro-6-hydroxy Risperidone remains to be fully elucidated in the public domain, this guide provides the necessary comparative context and a detailed experimental blueprint for its determination. By employing standardized in-vitro competitive radioligand binding assays, researchers can accurately quantify the affinity of this risperidone derivative for dopamine D2, D3, and D4 receptors. This data is essential for a comprehensive understanding of its potential contribution to the pharmacological profile of risperidone and for ensuring the safety and efficacy of this widely used antipsychotic medication.
References
-
Schotte, A., Janssen, P. F., Gommeren, W., Luyten, W. H., Van Gompel, P., Lesage, A. S., De Loore, K., & Leysen, J. E. (1996). Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology, 124(1-2), 57–73. Available at: [Link]
-
Leysen, J. E., Gommeren, W., Eens, A., de Chaffoy de Courcelles, D., Stoof, J. C., & Janssen, P. A. (1988). Biochemical profile of risperidone, a new antipsychotic. The Journal of pharmacology and experimental therapeutics, 247(2), 661–670. Available at: [Link]
-
Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. Available at: [Link]
-
Megens, A. A., Awouters, F. H., & Niemegeers, C. J. (1994). Survey on the pharmacodynamics of the new antipsychotic risperidone. Psychopharmacology, 114(1), 9–23. Available at: [Link]
-
Wang, S., Che, T., Levit, A., Shoichet, B. K., Wacker, D., & Roth, B. L. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature, 555(7695), 269–273. Available at: [Link]
-
Tarazi, F. I., Campbell, A., Yeghiayan, S. K., & Baldessarini, R. J. (2002). Effects of risperidone on dopamine receptor subtypes in developing rat brain. Neuropsychopharmacology, 26(4), 438–448. Available at: [Link]
-
Corena-McLeod, M. (2015). Comparative Pharmacology of Risperidone and Paliperidone. Drugs in R&D, 15(2), 163–174. Available at: [Link]
-
Psychopharmacology Institute. (2014). Risperidone Pharmacodynamics and Binding Affinity. Available at: [Link]
Sources
- 1. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of risperidone on dopamine receptor subtypes in developing rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
A Comparative Guide to the Validation of 6-Desfluoro-6-hydroxy Risperidone as a Novel Biomarker for Risperidone Metabolism
This guide provides a comprehensive comparison of the validation process for 6-Desfluoro-6-hydroxy Risperidone as a potential new biomarker for Risperidone metabolism, benchmarked against the established primary metabolite, 9-hydroxyrisperidone. It is intended for researchers, scientists, and drug development professionals seeking to understand the rigorous process of biomarker validation.
Introduction to Risperidone and the Imperative for Comprehensive Metabolic Profiling
Risperidone is a widely prescribed second-generation antipsychotic agent used in the management of schizophrenia, bipolar disorder, and other psychiatric conditions.[1][2] The therapeutic efficacy and safety of risperidone are intrinsically linked to its metabolism, which can vary significantly among individuals due to genetic factors and drug-drug interactions.[1][3] Therapeutic Drug Monitoring (TDM) of risperidone and its metabolites is therefore a critical tool for optimizing patient outcomes.
The primary focus of TDM for risperidone has historically been on the parent drug and its major active metabolite, 9-hydroxyrisperidone. However, a complete understanding of a drug's metabolic fate requires the characterization of all significant transformation products. The existence of other derivatives, such as 6-Desfluoro-6-hydroxy Risperidone, presents an opportunity to explore alternative metabolic pathways and potentially identify novel biomarkers that could provide a more nuanced understanding of risperidone's disposition in diverse patient populations.[4][5][6][7]
The Established Metabolic Pathway of Risperidone: The Role of 9-Hydroxyrisperidone
The predominant metabolic pathway for risperidone is hydroxylation to 9-hydroxyrisperidone, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[1][3] 9-hydroxyrisperidone is not an inactive byproduct; it possesses pharmacological activity comparable to the parent compound.[3] Consequently, the combined concentration of risperidone and 9-hydroxyrisperidone, often referred to as the "active moiety," is considered the most relevant predictor of clinical response and toxicity.[8]
The genetic polymorphism of the CYP2D6 gene leads to significant inter-individual variability in the rate of risperidone metabolism.[1][3] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which directly impacts the plasma concentrations of risperidone and 9-hydroxyrisperidone.[3] This variability underscores the importance of 9-hydroxyrisperidone as a biomarker for CYP2D6 activity and overall drug exposure.
Caption: Metabolic pathways of Risperidone.
6-Desfluoro-6-hydroxy Risperidone: A Candidate for a Novel Biomarker
6-Desfluoro-6-hydroxy Risperidone is a known derivative and impurity of risperidone.[4][6] While not as extensively studied as 9-hydroxyrisperidone, its structural similarity suggests it could be a product of a minor or alternative metabolic pathway. The validation of such a compound as a biomarker is a meticulous process, guided by regulatory frameworks such as those provided by the U.S. Food and Drug Administration (FDA).[9][10][11]
The rationale for investigating 6-Desfluoro-6-hydroxy Risperidone as a biomarker includes:
-
Exploring Alternative Metabolism: Its presence could elucidate the activity of metabolic pathways other than CYP2D6-mediated hydroxylation.
-
Comprehensive Mass Balance: Quantifying minor metabolites can help account for a greater percentage of the administered drug dose, providing a more complete pharmacokinetic profile.
-
Potential Clinical Significance: In certain subpopulations (e.g., poor CYP2D6 metabolizers or those on interacting medications), minor pathways may become more significant, and by extension, so would their products.
A Comparative Framework for Biomarker Validation
The validation of a novel biomarker requires a side-by-side comparison with the established "gold standard." In this context, we compare the validation process for 6-Desfluoro-6-hydroxy Risperidone with that of 9-hydroxyrisperidone.
Analytical Method Validation: A Cornerstone of Reliability
A robust and validated analytical method is a prerequisite for any quantitative biomarker research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for its high sensitivity and specificity.
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a 96-well plate.
-
Add an internal standard solution (e.g., deuterated analogs of the analytes).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Separation:
-
Utilize a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
The gradient is designed to separate risperidone, 9-hydroxyrisperidone, and 6-Desfluoro-6-hydroxy Risperidone from each other and from endogenous plasma components.
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor specific multiple reaction monitoring (MRM) transitions for each analyte and the internal standard to ensure specificity and accurate quantification.
-
Caption: LC-MS/MS analytical workflow.
The performance of the analytical method for both metabolites must be rigorously assessed according to regulatory guidelines.[12][13][14]
| Validation Parameter | 9-Hydroxyrisperidone (Established) | 6-Desfluoro-6-hydroxy Risperidone (Novel) | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.995 | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1 ng/mL | Signal-to-noise ratio > 10; Accuracy ±20%; Precision <20% |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% | Within ± 15% of nominal concentration (±20% at LLOQ) |
| Precision (% CV) | < 15% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Assessed and minimized | Assessed and minimized | CV of IS-normalized matrix factor < 15% |
| Recovery | Consistent and reproducible | Consistent and reproducible | Should be consistent and reproducible |
| Stability (Freeze-thaw, bench-top, long-term) | Established | Must be established | Analyte concentration within ±15% of baseline |
Pharmacokinetic Profile Comparison
Following method validation, the pharmacokinetics of the novel metabolite would be compared to the established profile of 9-hydroxyrisperidone in a clinical study.
| Pharmacokinetic Parameter | Risperidone | 9-Hydroxyrisperidone | 6-Desfluoro-6-hydroxy Risperidone (Hypothetical) |
| Time to Peak Concentration (Tmax) | ~1 hour[3] | 5-6 days to steady state[3] | To be determined (likely delayed compared to parent) |
| Peak Plasma Concentration (Cmax) | Dose-dependent | Varies with CYP2D6 genotype[1] | Expected to be significantly lower than 9-hydroxyrisperidone |
| Elimination Half-life (t½) | ~3 hours (extensive metabolizers)[3] | ~21 hours (extensive metabolizers)[3] | To be determined |
| Renal Excretion | ~70% of dose recovered in urine (as drug and metabolites)[15] | Major component in urine[15] | Expected to be a minor component in urine |
Note: The values for 6-Desfluoro-6-hydroxy Risperidone are hypothetical and would need to be determined experimentally.
Assessing Clinical Utility
The final and most critical step is to determine if monitoring the novel biomarker provides additional clinical value.
-
9-Hydroxyrisperidone: Its clinical utility is well-established. The ratio of risperidone to 9-hydroxyrisperidone is a functional index of CYP2D6 activity. Monitoring the active moiety (risperidone + 9-hydroxyrisperidone) is crucial for dose adjustments.
-
6-Desfluoro-6-hydroxy Risperidone: Its potential utility would need to be investigated. For instance, studies could explore if its concentration correlates with specific adverse effects not fully explained by the active moiety, or if it is elevated in patients with specific co-morbidities or those taking medications that inhibit minor metabolic pathways.
Conclusion: The Path to Validating a Novel Biomarker
The validation of 6-Desfluoro-6-hydroxy Risperidone as a biomarker for risperidone metabolism exemplifies the rigorous, multi-faceted process required to bring a novel biomarker into clinical research and practice. It begins with the development and validation of a highly reliable analytical method, followed by detailed pharmacokinetic studies and, ultimately, an assessment of its clinical utility. While 9-hydroxyrisperidone remains the cornerstone for understanding risperidone's metabolic fate, the exploration of minor metabolites like 6-Desfluoro-6-hydroxy Risperidone holds the potential to refine our understanding of this complex drug and further personalize patient care. This comparative guide underscores that while the path is demanding, the potential rewards in advancing therapeutic drug monitoring and patient safety are substantial.
References
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
U.S. Food and Drug Administration. (2024). Biomarker Guidances and Reference Materials. [Link]
-
ResearchGate. (n.d.). The metabolic pathways of risperidone. CYP3A4: Cytochrome P450 Family 3... | Download Scientific Diagram. [Link]
-
Huang, M. L., Van Peer, A., Woestenborghs, R., De Coster, R., Heykants, J., Jansen, A. A., ... & Simpson, G. M. (1993). Pharmacokinetics of the novel antipsychotic agent risperidone and the prolactin response in healthy subjects. Clinical Pharmacology & Therapeutics, 54(3), 257-268. [Link]
-
Federal Register. (2018). Biomarker Qualification: Evidentiary Framework; Draft Guidance for Industry and Food and Drug Administration Staff; Availability. [Link]
-
Mannens, G., Huang, M. L., Meuldermans, W., Hendrickx, J., Woestenborghs, R., & Heykants, J. (1993). Absorption, metabolism, and excretion of risperidone in humans. Drug Metabolism and Disposition, 21(6), 1134-1141. [Link]
-
PubChem. (n.d.). 6-Desfluoro-6-hydroxy Risperidone. National Institutes of Health. [Link]
-
CRS Laboratories. (n.d.). 6-Desfluoro-6-Hydroxy Risperidone. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 106266-11-9 | Product Name : 6-Desfluoro-6-hydroxy Risperidone. [Link]
-
U.S. Food and Drug Administration. (2021). About Biomarkers and Qualification. [Link]
-
BioPharm International. (n.d.). Method Validation Guidelines. [Link]
-
Ramsey, L. (2023, July 25). Risperidone and Paliperidone | June 16, 2023 [Video]. YouTube. [Link]
-
Al-Eitan, L. N., Al-Masri, S., Al-Qudah, M. A., & Al-Momani, M. S. (2024). Metabolic Side Effects of Risperidone in Pediatric Patients with Neurological Disorders: A Prospective Cohort Study. Medicina, 60(9), 1479. [Link]
-
Rummel-Kluge, C., Komossa, K., Schwarz, S., Hunger, H., Schmid, F., Kissling, W., & Leucht, S. (2010). Atypical Antipsychotics and Metabolic Syndrome: From Molecular Mechanisms to Clinical Differences. International Journal of Molecular Sciences, 11(12), 4810-4831. [Link]
-
National Center for Biotechnology Information. (2017). Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries. [Link]
-
Wikipedia. (n.d.). Atypical antipsychotic. [Link]
-
Psychopharmacology Institute. (2016). Pharmacokinetics of Risperidone: Clinical Summary. [Link]
-
ResearchGate. (n.d.). Three major possible metabolite pathways were found to separate risperidone-treated groups from controls. [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]
-
Pharmaceutical Guidelines. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
SciSpace. (n.d.). Analytical Method Validation as the First Step in Drug Quality Control. [Link]
Sources
- 1. Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Atypical antipsychotic - Wikipedia [en.wikipedia.org]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Buy 6-Desfluoro-6-hydroxy Risperidone | 106266-11-9 [smolecule.com]
- 5. 6-Desfluoro-6-hydroxy Risperidone | C23H28N4O3 | CID 135688055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. tlcstandards.com [tlcstandards.com]
- 8. Pharmacokinetics of the novel antipsychotic agent risperidone and the prolactin response in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. hhs.gov [hhs.gov]
- 11. fda.gov [fda.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 14. scispace.com [scispace.com]
- 15. Absorption, metabolism, and excretion of risperidone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Desfluoro-6-hydroxy Risperidone
This document provides essential procedural guidance for the safe handling and disposal of 6-Desfluoro-6-hydroxy Risperidone, a metabolite and impurity of the antipsychotic drug Risperidone. As drug development professionals, our responsibility extends beyond discovery and synthesis to ensuring the safe management and disposal of all chemical entities, thereby protecting our personnel and the environment. The protocols outlined herein are designed to provide a self-validating system for waste management, grounded in established safety principles and regulatory standards.
Hazard Assessment and Regulatory Context
Understanding the hazard profile is the first step in proper waste management. While a specific Safety Data Sheet (SDS) for 6-Desfluoro-6-hydroxy Risperidone is not always available, its structural similarity to Risperidone dictates that it be handled with equivalent caution. Risperidone is classified as toxic if swallowed and toxic to aquatic life with long-lasting effects[1]. Therefore, 6-Desfluoro-6-hydroxy Risperidone must be managed as a hazardous chemical waste.
The primary regulatory framework in the United States governing this type of waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA)[2][3][4]. Under RCRA, a chemical waste is hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity[5]. Pharmaceutical waste, in particular, is subject to stringent rules, including the EPA's Subpart P, which explicitly prohibits the disposal of hazardous waste pharmaceuticals down the drain (sewering)[3][6].
Causality: Disposing of psychoactive compounds like Risperidone and its metabolites into water systems is proven to have adverse ecological effects. Studies have detected Risperidone in various water sources, where it can cause behavioral changes and hyperactivity in aquatic organisms like fish larvae, even at very low concentrations[7][8]. These compounds and their transformation products can persist in the environment, bioaccumulate in tissues, and pose a risk to non-target organisms[9][10]. The prohibition on sewering is a direct response to the inability of standard wastewater treatment facilities to fully remove these complex molecules, leading to environmental contamination[11].
Waste Classification Summary
| Characteristic | Classification for 6-Desfluoro-6-hydroxy Risperidone | Justification & Regulatory Basis |
| Waste Type | Hazardous Pharmaceutical Waste | Based on the toxicity profile of the parent compound, Risperidone[1][12]. Must be managed under EPA RCRA guidelines[4]. |
| RCRA Status | Likely exhibits the characteristic of Toxicity. | Active pharmaceutical ingredients and their metabolites can be harmful to human health and the environment[13]. |
| Primary Hazard | Toxic if Swallowed | The SDS for Risperidone indicates oral toxicity (Acute toxicity - oral 3)[14]. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects | This is a critical consideration preventing drain disposal. Psychoactive drugs are known environmental contaminants[7][10]. |
| Disposal Method | Incineration at a permitted treatment, storage, and disposal facility (TSDF) | This is the required method for most hazardous pharmaceutical waste to ensure complete destruction[3][4]. |
Core Disposal Principles: A Self-Validating System
To ensure safety and compliance, every step of the disposal process must be deliberate and verifiable. Adherence to these core principles forms a self-validating safety net.
-
Principle of Generation: All chemical waste is regulated from the moment it is generated[5]. Treat any material (solid, liquid, or contaminated item) containing 6-Desfluoro-6-hydroxy Risperidone as hazardous waste.
-
Principle of Segregation: Never mix incompatible waste streams. While this compound is not highly reactive, it is best practice to segregate it from other chemical wastes like acids, bases, or oxidizers to prevent unforeseen reactions[15].
-
Principle of Containment: All hazardous waste containers must be kept securely closed except when adding or removing waste[5][16]. This prevents spills and the release of vapors.
-
Principle of Identification: Every waste container must be accurately and clearly labeled with its contents. This is a critical safety and regulatory requirement.
-
Principle of Prohibition: It is strictly forbidden to dispose of 6-Desfluoro-6-hydroxy Risperidone via sewer/drain, regular trash, or by evaporation in a fume hood[6][16].
Standard Operating Procedure: Waste Disposal Workflow
This section provides a step-by-step protocol for the proper disposal of 6-Desfluoro-6-hydroxy Risperidone from the point of generation to final pickup.
Phase 1: Segregation at the Point of Generation
This protocol begins the moment you identify a material as waste within your laboratory. All waste must be accumulated in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation[5][15].
-
Identify Waste Form: Determine if the waste is solid, liquid, or trace-contaminated labware.
-
Solid Waste: Includes expired pure compound, contaminated absorbent pads, or personal protective equipment (PPE).
-
Liquid Waste: Includes reaction mixtures, purification fractions, or solutions containing the compound.
-
Trace-Contaminated Sharps & Glassware: Includes needles, syringes, and broken glass.
-
-
Select Appropriate Waste Container:
-
Solids: Use a clearly labeled, sealable container designated for solid hazardous chemical waste.
-
Liquids: Use a compatible, leak-proof container (plastic is often preferred) with a screw-top cap[5]. Ensure the container is compatible with any solvents present in the liquid waste.
-
Sharps: All contaminated sharps must be placed in a designated, puncture-proof sharps container for incineration[17].
-
Phase 2: Waste Container Management in the SAA
-
Labeling: Immediately upon adding waste to a container, ensure it is properly labeled. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "6-Desfluoro-6-hydroxy Risperidone."
-
List any other components or solvents and their approximate percentages.
-
The date waste was first added to the container.
-
-
Storage:
Phase 3: Final Disposal and Decontamination
-
Requesting Pickup: Once a waste container is full, or if it has been in the SAA for close to one year, contact your institution's Environmental Health & Safety (EHS or OCRS) department to schedule a waste pickup[5]. Do not allow waste to accumulate beyond the SAA limits (typically 55 gallons of hazardous waste or 1 quart of acutely toxic waste)[5].
-
Decontaminating Reusable Glassware & Surfaces:
-
Rationale: Proper decontamination is crucial to prevent cross-contamination of future experiments and to ensure personnel safety[18].
-
Procedure: i. Perform an initial rinse with a solvent in which the compound is soluble (review solubility data). Dispose of this first rinsate as hazardous liquid waste. ii. For acutely hazardous materials, a triple rinse is required[16]. While not formally "P-listed," treating this compound with high caution is prudent. Collect all rinsate as hazardous waste. iii. Wash the triple-rinsed glassware with soap and water[18]. iv. For contaminated surfaces or equipment, wipe down thoroughly with soap and water, disposing of the contaminated towels as solid hazardous waste[18].
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for handling waste generated from 6-Desfluoro-6-hydroxy Risperidone.
Caption: Decision workflow for proper segregation and disposal of 6-Desfluoro-6-hydroxy Risperidone waste.
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Minor Spill (Contained on a manageable surface):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, safety glasses, double nitrile gloves), contain the spill with absorbent pads.
-
Place all contaminated materials into a sealed container and label it as solid hazardous waste.
-
Decontaminate the area as described in Section 3.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS/Safety office immediately.
-
Prevent entry into the affected area.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[12].
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention[12].
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention and provide the SDS for Risperidone to the medical personnel[12].
-
By adhering to these scientifically-grounded and regulation-compliant procedures, researchers can ensure the safe management of 6-Desfluoro-6-hydroxy Risperidone, upholding their commitment to laboratory safety and environmental stewardship.
References
- Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (n.d.). Vertex AI Search.
- Good Laboratory Practices: Waste Disposal. (n.d.). SCION Instruments.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Medication & Pharmaceutical Waste Disposal Explained. (n.d.). Stericycle.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
- Pharmaceutical Waste Regulations: Policy and Procedure. (2025, May 14). Daniels Health.
- Update on pharmaceutical waste disposal... (n.d.). American Journal of Health-System Pharmacy.
- Pharmaceutical Waste. (2019, April 2). California Department of Toxic Substances Control.
- Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
- Psychotropic in the environment: risperidone residues affect the behavior of fish larvae. (2017, October 26). Scientific Reports.
- From Prescription to Pollution: Assessing the Ecological Impact and Treatment Technologies for Antidepressant Contaminants. (n.d.). MDPI.
- Psychotropic in the environment: Risperidone residues affect the behavior of fish larvae. (2025, June 27). ResearchGate.
- Decontamination and Laboratory Cleanup. (n.d.). University of Minnesota University Health & Safety.
- Environmental pollution with psychiatric drugs. (n.d.). PMC - NIH.
- CAT 1158 - risperidone impurity standard - SAFETY DATA SHEET. (2025, September 3). LGC Standards.
- SAFETY DATA SHEET - Risperidone. (2015, May 28). Fisher Scientific.
- Safety Data Sheet - Risperidone (CRM). (2025, August 15). Cayman Chemical.
Sources
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. ovid.com [ovid.com]
- 7. Psychotropic in the environment: risperidone residues affect the behavior of fish larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Environmental pollution with psychiatric drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dtsc.ca.gov [dtsc.ca.gov]
- 12. fishersci.com [fishersci.com]
- 13. acs.org [acs.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. vumc.org [vumc.org]
- 17. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 18. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
A Researcher's Guide to Personal Protective Equipment for Handling 6-Desfluoro-6-hydroxy Risperidone
As research into novel antipsychotic agents and their metabolites advances, ensuring the safety of laboratory personnel is paramount. 6-Desfluoro-6-hydroxy Risperidone, a metabolite and impurity of the widely used drug Risperidone, is a potent pharmaceutical compound that demands meticulous handling procedures. This guide provides an in-depth operational plan for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, ensuring a multi-layered defense against occupational exposure.
The 'Why': Understanding the Hazard
Before detailing the 'how,' it is crucial to understand the 'why.' Potent compounds like 6-Desfluoro-6-hydroxy Risperidone can pose health risks even at low exposure levels.[3] The primary routes of exposure in a laboratory setting are:
-
Inhalation: Aerosolized powders can be inhaled, leading to systemic absorption.
-
Dermal Contact: The compound can be absorbed through the skin.
-
Ingestion: Accidental ingestion can occur through contaminated hands or surfaces.
-
Ocular: Airborne particles can cause eye irritation or be absorbed through mucous membranes.[3]
The SDS for the parent compound, Risperidone, classifies it as "Toxic if swallowed" and "Toxic if inhaled," and it is also "Suspected of causing cancer." Paliperidone is similarly labeled as "Toxic if swallowed."[1][2][4] Given these classifications, all handling of 6-Desfluoro-6-hydroxy Risperidone must be performed with the assumption that it carries similar risks.
The First Line of Defense: Engineering Controls
PPE should never be the sole means of protection. It is the final barrier between the researcher and the hazard. The primary methods for containment must be robust engineering controls.[5]
-
Primary Containment: All open handling of powdered 6-Desfluoro-6-hydroxy Risperidone is strictly prohibited.[6] Operations such as weighing, aliquoting, and preparing solutions must be conducted within a certified containment system. Options include:
-
Glovebox Isolator: Offers the highest level of protection by creating a physical barrier between the operator and the compound.[7][8] The internal environment is often maintained under negative pressure to prevent any potential leaks from contaminating the lab.[7]
-
Vented Balance Enclosure (VBE) or Chemical Fume Hood: For less hazardous operations or when handling very small quantities, a VBE or a chemical fume hood with demonstrated containment performance (i.e., tested and certified) is the minimum requirement. The airflow of the hood draws airborne particles away from the operator's breathing zone.
-
-
Secondary Containment: The laboratory itself should be designed to contain any accidental release. This includes:
-
Controlled Access: The area should be clearly marked with warning signs, and access should be restricted to trained personnel.
-
Negative Pressure: The laboratory should be maintained under negative pressure relative to adjacent areas to ensure airflow is into the lab, not out.[8]
-
HEPA Filtration: Exhaust air from primary engineering controls and the laboratory should be HEPA-filtered to capture any particulate matter.[8]
-
The Final Barrier: A Comprehensive PPE Protocol
When engineering controls are in place, a specific PPE ensemble is required to manage the residual risk of exposure during handling and in the event of a containment failure.
PPE Selection for Handling 6-Desfluoro-6-hydroxy Risperidone
| Task Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Powder | Chemical safety goggles with side shields | Double-gloving with nitrile gloves | Disposable, solid-front lab coat with knit cuffs | NIOSH-approved N95 respirator (minimum) |
| Handling Solutions | Chemical safety goggles with side shields | Single pair of nitrile gloves | Standard lab coat | Not typically required if handled in a fume hood |
| Spill Cleanup (Powder) | Chemical safety goggles and face shield | Double-gloving with nitrile gloves | Disposable, fluid-resistant coveralls | NIOSH-approved half-mask respirator with P100 filters |
| Waste Disposal | Chemical safety goggles | Nitrile gloves | Standard lab coat | Not typically required |
Step-by-Step Donning and Doffing Procedures
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE:
-
Gown/Coveralls: Don the appropriate body protection. Ensure it is the correct size and fastens securely.
-
Respirator: If required, perform a seal check to ensure a tight fit.
-
Eye Protection: Put on safety goggles.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Doffing (Taking Off) PPE: This process is designed to contain contaminants on the outside of the PPE.
-
Outer Gloves: If double-gloved, remove the outer pair by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated hazardous waste container.
-
Gown/Coveralls: Unfasten and peel away from the body, rolling it inside-out to contain the contaminated exterior. Dispose of it in the designated waste.
-
Eye Protection: Remove by handling the strap, avoiding contact with the front.
-
Respirator: Remove by handling the straps.
-
Inner Gloves: Remove the final pair of gloves as described in step 1.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.[1][4]
Operational Workflow for Handling Potent Compounds
The following diagram illustrates the critical decision points and procedural flow for safely handling 6-Desfluoro-6-hydroxy Risperidone.
Caption: Workflow for Safe Handling of Potent Compounds.
Decontamination and Disposal Plan
Effective decontamination and waste management are crucial to prevent secondary exposure and environmental contamination.[9][10]
Decontamination:
-
All surfaces and equipment must be decontaminated after use. A validated cleaning procedure should be in place, often involving a multi-step process (e.g., wash with a detergent, rinse with water, then rinse with an appropriate solvent).
-
Verify the effectiveness of the cleaning procedure through surface wipe sampling if necessary.
Waste Disposal:
-
Segregation is Key: All waste generated must be segregated at the point of generation.[11][12]
-
Contaminated Solids: Used PPE, weigh papers, and cleaning materials must be placed in a clearly labeled, sealed hazardous waste container.[13]
-
Chemical Waste: Unused compound and contaminated solutions must be collected in a designated, sealed, and properly labeled hazardous waste container.[11][13]
-
-
Professional Disposal: Never dispose of pharmaceutical waste in the regular trash or down the drain.[10][13] All waste must be disposed of through a licensed hazardous waste management company in accordance with all local and federal regulations.[9][11]
By implementing these comprehensive engineering controls, stringent PPE protocols, and meticulous operational plans, research with 6-Desfluoro-6-hydroxy Risperidone can be conducted with the highest degree of safety, protecting the health of the dedicated professionals driving scientific advancement.
References
-
Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]
-
Environmental Marketing Services. (n.d.). Pharmaceutical Waste Disposal. Retrieved from [Link]
-
Outsourced Pharma. (2015). Best Practices For Handling Potent APIs. Retrieved from [Link]
-
Rpharmy. (2023). New NIOSH Expanded HD Safe Handling and PPE Guidance. Retrieved from [Link]
-
Rx Destroyer. (2022). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved from [Link]
-
VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]
-
GMP-Verlag. (2023). Laboratory waste disposal procedure at a GMP site. Retrieved from [Link]
-
AIHA. (n.d.). Potent Pharmaceutical Compound Containment Case Study. Retrieved from [Link]
-
NIOSH. (2023). Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. Retrieved from [Link]
-
Ajanta Pharma USA. (n.d.). SAFETY DATA SHEET: RISPERIDONE TABLETS. Retrieved from [Link]
-
Occupational Health & Safety. (2011). NIOSH List Highlights Safe Handling of Hazardous Drugs. Retrieved from [Link]
-
WIT Press. (n.d.). Handling of high potency drugs: process and containment. Retrieved from [Link]
-
BioProcess International. (n.d.). Containment of High-Potency Products in a GMP Environment. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS RISPERIDONE. Retrieved from [Link]
-
OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
PubMed. (2015). NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. Retrieved from [Link]
-
MCF Environmental Services. (2023). Proper Hazardous Waste Disposal in a Laboratory Setting. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. agnopharma.com [agnopharma.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ohsonline.com [ohsonline.com]
- 6. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 7. witpress.com [witpress.com]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 11. gmpsop.com [gmpsop.com]
- 12. mcfenvironmental.com [mcfenvironmental.com]
- 13. Pharmaceutical Waste Disposal - Environmental Marketing Services [emsllcusa.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
